molecular formula C18H32O4 B163669 13(S)-Hpode CAS No. 33964-75-9

13(S)-Hpode

Cat. No.: B163669
CAS No.: 33964-75-9
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-IRQZEAMPSA-N
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Description

13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) is a primary hydroperoxide product of linoleic acid metabolism, formed predominantly through the stereospecific action of 15-lipoxygenase-1 (ALOX15) . This unstable lipid hydroperoxide serves as a pivotal biosynthetic intermediate and signaling molecule in numerous physiological and pathophysiological processes, making it a critical compound for biomedical research. Its rapid reduction leads to the corresponding hydroxy derivative, 13(S)-HODE . Research indicates that this compound plays a crucial role in inducing apoptosis in various cancer cell lines, including lung carcinoma (A549), glioblastoma multiforme (CCF52), and colorectal carcinoma (HCT116) cells . This pro-apoptotic effect is mediated through a defined signaling axis involving the activation of peroxisome proliferator-activated receptor gamma (PPARγ), upregulation of monoamine oxidase A (MAO-A), generation of reactive oxygen species (ROS), and subsequent activation of the tumor suppressor p53 and its downstream target p21 . Beyond oncology, this compound is a key molecule in studying gastrointestinal pathophysiology. In intestinal epithelial models, it alters transcriptomic profiles, dysregulating genes involved in detoxification, lipid metabolism, PPAR signaling, and mitochondrial function, which may contribute to creating a tumorigenic environment . Its impact on calcium transport and Na,K-ATPase activity in myocardial sarcolemma also positions it as a valuable tool for cardiovascular research, where it can modulate membrane permeability and enzyme function . Furthermore, this compound and its metabolites are intimately involved in the inflammatory processes of atherosclerosis, with roles that evolve from potentially protective in early stages to pro-apoptotic and pro-inflammatory in advanced lesions . This multifaceted involvement in critical cellular pathways makes this compound an essential reagent for investigators exploring oxidative stress, lipid peroxidation, intracellular signaling, cell death mechanisms, and the molecular basis of diseases such as cancer, inflammatory bowel disease, and atherosclerosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
Source PubChem
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InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHVWSAMTSSN-IRQZEAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318226
Record name 13(S)-HPODE
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-L-Hydroperoxylinoleic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33964-75-9
Record name 13(S)-HPODE
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Record name 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)-
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Record name 13(S)-HPODE
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Record name 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)-
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Record name 13-L-Hydroperoxylinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Role of 13(S)-HpODE in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

13(S)-hydroperoxyoctadecadienoic acid, or 13(S)-HpODE, is a primary hydroperoxy fatty acid derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1][2] Once considered merely a marker of oxidative stress, it is now recognized as a potent signaling molecule with diverse and context-dependent effects on cellular function. This guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of this compound in cellular signaling. We will explore its impact on key pathways including Peroxisome Proliferator-Activated Receptor (PPAR) signaling, Epidermal Growth Factor Receptor (EGFR) signaling, and the recently elucidated role in ferroptosis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical lipid mediator.

Introduction: The Genesis of a Signaling Molecule

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a precursor to a host of bioactive lipid mediators.[3] Under conditions of oxidative stress or through specific enzymatic action, linoleic acid is converted into hydroperoxides, with this compound being a major product.[3][4] This conversion is catalyzed by enzymes such as 15-lipoxygenase (15-LOX) in mammals and lipoxygenase-1 (LO-1) in plants.[1]

While historically associated with cellular damage due to its reactive nature, it is now clear that this compound and its downstream metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), are active participants in intracellular communication. This guide will dissect the signaling cascades initiated and modulated by this compound, providing a framework for understanding its physiological and pathological significance.

Biosynthesis and Metabolism of this compound

The formation of this compound is a critical first step in its signaling cascade. The primary routes of its synthesis are:

  • Enzymatic Oxidation: The most specific route involves the action of lipoxygenases, particularly 15-LOX, which stereospecifically introduces a hydroperoxy group at the 13th carbon of linoleic acid.[1]

  • Non-Enzymatic Oxidation: In environments of high oxidative stress, reactive oxygen species (ROS) can non-enzymatically oxidize linoleic acid, leading to a racemic mixture of hydroperoxides, including 13-HpODE.[4]

Once formed, this compound is a relatively unstable molecule and is rapidly metabolized.[5] The primary metabolic fate of this compound is its reduction to the more stable alcohol, 13(S)-HODE, by cellular peroxidases such as glutathione peroxidases.[6] 13(S)-HODE is now understood to be a key mediator of many of the downstream effects attributed to the initial formation of this compound.

Diagram: Biosynthesis and Metabolism of this compound

Biosynthesis_Metabolism_13S_HpODE Figure 1. Biosynthesis and Primary Metabolism of this compound LA Linoleic Acid LOX 15-Lipoxygenase (15-LOX) LA->LOX ROS Reactive Oxygen Species (ROS) (Non-enzymatic) LA->ROS HpODE This compound LOX->HpODE Enzymatic Oxidation ROS->HpODE Non-enzymatic Oxidation Peroxidases Cellular Peroxidases (e.g., GPX) HpODE->Peroxidases HODE 13(S)-HODE Peroxidases->HODE Reduction Downstream Downstream Signaling Pathways HODE->Downstream

Caption: Biosynthesis and primary metabolism of this compound.

Key Signaling Roles of this compound and its Metabolites

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

One of the most well-characterized roles of this compound and its reduced form, 13(S)-HODE, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[7][8]

  • PPARγ Activation: Both 13-HODE and its precursor have been shown to be ligands for PPARγ.[6][9] This activation can lead to the induction of genes involved in lipid uptake and metabolism.[7] Studies in intestinal epithelial cells have demonstrated that 13-HpODE treatment enhances PPAR signaling, suggesting a role in modulating lipid homeostasis in the gut.[7][10]

  • PPARα Activation: In rat hepatoma cells, 13-HPODE has been shown to activate PPARα, leading to an increase in the expression of genes involved in fatty acid oxidation and a reduction in cellular triglyceride levels.[11]

  • PPARδ Modulation: In the context of colorectal cancer, 13(S)-HODE has been shown to bind to PPARδ, leading to its down-regulation and the induction of apoptosis.[12]

Diagram: this compound/HODE in PPAR Signaling

PPAR_Signaling Figure 2. This compound/HODE in PPAR Signaling HpODE_HODE This compound / 13(S)-HODE PPAR PPARγ / PPARα / PPARδ HpODE_HODE->PPAR Ligand Binding Nucleus Nucleus PPAR->Nucleus Translocation TargetGenes Target Gene Expression (Lipid Metabolism, Inflammation, Apoptosis) Nucleus->TargetGenes Transcriptional Regulation CellularResponse Cellular Response TargetGenes->CellularResponse

Caption: Simplified pathway of PPAR activation by this compound/HODE.

Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound can potentiate signaling through the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. In Syrian hamster embryo cells, this compound was found to stimulate EGF-dependent mitogenesis.[1][13] The underlying mechanism involves the attenuation of EGFR dephosphorylation, leading to a sustained phosphorylation and activation of the receptor and its downstream effectors, including the Mitogen-Activated Protein (MAP) kinase pathway.[13] This suggests that in certain cellular contexts, this compound can act as a pro-proliferative signal.

A Biphasic Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][15] Recent studies have unveiled a fascinating, dose-dependent role for 13(S)-HODE in modulating ferroptosis in granulosa cells.[16][17][18]

  • Low Concentrations: At low doses (e.g., 100 nM), 13(S)-HODE appears to protect against ferroptosis. It achieves this by promoting the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxides, and by increasing glutathione levels, thereby mitigating intracellular lipid peroxidation.[16]

  • High Concentrations: Conversely, high concentrations of 13(S)-HODE induce ferroptosis. This is mediated by an accumulation of labile iron through the activation of the transferrin receptor and ferritin heavy chain 1, which sensitizes the cells to this form of cell death.[16][18]

This biphasic activity highlights the critical importance of the cellular concentration of 13(S)-HODE in determining cell fate.

Quantitative Data Summary: Biphasic Effect of 13(S)-HODE on Granulosa Cell Ferroptosis Markers
Concentration of 13(S)-HODEEffect on Lipid PeroxidationEffect on Glutathione (GSH) LevelsEffect on Intracellular IronOutcome
Low (e.g., 100 nM)Significantly Suppressed[16]Significantly Increased[16]Significantly Decreased[16]Inhibition of Ferroptosis
HighIncreasedNot specifiedIncreasedInduction of Ferroptosis
Interaction with G-Protein Coupled Receptors (GPCRs)

The downstream metabolite, 13(S)-HODE, has been identified as a ligand for the G-protein coupled receptor GPR132 (also known as G2A).[6][9] However, it is a weaker activator of this receptor compared to its isomer, 9-HODE.[6][19] Activation of GPR132 by HODEs has been implicated in various cellular processes, including inflammation and macrophage function.[9] Interestingly, while both 9-HODE and 13-HODE can increase the expression of Fatty Acid Binding Protein-4 (FABP4) in macrophages, this effect appears to be mediated through PPARγ and is independent of GPR132.[20][21]

Role in Cancer Biology: A Double-Edged Sword

The influence of this compound and 13(S)-HODE on cancer is complex and appears to be highly context-dependent, with reports suggesting both pro- and anti-tumorigenic roles.

  • Anti-Tumor Effects: In colorectal cancer cells, 13(S)-HODE has been shown to induce apoptosis by down-regulating PPAR-δ.[12] Furthermore, recent findings indicate that 13(S)-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth, thereby suppressing cancer cell proliferation.[22] Studies have also shown that IL-13 and 13(S)HpODE can induce apoptosis in cancer cells through a MAO-A/ROS/p53/p21 signaling axis.[23]

  • Pro-Tumor Effects: In contrast, the 15-LOX-1/13(S)-HODE axis has been implicated in promoting the growth and survival of prostate cancer cells.[6] In breast cancer, elevated levels of 13-HODE have been associated with more rapidly growing tumors.[6]

Experimental Protocols

Protocol for Assessing 13-HpODE-Induced PPARγ Activation in Caco-2 Cells

Objective: To determine if 13-HpODE treatment leads to the activation of PPARγ and the upregulation of its target genes in a human intestinal epithelial cell line.

Methodology:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 6-well plates and grow to 80% confluency. Treat the cells with varying concentrations of 13-HpODE (e.g., 50 µM, 100 µM) or a vehicle control (ethanol) for 24 hours.

  • RNA Extraction: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green-based assay on a real-time PCR system.

    • Use primers specific for PPARγ target genes such as PLIN2, FABP1, and CPT1A.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

  • Data Analysis: Analyze the fold change in gene expression in 13-HpODE-treated cells compared to the vehicle control. A significant increase in the expression of PPARγ target genes indicates activation of the pathway.

Diagram: Experimental Workflow for PPARγ Activation Assay

PPAR_Activation_Workflow Figure 3. Workflow for Assessing 13-HpODE-Induced PPARγ Activation Start Start: Caco-2 Cell Culture Treatment Treat with 13-HpODE (50-100 µM, 24h) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR for PPARγ Target Genes (PLIN2, FABP1) cDNA_Synthesis->qPCR Analysis Data Analysis (2^-ΔΔCt) qPCR->Analysis Result Result: Fold Change in Gene Expression Analysis->Result

Caption: A stepwise workflow for analyzing PPARγ target gene expression.

Conclusion and Future Directions

This compound has emerged from the shadow of being a mere byproduct of lipid peroxidation to a key signaling molecule with a complex and nuanced role in cellular physiology and pathology. Its ability to modulate nuclear receptor activity, potentiate growth factor signaling, and exhibit a biphasic control over a regulated cell death pathway underscores its importance.

Future research should focus on several key areas:

  • Receptor Deconvolution: Further clarification of the specific receptors and binding partners for this compound and 13(S)-HODE in different cell types is crucial.

  • Context-Specific Functions: Elucidating why the this compound/HODE axis has opposing effects in different cancers is a high-priority area for therapeutic development.

  • In Vivo Significance: More in-depth animal studies are needed to translate the in vitro findings into a physiological context, particularly concerning its role in inflammatory diseases and cancer.

A comprehensive understanding of the signaling networks governed by this compound will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

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  • Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. (2025, April 5). bioRxiv.
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  • Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC. (n.d.). PubMed Central.
  • The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes. (1997, August 1). PubMed.
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Sources

The Genesis of a Bioactive Lipid Mediator: An In-depth Technical Guide to the Mechanisms of 13(S)-HpODE Formation from Linoleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid, gives rise to a family of bioactive metabolites known as oxylipins. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) stands out for its significant roles in cellular signaling, inflammation, and the pathogenesis of various diseases.[1][2] Understanding the precise mechanisms governing its formation is paramount for developing targeted therapeutic strategies. This technical guide provides a comprehensive exploration of the core pathways leading to this compound synthesis, delineating the highly specific enzymatic routes from the stochastic non-enzymatic processes. We will delve into the catalytic intricacies of lipoxygenases, the minor contributions of other enzymes, and the free-radical chain reactions of autoxidation. Furthermore, this guide furnishes field-proven experimental protocols to enable researchers to investigate these mechanisms in their own laboratories.

Introduction: Linoleic Acid and the Significance of this compound

Linoleic acid (LA; 18:2, n-6) is an indispensable component of cellular membranes and a precursor to a cascade of signaling molecules.[3] Its oxidation is a critical biological process, yielding hydroperoxides that are subsequently converted to a diverse array of potent lipid mediators.[4] this compound is a primary oxidation product that can be further reduced to its more stable corresponding hydroxide, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1][5] This metabolite is not merely a byproduct of oxidative stress but an active participant in cellular physiology and pathophysiology, influencing processes such as cell proliferation, apoptosis, and inflammation.[1][2][6] The stereochemistry of the hydroperoxy group at the C13 position is crucial, as the biological activity is often highly specific to the (S) enantiomer. This guide will illuminate the pathways that ensure this specific molecular architecture.

The Dominant Pathway: Enzymatic Formation via Lipoxygenases (LOX)

The primary and most regulated route for the production of this compound is through the action of a family of non-heme iron-containing enzymes known as lipoxygenases (LOXs).[7][8] These enzymes catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids.[8][9]

The 15-Lipoxygenase (15-LOX) Mechanism

In mammals, the key enzyme responsible for the synthesis of this compound from linoleic acid is 15-lipoxygenase-1 (15-LOX-1).[1] The catalytic cycle of 15-LOX-1 is a highly controlled process that ensures the precise positioning and stereochemistry of the resulting hydroperoxide.

The mechanism proceeds through the following key steps:

  • Substrate Binding: Linoleic acid binds to the active site of the 15-LOX-1 enzyme in a specific orientation.[9]

  • Hydrogen Abstraction: The enzyme stereospecifically abstracts a hydrogen atom from the C-11 position of linoleic acid.[10] This is the rate-limiting step and results in the formation of a pentadienyl radical intermediate.

  • Oxygen Insertion: Molecular oxygen then adds to the C-13 position of the pentadienyl radical. The enzyme's architecture directs the oxygen to attack from a specific face of the radical, leading to the formation of a peroxyl radical with a defined (S) stereochemistry.[9]

  • Reduction and Product Release: The peroxyl radical is then reduced to a hydroperoxide, and the final product, this compound, is released from the enzyme.

The remarkable specificity of 15-LOX-1 is a direct consequence of the three-dimensional structure of its active site, which precisely orients the linoleic acid substrate for the controlled hydrogen abstraction and subsequent oxygen insertion.[9][11]

Plant Lipoxygenases

In plants, such as soybeans, lipoxygenase-1 (LOX-1) is a well-characterized enzyme that also produces this compound from linoleic acid.[1][12] Interestingly, the product profile of some plant LOXs can be pH-dependent, with the formation of 9(S)-HpODE increasing at lower pH values.[12][13]

LOX_Mechanism cluster_enzyme 15-Lipoxygenase (15-LOX-1) Active Site LA Linoleic Acid (Substrate) H_Abstraction Stereospecific H-Abstraction (from C-11) LA->H_Abstraction Radical Pentadienyl Radical Intermediate H_Abstraction->Radical O2_Insertion Molecular Oxygen (O2) Insertion Radical->O2_Insertion Peroxyl_Radical 13(S)-Peroxyl Radical O2_Insertion->Peroxyl_Radical Reduction Reduction Peroxyl_Radical->Reduction Product This compound (Product) Reduction->Product

Caption: Enzymatic formation of this compound by 15-LOX-1.

Minor Enzymatic Pathways: The Role of Cyclooxygenases (COX)

While lipoxygenases are the primary drivers of this compound synthesis, cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, can also metabolize linoleic acid to form 13-HpODE.[14][15] However, this is generally considered a minor pathway compared to the metabolism of their preferred substrate, arachidonic acid.[16] Studies have shown that both COX-1 and COX-2 can produce this compound as the main product from linoleic acid.[14] The formation of 13-HpODE by COX enzymes can have regulatory implications, as it has been shown to inhibit prostaglandin synthesis from arachidonic acid.[14][15][17]

The Unregulated Route: Non-Enzymatic Autoxidation

In contrast to the highly specific enzymatic pathways, linoleic acid can also undergo non-enzymatic oxidation through a free-radical-mediated process known as autoxidation or lipid peroxidation.[10][18][19] This process is initiated by reactive oxygen species (ROS) and proceeds via a chain reaction mechanism.

The key stages of autoxidation are:

  • Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the C-11 position of linoleic acid, forming a pentadienyl radical.[20]

  • Propagation: The pentadienyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.[10][20]

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[10]

A critical distinction of autoxidation is its lack of stereospecificity. The unstructured environment of the reaction allows for the formation of a racemic mixture of hydroperoxide isomers, including both (R) and (S) enantiomers of 9-HpODE and 13-HpODE, as well as other positional isomers.[21][22]

Autoxidation_Mechanism Initiation Initiation (ROS abstracts H from LA) Pentadienyl_Radical Pentadienyl Radical Initiation->Pentadienyl_Radical Propagation Propagation Pentadienyl_Radical->Propagation O2 O2 Propagation->O2 Peroxyl_Radical Peroxyl Radical O2->Peroxyl_Radical Reacts with LA Another Linoleic Acid Peroxyl_Radical->LA Abstracts H from Termination Termination (Radical + Radical -> Non-radical) Peroxyl_Radical->Termination HpODE_Mix Mixture of HpODE Isomers (9-HpODE, 13-HpODE; R/S) LA->HpODE_Mix HpODE_Mix->Pentadienyl_Radical Generates new

Caption: Non-enzymatic autoxidation of linoleic acid.

Comparative Summary of Formation Pathways

FeatureEnzymatic (15-LOX-1)Non-Enzymatic (Autoxidation)
Catalyst 15-Lipoxygenase-1Reactive Oxygen Species (ROS)
Specificity Highly regio- and stereospecificNon-specific
Primary Product This compoundRacemic mixture of 9-HpODE and 13-HpODE isomers
Regulation Tightly regulated by cellular conditionsStochastic, dependent on ROS levels
Biological Context Controlled signaling pathwaysOxidative stress, cellular damage

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound using Soybean Lipoxygenase

This protocol describes the in vitro synthesis of this compound from linoleic acid using commercially available soybean lipoxygenase.

Materials:

  • Linoleic acid (high purity)

  • Soybean Lipoxygenase (Type V, ~200,000 units/mg)

  • 0.2 M Borate buffer (pH 9.0)

  • Ethanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • 1 N HCl

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol.

  • In a reaction vessel, add 30 mL of 0.2 M borate buffer (pH 9.0).[23]

  • Add the linoleic acid stock solution to the buffer to a final concentration of ~50 mg in the total volume.[23]

  • Initiate the reaction by adding soybean lipoxygenase (200,000 units).[23]

  • Stir the reaction mixture at room temperature (25°C) for 1 hour.[23][24]

  • Monitor the formation of the conjugated diene structure of 13-HpODE by taking aliquots and measuring the absorbance at 234 nm using a spectrophotometer.[24][25]

  • Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.[23]

  • Extract the 13-HpODE from the aqueous phase using diethyl ether (perform extraction three times).

  • Combine the organic extracts and wash with water.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen gas.

  • The resulting this compound can be purified using normal-phase HPLC.[23]

Protocol for Analysis of HpODE Isomers by HPLC

This protocol outlines a general method for the separation and analysis of HpODE isomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., Venusil XBP-Si, 25 cm x 10 mm, 5 µm)[23] or a C18 reverse-phase column.

Mobile Phase (Normal Phase Example):

  • Isocratic elution with a mixture of hexane and 2-propanol (e.g., 197:3, v/v) containing 0.1% acetic acid.[23]

Procedure:

  • Prepare standards of 9-HpODE and 13-HpODE if available.

  • Dissolve the sample containing HpODE isomers in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Set the flow rate (e.g., 4.7 mL/min for the specified normal phase column).[23]

  • Monitor the elution of the isomers by detecting the conjugated diene absorbance at 234 nm.[23]

  • Identify and quantify the different isomers by comparing their retention times and peak areas to those of the standards. Chiral phase HPLC can be employed for the separation of (R) and (S) enantiomers.

Conclusion

The formation of this compound from linoleic acid is a pivotal event in lipid biochemistry, with distinct enzymatic and non-enzymatic mechanisms governing its production. The highly specific and regulated synthesis by 15-lipoxygenase underscores its role as a deliberate signaling molecule in physiological processes. Conversely, the non-specific generation of a mixture of HpODE isomers through autoxidation is a hallmark of oxidative stress. A thorough understanding of these divergent pathways, supported by robust experimental methodologies, is essential for researchers in the fields of biology, medicine, and drug development to unravel the complex roles of this bioactive lipid and to devise strategies for modulating its formation in health and disease.

References

  • Gardner, H.W. (1989). Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1001(3), 274-281. [Link]

  • Koskas, J. P., Cillard, J., & Cillard, P. (1984). Autoxidation of linoleic acid and behavior of its hydroperoxides with and without tocopherols. Journal of the American Oil Chemists' Society, 61(9). [Link]

  • Tallman, K. A., & Porter, N. A. (2016). An update on products and mechanisms of lipid peroxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 997-1008. [Link]

  • ResearchGate. Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-HPODE is yielded by 15-lypoxygenase via positional, geometric, and enantio selective oxidation from linoleic acid. [Link]

  • Gardner, H. W., Hamberg, M., & Sprecher, H. (1994). Mechanism of linoleic acid hydroperoxide reaction with alkali. Lipids, 29(6), 383-390. [Link]

  • Maiorino, M., Gebicki, J. M., & Ursini, F. (1996). A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products. Free Radical Biology and Medicine, 21(5), 661-669. [Link]

  • Vu, H. S., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. Plant and Cell Physiology, 58(5), 874-887. [Link]

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  • Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Biological and Pharmaceutical Bulletin, 27(9), 1371-1374. [Link]

  • Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. Lipids, 30(4), 277-290. [Link]

  • Sud'ina, G. F., et al. (1993). [Kinetic mechanisms of linoleic acid oxidation by 5-lipoxygenase from Solanum tuberosum L]. Biokhimiia, 58(6), 938-948. [Link]

  • Habash, D. Z., et al. (2017). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 22(11), 1899. [Link]

  • Wikipedia. Linoleic acid. [Link]

  • Vu, H. S., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. PubMed, 28339833. [Link]

  • Niki, E. (2023). Lipid peroxidation models. Experimental protocols for reactive oxygen and nitrogen species. [Link]

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  • Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. J-Stage, 27(9), 1371-1374. [Link]

  • Wikipedia. Mead acid. [Link]

  • Lee, S. H., & Min, D. B. (2004). Purification and Identification of Linoleic Acid Hydroperoxides Generated by Soybean Seed Lipoxygenases 2 and 3. Journal of Agricultural and Food Chemistry, 52(18), 5661-5666. [Link]

  • ResearchGate. Free radical peroxidation of linoleic acid showing the formation of one of the two most readily formed hydroperoxides, the 9-hydroperoxide. [Link]

  • Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences, 100(17), 9968-9973. [Link]

  • Vaca, C. E., Wilhelm, J., & Harms-Ringdahl, M. (1988). Peroxidation of linoleic, arachidonic and oleic acid in relation to the induction of oxidative DNA damage and cytogenetic effects. Carcinogenesis, 9(7), 1273-1278. [Link]

  • Schneider, C., & Brash, A. R. (2008). Control of oxygenation in lipoxygenase and cyclooxygenase catalysis. Vitamins and Hormones, 78, 1-26. [Link]

  • Totani, Y., & Miyashita, K. (2020). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Molecules, 25(21), 5174. [Link]

  • Stoll, L. L., et al. (1995). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. Archives of Biochemistry and Biophysics, 322(1), 208-216. [Link]

  • Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences, 100(17), 9968-9973. [Link]

  • Fujimoto, Y., et al. (2004). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Semantic Scholar. [Link]

  • Ringseis, R., et al. (2005). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent. [Link]

  • Zhao, Y., et al. (2018). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Scientific Reports, 8(1), 17935. [Link]

  • Al-Bayati, F. A., & Al-Azzawi, A. M. (2018). Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism. eScholarship.org. [Link]

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  • Iversen, L. F., et al. (2012). Robust Inhibitory Effects of Conjugated Linolenic Acids on a Cyclooxygenase-related Linoleate 10S-Dioxygenase: Comparison with COX-1 and COX-2. The Journal of Biological Chemistry, 287(28), 23517-23528. [Link]

  • Senthilkumar, K., et al. (2019). Origin of Regio- and Stereospecific Catalysis by 8-Lipoxygenase. The Journal of Physical Chemistry B, 123(50), 10636-10648. [Link]

  • Wojnowski, W., et al. (2024). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 13(1), 143. [Link]

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  • Jardin, C., et al. (2015). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PLoS ONE, 10(7), e0132129. [Link]

  • Pérez-Rodríguez, L., et al. (2021). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Antioxidants, 10(4), 549. [Link]

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  • Jardin, C., et al. (2015). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. International Journal of Molecular Sciences, 16(7), 16309-16327. [Link]

  • Yin, Y., et al. (2022). Ferroptosis: The Initiation Process of Lipid Peroxidation in Muscle Food. Foods, 11(19), 3058. [Link]

  • Su, L. J., et al. (2019). Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis. Oxidative Medicine and Cellular Longevity, 2019, 5080843. [Link]

  • Heshof, R., et al. (2017). Lipoxygenase 2 from Cyanothece sp. controls dioxygen insertion by steric shielding and substrate fixation. PLoS ONE, 12(5), e0177709. [Link]

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The Dichotomous Role of 13(S)-Hydroperoxyoctadecadienoic Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of a Key Lipid Mediator

In the intricate landscape of inflammatory signaling, lipid mediators play a pivotal role as signaling molecules that can both propagate and resolve inflammatory responses. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a primary oxidation product of the essential fatty acid linoleic acid, has emerged as a molecule of significant interest. Its presence in biological systems, particularly at sites of inflammation, has prompted extensive research into its functional significance. This technical guide provides an in-depth exploration of the biological functions of this compound in inflammation, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis and metabolism, unravel its dual pro- and anti-inflammatory roles, and detail the experimental methodologies crucial for its study.

Biosynthesis and Metabolism: The Genesis of a Potent Signaling Molecule

The biological activity of this compound is intrinsically linked to its enzymatic synthesis and subsequent metabolic fate. Understanding this pathway is fundamental to interpreting its role in inflammatory cascades.

Enzymatic Synthesis via 15-Lipoxygenase (15-LOX)

The primary route for the stereospecific synthesis of this compound is through the action of 15-lipoxygenase-1 (15-LOX-1), an enzyme highly expressed in immune cells such as macrophages, eosinophils, and neutrophils.[1] 15-LOX-1 catalyzes the insertion of molecular oxygen into linoleic acid at the carbon-13 position, yielding 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (this compound).[1][2] This enzymatic process is highly specific, producing almost exclusively the (S)-enantiomer.[1]

Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound O2 15-LOX-1 15-LOX-1 15-LOX-1->this compound

Caption: Enzymatic synthesis of this compound.

Metabolic Conversion to 13(S)-HODE and Other Metabolites

This compound is a relatively unstable hydroperoxide and is rapidly metabolized in cells.[2] The primary metabolic pathway involves its reduction to the more stable hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), by cellular peroxidases such as glutathione peroxidase (GPx).[1] This conversion is a critical juncture, as 13(S)-HODE possesses distinct biological activities from its precursor.

Furthermore, this compound can decompose into highly reactive and cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE), which contribute to oxidative stress and cellular damage.[3]

This compound This compound 13(S)-HODE 13(S)-HODE This compound->13(S)-HODE Reduction Cytotoxic Aldehydes (e.g., 4-HNE) Cytotoxic Aldehydes (e.g., 4-HNE) This compound->Cytotoxic Aldehydes (e.g., 4-HNE) Decomposition GPx GPx GPx->13(S)-HODE

Caption: Metabolic fate of this compound.

The Dual Nature of this compound in Inflammation: A Context-Dependent Paradigm

A fascinating aspect of this compound biology is its seemingly contradictory roles in inflammation. Depending on the cellular context, its concentration, and its metabolic conversion, it can exert both pro-inflammatory and modulatory, often anti-inflammatory, effects.

Pro-Inflammatory Actions of this compound

Direct exposure of various cell types to this compound can trigger a pro-inflammatory response. This is particularly evident in endothelial cells and intestinal epithelial cells.

  • Activation of NF-κB Signaling: this compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[3] This activation leads to the increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[3]

  • Induction of Adhesion Molecules: In endothelial cells, this compound can induce the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of leukocytes to sites of inflammation.[4]

  • Disruption of Barrier Function: Studies using Caco-2 intestinal epithelial cells as a model for the gut lining have demonstrated that this compound can disrupt intestinal barrier integrity, potentially contributing to the pathogenesis of inflammatory bowel disease.[3][5]

Modulatory and Anti-Inflammatory Effects via 13(S)-HODE and PPARγ

The conversion of this compound to 13(S)-HODE is a critical switch in its inflammatory signaling. 13(S)-HODE is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.[2][6]

  • PPARγ Activation: Upon binding to 13(S)-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

  • Transcriptional Regulation of Inflammation: The activation of PPARγ by 13(S)-HODE in macrophages can lead to the transrepression of pro-inflammatory genes, effectively dampening the inflammatory response.[6] This includes the inhibition of cytokine production and the promotion of a more anti-inflammatory M2 macrophage phenotype.

The balance between the direct pro-inflammatory effects of this compound and the anti-inflammatory actions of its metabolite 13(S)-HODE is likely influenced by the cellular redox state and the activity of peroxidases like GPx. High levels of oxidative stress may favor the accumulation of this compound and its decomposition into cytotoxic aldehydes, promoting inflammation. Conversely, an efficient antioxidant system would promote the conversion to 13(S)-HODE, leading to the resolution of inflammation.

cluster_pro Pro-Inflammatory Pathway cluster_anti Anti-Inflammatory Pathway 13(S)-HpODE_pro This compound NF-kB Activation NF-kB Activation 13(S)-HpODE_pro->NF-kB Activation Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) NF-kB Activation->Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) 13(S)-HpODE_anti This compound 13(S)-HODE 13(S)-HODE 13(S)-HpODE_anti->13(S)-HODE GPx PPARγ Activation PPARγ Activation 13(S)-HODE->PPARγ Activation Anti-inflammatory Effects Anti-inflammatory Effects PPARγ Activation->Anti-inflammatory Effects

Sources

13(S)-HpODE and its involvement in oxidative stress

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 13(S)-HpODE and its Involvement in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

13(S)-hydroperoxyoctadecadienoic acid, or this compound, is a critical bioactive lipid mediator derived from the oxygenation of linoleic acid. As a primary product of lipid peroxidation, it stands at the crossroads of cellular signaling and oxidative stress. Its presence and concentration within biological systems can dictate cellular fate, influencing processes from physiological responses to the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, its multifaceted role in oxidative stress, its impact on cellular signaling pathways, and its implications in various pathologies. Furthermore, this guide presents detailed methodologies for the accurate detection and quantification of this compound, offering researchers and drug development professionals the essential tools to investigate its complex role in health and disease.

Part 1: The Biochemical Identity and Formation of this compound

This compound is a hydroperoxy derivative of linoleic acid, an omega-6 polyunsaturated fatty acid abundant in cellular membranes.[1] Its formation is a hallmark of lipid peroxidation, a process that can occur both enzymatically and non-enzymatically.

Enzymatic Biosynthesis

The primary enzymatic route for this compound synthesis involves lipoxygenases (LOXs), particularly 15-lipoxygenase (15-LOX) in mammals.[2] These enzymes introduce molecular oxygen into linoleic acid in a regio- and stereo-specific manner, yielding this compound.[3] In contrast, plant lipoxygenases, such as soybean lipoxygenase-1, also produce this compound from linoleic acid.[2]

Non-Enzymatic Formation

Under conditions of oxidative stress, the non-enzymatic peroxidation of linoleic acid by reactive oxygen species (ROS) also generates 13-HpODE.[3] However, this process is not stereospecific and results in a racemic mixture of this compound and its enantiomer, 13(R)-HpODE.[3]

Metabolism of this compound

This compound is a relatively unstable molecule and is rapidly metabolized within cells to more stable compounds.[4] The primary metabolic fate of this compound is its reduction to the corresponding hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a reaction catalyzed by peroxidases such as glutathione peroxidases (GPXs).[2][3] 13(S)-HODE itself is a potent signaling molecule with a range of biological activities.[3] this compound can also be further metabolized into other products, including aldehydes like 4-hydroxynonenal (4-HNE), which are highly reactive and contribute to cellular damage.[5]

Part 2: The Dichotomous Role of this compound in Oxidative Stress and Cellular Signaling

This compound is a key player in the complex interplay between oxidative stress and cellular signaling. Its effects are highly context-dependent, varying with its concentration and the cellular environment.

Induction of Oxidative Stress

As a lipid hydroperoxide, this compound is an intrinsic marker and mediator of oxidative stress.[6] Its accumulation can disrupt cellular redox homeostasis by:

  • Generating Reactive Species: The decomposition of this compound can produce other reactive species, including alkoxyl and peroxyl radicals, which can propagate lipid peroxidation and damage other cellular components like proteins and DNA.[5]

  • Depleting Antioxidants: The enzymatic reduction of this compound by glutathione peroxidases consumes glutathione (GSH), a critical cellular antioxidant.[7] Significant accumulation of this compound can therefore deplete cellular GSH stores, rendering the cell more vulnerable to oxidative damage.

Modulation of Cellular Signaling Pathways

Beyond its role as a marker of damage, this compound and its metabolite 13(S)-HODE actively participate in cellular signaling.

  • PPAR Signaling: 13-HODE is a known ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[3][8] Activation of PPARγ by 13-HODE can influence the expression of genes involved in lipid metabolism and inflammation.[9][10]

  • EGFR Signaling: this compound has been shown to augment epidermal growth factor receptor (EGFR) signaling by inhibiting its dephosphorylation.[11] This leads to prolonged activation of downstream pathways, such as the MAP kinase pathway, which can impact cell proliferation.[11]

  • mTOR Pathway: The metabolite 13(S)-HODE has been identified as a direct inhibitor of the mechanistic target of rapamycin (mTOR) kinase activity, suggesting a role in controlling cancer cell growth.[12]

Part 3: this compound in Pathophysiology

The dysregulation of this compound metabolism is implicated in a variety of diseases.

Atherosclerosis

This compound and 13(S)-HODE are found in atherosclerotic plaques.[2][8] In the early stages of atherosclerosis, 15-LOX-1-mediated production of 13(S)-HODE in macrophages may have a protective role by activating PPARγ and promoting the clearance of lipids.[8] However, in advanced lesions, non-enzymatic production of HODEs contributes to inflammation and plaque instability.[8]

Cancer

The role of the 15-LOX/13(S)-HODE axis in cancer is complex and appears to be context-dependent. In some cancers, like colon cancer, 13(S)-HODE has been shown to inhibit proliferation and induce apoptosis.[3] Conversely, in prostate cancer, this pathway may promote tumor growth.[3]

Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[13] this compound is a key driver of ferroptosis.[14] The central defense against ferroptosis is the enzyme glutathione peroxidase 4 (GPX4), which specifically reduces lipid hydroperoxides like this compound.[14][15] Inhibition or depletion of GPX4 leads to the accumulation of this compound and subsequent ferroptotic cell death.[14] Interestingly, the effect of 13(S)-HODE on ferroptosis in granulosa cells appears to be biphasic; low doses can protect against ferroptosis by promoting GPX4-mediated reduction of lipid peroxidation, while high doses induce ferroptosis by promoting iron accumulation.[14]

Part 4: Methodologies for the Study of this compound

Accurate measurement and analysis of this compound are crucial for understanding its biological roles.

Sample Handling and Preparation

Proper sample handling is critical to prevent the artificial oxidation of lipids. Samples should be processed promptly, and if storage is necessary, lipids should be extracted and stored at -80°C under an inert atmosphere.[16] The use of buffers free of transition metal ions is recommended to minimize auto-oxidation.[16]

Quantification of Lipid Hydroperoxides

Several methods are available for the quantification of lipid hydroperoxides, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Ferrous Oxidation-Xylenol Orange (FOX) Assay Colorimetric detection of the oxidation of Fe(II) to Fe(III) by hydroperoxides in the presence of xylenol orange.Sensitive, rapid, and cost-effective.[16]Can be prone to interference from other oxidizing agents.[16]
Iodometric Assay Titrimetric or spectrophotometric measurement of iodine released from potassium iodide by hydroperoxides.Simple and reliable for samples with high concentrations of lipid hydroperoxides.[16]Less sensitive than other methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of lipid species by HPLC followed by detection and quantification by mass spectrometry.Highly specific and sensitive, allowing for the quantification of individual lipid hydroperoxide species.[16]Requires specialized equipment and expertise.
Detailed Protocol: Ferrous Oxidation-Xylenol Orange (FOX) Assay

This protocol provides a general framework for the FOX assay, which can be adapted for various sample types.

Reagents:

  • Xylenol Orange solution

  • Ferrous sulfate or ammonium ferrous sulfate solution

  • Sorbitol

  • Sulfuric acid

  • Methanol

  • Triphenylphosphine (for background correction)

Procedure:

  • Sample Preparation: Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

  • Reagent Preparation: Prepare the FOX reagent by mixing the xylenol orange, ferrous salt, and sorbitol in sulfuric acid and methanol.

  • Assay Reaction: Add the lipid extract to the FOX reagent. For background correction, a parallel sample should be treated with triphenylphosphine to reduce the hydroperoxides before adding the FOX reagent.

  • Incubation: Incubate the reaction mixture at room temperature in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 560 nm).

  • Quantification: Calculate the concentration of lipid hydroperoxides based on a standard curve generated with a known hydroperoxide standard (e.g., hydrogen peroxide or a specific lipid hydroperoxide standard).

Visualizations

Signaling Pathway of this compound in Oxidative Stress and Ferroptosis

Caption: Signaling pathways of this compound and its metabolite 13(S)-HODE.

Experimental Workflow for LC-MS based Quantification of this compound

LCMS_Workflow start Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction derivatization Optional: Derivatization (e.g., for improved stability/ionization) extraction->derivatization lc_separation HPLC Separation (Normal or Reverse Phase) derivatization->lc_separation ms_detection Mass Spectrometry Detection (e.g., ESI-MS/MS) lc_separation->ms_detection quantification Data Analysis & Quantification (Internal Standard Method) ms_detection->quantification end Concentration of this compound quantification->end

Caption: A typical workflow for the quantification of this compound using LC-MS.

References

  • Benchchem. Technical Support Center: Refining Protocols for Lipid Hydroperoxide Quantification.
  • Wikipedia. 13-Hydroxyoctadecadienoic acid.
  • Song Y, et al. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed Central. 2025.
  • Cayman Chemical. This compound (CAS Number: 33964-75-9).
  • Song Y, et al. 13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid metabolism pathway. ResearchGate.
  • Glasgow WC, et al. The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes. PubMed. 1997.
  • Song Y, et al. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed. 2025.
  • Northwest Life Science Specialties, LLC. NWLSS™ Lipid Hydroperoxide Assay.
  • Al-Snafi M, et al. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed Central.
  • Luci S, et al. Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent.
  • Abcam. ab133085 – Lipid Hydroperoxide (LPO) Assay Kit. 2023.
  • Cayman Chemical. Lipid Hydroperoxide (LPO) Assay Kit.
  • PubChem. This compound.
  • Lee J, et al. Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. 2025.
  • Wenzel SE, et al. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis. PubMed Central. 2016.
  • Human Metabolome Database. Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). 2006.
  • Al-Snafi M, et al. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI.
  • Taylor & Francis Online. 13-hydroxyoctadecadienoic acid – Knowledge and References.
  • Al-Snafi M, et al. Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI.
  • Suzuki Y, et al. Effect of 13-hydroperoxyoctadecadienoic acid on 15-hydroxy prostaglandin dehydrogenase activity in rabbit kidney cortex. PubMed. 1993.
  • Human Metabolome Database. Showing metabocard for 13-HPODE(1-) (HMDB0062637). 2017.
  • Vangaveti V, et al. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. PubMed Central.
  • Anthonymuthu TS, et al. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4. PubMed Central. 2019.
  • Lipotype GmbH. Lipids promote ferroptosis in cancer cells.

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downstream metabolites of 13(S)-HpODE and their functions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Downstream Metabolites of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE): Pathways, Functions, and Analytical Methodologies

Executive Summary

13(S)-Hydroperoxyoctadecadienoic acid (this compound) is a primary product of 15-lipoxygenase (15-LOX) mediated oxidation of linoleic acid, a ubiquitous polyunsaturated fatty acid. Far from being a mere intermediate, this compound stands at a critical metabolic crossroads, giving rise to a diverse array of bioactive downstream metabolites. These molecules, collectively known as oxylipins, are potent signaling lipids that modulate a wide spectrum of physiological and pathophysiological processes, including inflammation, cell proliferation, apoptosis, and redox homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways originating from this compound, delineates the known biological functions of its key downstream products, and presents validated experimental protocols for their study. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and target this important signaling network.

The Origin and Significance of this compound

The biosynthesis of this compound is a highly controlled enzymatic process. In mammals, the enzyme 15-lipoxygenase (ALOX15) acts on linoleic acid with high stereospecificity to introduce molecular oxygen, yielding this compound.[1][2] This initial step is crucial, as the hydroperoxy fatty acid is relatively unstable and is rapidly converted into more stable, functional metabolites.[3] The presence of this compound and its derivatives has been confirmed in various pathological contexts, including human atherosclerotic plaques, highlighting their clinical relevance.[2]

Major Metabolic Fates of this compound

This compound is a substrate for several distinct enzymatic and non-enzymatic pathways, leading to a variety of structurally and functionally diverse molecules. Understanding these branching pathways is fundamental to appreciating the pleiotropic effects of 15-LOX activation.

Enzymatic Reduction to 13(S)-HODE: The Principal Pathway

The most prevalent metabolic route for this compound in mammalian cells is its rapid reduction to the corresponding hydroxy fatty acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a reaction catalyzed by cellular peroxidases such as glutathione peroxidases.[1][2] 13(S)-HODE is considerably more stable than its hydroperoxy precursor and is recognized as a key signaling mediator in its own right.

The Allene Oxide Pathway

In certain biological systems, particularly in plants like flaxseed, this compound can be converted by hydroperoxide isomerase into ketol structures.[4][5] Isotopic labeling studies have provided evidence that this transformation proceeds through a highly unstable allene epoxide intermediate.[6] The primary products are α-ketols and γ-ketols, such as 13-hydroxy-12-oxo-octadec-(9Z)-enoic acid.[4][6]

Non-Enzymatic Decomposition to Reactive Aldehydes

Due to the instability of the hydroperoxide group, this compound can undergo metal-independent decomposition to form highly reactive and often cytotoxic aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE), and other truncated fatty acids.[7][8] This decomposition can be enhanced by various chemical agents and contributes to the oxidative stress profile in tissues where this compound is generated.[8]

Metabolic Fates of this compound cluster_0 Major Metabolic Pathways LA Linoleic Acid HpODE This compound LA->HpODE 15-Lipoxygenase (ALOX15) HODE 13(S)-HODE HpODE->HODE Peroxidases (GPx) Ketols α- and γ-Ketols (e.g., 13-hydroxy-12-oxo-octadecenoic acid) HpODE->Ketols Hydroperoxide Isomerase (via Allene Oxide) Aldehydes Reactive Aldehydes (e.g., 4-HNE) HpODE->Aldehydes Non-Enzymatic Decomposition

Caption: Key metabolic pathways originating from this compound.

Downstream Metabolism of 13(S)-HODE

The generation of 13(S)-HODE is not the terminal step. This stable hydroxy fatty acid can be further metabolized, leading to either functional modification or inactivation and disposal.

Oxidation to 13-oxo-HODE

13(S)-HODE can be oxidized by a NAD+-dependent dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE).[1] This conversion from a hydroxyl to a keto group can significantly alter the biological activity of the molecule.

Peroxisomal β-Oxidation: An Inactivation Cascade

A major route for the catabolism and inactivation of 13(S)-HODE is through peroxisomal β-oxidation.[9] This process involves the sequential shortening of the fatty acid carbon chain, generating metabolites such as 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2).[9] This pathway serves as a mechanism for clearing 13(S)-HODE from the vascular wall and other tissues, thereby terminating its signaling functions.[9]

Downstream Metabolism of 13(S)-HODE cluster_1 Further Metabolic Conversions HODE 13(S)-HODE OxoHODE 13-oxo-HODE HODE->OxoHODE 13-HODE Dehydrogenase BetaOx Chain-Shortened Metabolites (11-OH-16:2, 9-OH-14:2, etc.) HODE->BetaOx Peroxisomal β-Oxidation (Inactivation)

Caption: Primary metabolic fates of the stable metabolite 13(S)-HODE.

Biological Functions and Signaling Roles of Key Metabolites

The diverse metabolites downstream of this compound exert a wide range of biological effects by interacting with specific cellular targets, including nuclear receptors and key signaling kinases.

MetaboliteKey Biological FunctionsSupporting References
This compound Augments EGF receptor signaling; enhances lipid metabolic pathways (PPAR signaling); activates pro-inflammatory NF-κB pathway; suppresses oxidative phosphorylation.[2][10][11][12]
13(S)-HODE Potent activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ); suppresses cancer cell growth via mTOR inhibition; acts as a biphasic modulator of ferroptosis; possesses vasoactive properties.[9][13][14][15]
13-oxo-HODE Involved in regulating cell growth and has been identified as a PPARγ agonist.[1][13]
4-HNE Highly cytotoxic; causes oxidative stress and generation of reactive oxygen species (ROS); forms protein adducts, leading to cellular dysfunction.[7]
Chain-Shortened Metabolites Considered primarily as inactive catabolic products destined for removal from the cell.[9]

The functional dichotomy of this pathway is noteworthy. For instance, 13(S)-HODE has been shown to suppress cancer cell growth by directly inhibiting the mTOR kinase, a central regulator of cell proliferation.[14] Conversely, its precursor, this compound, can promote pro-inflammatory signaling and alter cellular gene expression to favor lipid uptake and steroid hormone biosynthesis.[10][11][12] Furthermore, 13(S)-HODE is a critical regulator of ferroptosis, an iron-dependent form of cell death, where it can either protect or sensitize cells depending on the context.[15] This functional complexity underscores the importance of measuring the complete metabolite profile to understand the net biological outcome.

Methodologies for the Analysis of this compound Metabolites

Accurate identification and quantification of these lipid mediators require robust analytical techniques. The inherent instability of this compound and the low physiological concentrations of its metabolites present significant analytical challenges. A typical workflow involves enzymatic synthesis of standards, careful extraction, and sensitive detection by mass spectrometry.

Protocol: Enzymatic Synthesis of this compound
  • Rationale: As commercial standards can be costly and prone to degradation, in-house synthesis provides fresh, high-quality material for use as standards and for biological experiments.

  • Methodology:

    • Prepare a 0.2 M borate buffer, pH 9.0.

    • Dissolve linoleic acid in the buffer to a final concentration of ~1-2 mM.

    • Initiate the reaction by adding soybean lipoxidase (Type V, ~20,000 units/mL).

    • Incubate at room temperature (~25°C) with gentle stirring for 1 hour.

    • Monitor the formation of the conjugated diene system by scanning UV absorbance; a peak maximum should appear at 234 nm.[12][16]

    • Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.

    • Extract the this compound product from the aqueous phase using diethyl ether or n-hexane.[8]

    • Dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

    • The resulting product can be further purified by normal-phase HPLC if required.

Protocol: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: LC-MS/MS is the gold standard for oxylipin analysis, offering exceptional sensitivity and specificity through the separation of metabolites by chromatography and their identification based on mass-to-charge ratio and fragmentation patterns.

  • Methodology:

    • Extraction: Extract lipids from the biological matrix (e.g., plasma, cell culture media, tissue homogenate) using a solvent system like the Folch method (chloroform:methanol) or solid-phase extraction (SPE) with a C18 cartridge. An internal standard (e.g., a deuterated version of the analyte like 13(S)-HODE-d4) must be added at the beginning of the extraction to correct for sample loss.

    • Saponification (Optional): To measure total (free + esterified) HODEs, the lipid extract can be saponified with NaOH to release fatty acids from complex lipids.[17]

    • Derivatization (Optional): For analysis of aldehydes like 4-HNE by GC-MS, derivatization of the aldehyde and hydroxyl groups (e.g., to PFB-oxime-TMS derivatives) is necessary to improve volatility and ionization efficiency.[8]

    • LC Separation: Reconstitute the final extract in an appropriate mobile phase. Inject the sample onto a reverse-phase C18 column. Use a gradient elution, typically with water and acetonitrile/methanol containing a small amount of acid (e.g., 0.1% formic acid), to separate the metabolites.

    • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. Each analyte is identified by a specific precursor ion → product ion transition (e.g., for 13-HODE, m/z 311 → 195).

    • Quantification: Construct a standard curve using the synthesized or commercial standards and calculate the concentration of each analyte in the sample relative to the internal standard.

Analytical Workflow for Oxylipins Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards (e.g., 13-HODE-d4) Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Deriv Derivatization (Optional, for GC-MS) Extract->Deriv LC Reverse-Phase UPLC/HPLC Separation Extract->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for the analysis of this compound metabolites.

Conclusion and Future Directions

The metabolic network downstream of this compound is a rich source of potent signaling molecules that are integral to cellular homeostasis and disease. The principal metabolite, 13(S)-HODE, has emerged as a key modulator of critical pathways such as mTOR and ferroptosis, making it an attractive target for therapeutic intervention in cancer and inflammatory diseases. The functional significance of other, less-studied metabolites like 13-oxo-HODE warrants further investigation. Future research should focus on elucidating the specific protein targets of these oxylipins, understanding their synergistic or antagonistic interactions, and developing more sophisticated analytical methods to map their spatial and temporal distribution within tissues. A deeper understanding of this complex signaling cascade will undoubtedly unveil new opportunities for drug discovery and diagnostics.

References

  • Wikipedia. 13-Hydroxyoctadecadienoic acid. [Link]

  • Crombie, L., & Morgan, D. O. (1988). The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. J. Chem. Soc., Chem. Commun., 556. [Link]

  • Van Kuijk, F. J., et al. (1991). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. PubMed. [Link]

  • Veldink, G. A., et al. (1970). The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase. Biochemical Journal. [Link]

  • Ringseis, R., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI. [Link]

  • Ringseis, R., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed. [Link]

  • ResearchGate. Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-HPODE is yielded by 15-lypoxygenase via positional, geometric, and enantio selective oxidation from linoleic acid. [Link]

  • Veldink, G. A., et al. (1968). The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid. PubMed. [Link]

  • Human Metabolome Database. Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). [Link]

  • Ringseis, R., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PMC - PubMed Central. [Link]

  • Taylor & Francis Online. 13-hydroxyoctadecadienoic acid – Knowledge and References. [Link]

  • Lee, J. Y., et al. (2023). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. [Link]

  • Eder, K., et al. (2009). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and Proliferation in Porcine Thyrocytes. Hogrefe eContent. [Link]

  • Zhang, Y., et al. (2024). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed Central. [Link]

  • Sałabun, J., et al. (2013). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PMC - NIH. [Link]

  • Lu, K., et al. (2012). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. PubMed Central. [Link]

  • Al-Saeedi, F. J., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. [Link]

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13(S)-HpODE: The Central Hub of Oxylipin Signaling in Plant Physiology and Defense

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract: Oxylipins represent a vast and functionally diverse class of lipid-derived signaling molecules that are integral to nearly every aspect of a plant's life, from germination to senescence and defense against environmental threats. At the heart of many of these signaling cascades lies 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a reactive and pivotal intermediate. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and multifaceted roles of this compound. We will delve into its function as a precursor to potent signaling molecules like jasmonates, its direct and indirect roles in modulating plant development and stress responses, and provide detailed, field-proven methodologies for its extraction and analysis. This document is intended for researchers, scientists, and professionals in plant biology and drug development seeking to understand and manipulate this critical signaling network.

The Genesis of a Signal: Biosynthesis of this compound

The production of this compound is a highly specific and regulated enzymatic process, marking the entry point into a major branch of the oxylipin pathway. It is not a random oxidation event but a precise catalytic conversion that dictates downstream signaling outcomes.

The Core Reaction: Lipoxygenase-Mediated Dioxygenation

The synthesis of this compound is initiated from the polyunsaturated fatty acid, linoleic acid (LA, 18:2), which is typically cleaved from membrane glycerolipids by phospholipases in response to stimuli. The central enzyme in this process is 13-lipoxygenase (13-LOX) .[1][2]

Lipoxygenases (LOX) are non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids.[3] The "13-LOX" designation signifies its specificity for oxygenating the 13th carbon of an 18-carbon fatty acid chain. This reaction is not only regioselective but also stereoselective, producing almost exclusively the (S)-hydroperoxide enantiomer.[3][4] This stereochemical precision is critical, as downstream enzymes are often highly specific for the (S) configuration.

The reaction proceeds via a hydrogen abstraction from the C-11 position of linoleic acid, followed by a radical rearrangement and the antarafacial addition of molecular oxygen at the C-13 position to form (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid (this compound).[3]

Visualizing the Pathway: From Linoleic Acid to this compound

The following diagram illustrates this foundational enzymatic step.

Biosynthesis of this compound cluster_membrane Plasma Membrane Membrane Membrane Glycerolipids (Containing Linoleic Acid) PLA2 Phospholipase A2 (Stimulus-activated) Membrane->PLA2 Cleavage LA Linoleic Acid (18:2) PLA2->LA Releases LOX13 13-Lipoxygenase (13-LOX) LA->LOX13 HpODE This compound LOX13->HpODE Catalyzes Oxidation O2 Molecular Oxygen (O2) O2->LOX13

Caption: Biosynthesis of this compound from membrane-derived linoleic acid.

The Crossroads of Metabolism: Downstream Fates of this compound

This compound is a transient yet critical metabolic node. Its hydroperoxide group makes it relatively unstable, and it is rapidly converted by a suite of enzymes into a variety of other bioactive oxylipins, each with distinct functions.[5] The specific metabolic route taken is dependent on the plant species, tissue type, and the nature of the initial stimulus.

The Jasmonate Pathway: A Royal Road to Defense

The most extensively studied metabolic fate of this compound (derived from α-linolenic acid, 18:3, to be precise, forming 13(S)-HPOT) is its conversion into jasmonic acid (JA) and related compounds. This pathway is paramount for plant defense against insects and necrotrophic pathogens.[3][6]

  • Allene Oxide Synthase (AOS): this compound is first converted by AOS into an unstable allene epoxide.[6][7]

  • Allene Oxide Cyclase (AOC): This enzyme then catalyzes the cyclization of the allene epoxide to form cis-(+)-12-oxophytodienoic acid (OPDA).[7]

  • Further Steps: OPDA is then transported into the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield JA.

Alternative Branches: Diversifying the Signal

Beyond the jasmonate pathway, this compound serves as a substrate for several other enzymes:

  • Hydroperoxide Lyase (HPL): This enzyme cleaves this compound to produce volatile C6 aldehydes (like hexenal), known as "green leaf volatiles" (GLVs), which contribute to the smell of freshly cut grass and function in direct defense and inter-plant signaling.[3]

  • Divinyl Ether Synthase (DES): In some plants like garlic, DES converts this compound into divinyl ethers.[1]

  • Peroxidases: Cellular peroxidases can reduce the hydroperoxide group to a hydroxyl group, converting this compound into its more stable alcohol derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) .[4][8] 13(S)-HODE itself has been shown to possess biological activities.[9][10]

Metabolic Fates of this compound HpODE This compound AOS Allene Oxide Synthase (AOS) HpODE->AOS HPL Hydroperoxide Lyase (HPL) HpODE->HPL DES Divinyl Ether Synthase (DES) HpODE->DES POX Peroxidases HpODE->POX AlleneEpoxide Allene Epoxide (Unstable) AOS->AlleneEpoxide Forms GLVs Green Leaf Volatiles (e.g., Hexenal) HPL->GLVs Produces DivinylEthers Divinyl Ethers DES->DivinylEthers Produces HODE 13(S)-HODE POX->HODE Reduces to JA_Pathway Jasmonic Acid (JA) Pathway AlleneEpoxide->JA_Pathway Leads to

Caption: The main enzymatic pathways for the metabolism of this compound.

Functional Roles in Plant Life

The diverse array of molecules derived from this compound implicates it in a wide spectrum of physiological and defense-related processes.

Orchestrating Plant Physiology

Oxylipins derived from this compound are crucial regulators of plant development and physiology.

Physiological ProcessRole of this compound-Derived OxylipinsKey Downstream Molecules
Leaf Senescence Positively regulates the timing and progression of leaf aging and nutrient remobilization.[7]Jasmonic Acid (JA)
Growth & Development Involved in modulating root growth, flower development, and fruit ripening.[2][6]Jasmonates, other oxylipins
Apoptosis Participates in the regulation of programmed cell death, a critical process in development and defense.[2]Various oxylipins
Stress Response Acts as a signaling molecule in response to various abiotic stresses.[2][6]Jasmonates, 13(S)-HODE
A Linchpin in Plant Defense

The role of the 13-LOX pathway in plant defense is arguably its most critical function. Plants under attack by herbivores or pathogens rapidly increase the expression and activity of 13-LOX, leading to a surge in this compound and its derivatives.[2]

  • Biotic Stress: The jasmonate signaling pathway, originating from this compound's trienoic counterpart (13-HPOT), is the primary defense line against chewing insects and necrotrophic fungi. JA signaling triggers massive transcriptional reprogramming, leading to the production of proteinase inhibitors, toxic secondary metabolites, and defensive proteins that deter or kill attackers.[3][6]

  • Abiotic Stress: The accumulation of 13-LOX transcripts and products is a hallmark of the plant response to drought, salinity, and temperature extremes.[6] In these contexts, oxylipins can act as damage signals and potent signaling molecules to initiate protective and adaptive responses. Indeed, LOX activity is now considered a valuable biological marker for assessing stress tolerance in plants.[2][6]

Defense Signaling via this compound cluster_stimuli Stress Stimuli cluster_response Plant Defense Responses Biotic Herbivory Pathogen Attack LOX_pathway ↑ 13-LOX Pathway Activity Biotic->LOX_pathway Induce Abiotic Drought, Salinity Temperature Abiotic->LOX_pathway Induce HpODE ↑ this compound / 13(S)-HPOT LOX_pathway->HpODE JA ↑ Jasmonic Acid (JA) HpODE->JA Gene_Expression Activation of Defense Genes JA->Gene_Expression Defense_Compounds Production of: - Proteinase Inhibitors - Secondary Metabolites - Pathogenesis-Related Proteins Gene_Expression->Defense_Compounds Leads to

Caption: Simplified overview of the this compound-derived defense pathway.

Experimental Methodologies: A Practical Guide

As a Senior Application Scientist, I emphasize that robust and reproducible data begins with meticulous methodology. The analysis of reactive lipids like this compound requires careful handling to prevent artifactual oxidation and degradation.

Workflow for Oxylipin Analysis

The following diagram outlines a validated workflow for the extraction, purification, and quantification of this compound from plant tissues.

Oxylipin Analysis Workflow Harvest 1. Tissue Harvest (Flash-freeze in Liq. N2) Homogenize 2. Homogenization (Cryogenic grinding) Harvest->Homogenize Extract 3. Solvent Extraction (Add internal standards & antioxidants) Homogenize->Extract Purify 4. Solid-Phase Extraction (SPE) (Isolate lipid fraction) Extract->Purify Analyze 5. LC-MS/MS or HPLC-UV Analysis (Quantification) Purify->Analyze Data 6. Data Analysis Analyze->Data

Caption: Standardized workflow for the analysis of this compound.

Protocol 1: Extraction of Oxylipins from Plant Tissue
  • Causality: The primary goal is to simultaneously halt all enzymatic activity and efficiently extract lipids into an organic solvent while preventing non-enzymatic oxidation. Flash-freezing in liquid nitrogen is the gold standard for preserving the in vivo metabolic state.

  • Harvest: Excise plant tissue (e.g., 100-200 mg of leaf material) and immediately plunge it into liquid nitrogen.

  • Homogenize: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Trustworthiness: Maintaining the frozen state is critical to prevent enzymatic degradation.

  • Extraction: Transfer the frozen powder to a tube containing 2 mL of an ice-cold extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v)). Immediately add an antioxidant (e.g., 0.005% butylated hydroxytoluene, BHT) and a known amount of a deuterated internal standard (e.g., this compound-d4) for accurate quantification.

  • Phase Separation: Add 2 mL of dichloromethane, vortex thoroughly for 1 minute, and centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the lower organic phase to a new glass tube. Re-extract the aqueous phase and pellet with another 2 mL of dichloromethane to maximize recovery.

  • Drying: Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for purification.

Protocol 2: Quantification by HPLC with UV Detection
  • Causality: This method leverages the unique conjugated diene structure of this compound, which exhibits a strong UV absorbance maximum at 234-235 nm.[11][12] Normal-phase HPLC provides excellent separation of lipid isomers. While less sensitive than LC-MS, it is a robust and cost-effective method for quantification when concentrations are sufficient.

  • Resuspend: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the HPLC mobile phase.

  • Instrumentation: Use an HPLC system equipped with a normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of n-hexane/2-propanol/acetonitrile/acetic acid (800:8:30:1, v/v/v/v).[12] Expertise: The small amount of acetic acid improves peak shape for acidic molecules like HpODE.

  • Elution: Set the flow rate to 1.0 mL/min. The total run time is typically around 35 minutes.[12]

  • Detection: Monitor the column eluent with a UV detector set to 235 nm.

  • Quantification: Identify the this compound peak by comparing its retention time to that of an authentic standard. Calculate the concentration by integrating the peak area and normalizing it to the peak area of the internal standard and the initial tissue weight. The minimum detection limit is typically in the low nanogram range per injection.[11]

Conclusion and Future Perspectives

This compound is far more than a simple metabolic intermediate; it is a central control point in the plant's complex signaling network. As the precursor to the potent jasmonate family and a range of other bioactive oxylipins, it stands at the intersection of development, physiology, and defense. An understanding of its biosynthesis and metabolism is fundamental to comprehending how plants adapt to a constantly changing environment.

Future research will likely focus on the intricate cross-talk between the 13-LOX pathway and other hormonal signaling cascades, such as those involving salicylic acid and abscisic acid. Furthermore, the identification of specific receptors and downstream targets for less-studied derivatives like 13(S)-HODE will open new avenues for research. For drug development and crop improvement, manipulating the 13-LOX pathway offers a tantalizing strategy for enhancing disease resistance and stress tolerance in agriculturally important plants.

References

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  • Aanangi, R., et al. (2021). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International Journal of Molecular Sciences, 22(21), 11847. [Link]

  • Gröger, H., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 11(9), 1119. [Link]

  • Glasgow, W.C., et al. (1999). The linoleic acid metabolite, 13-HpODE augments the phosphorylation of EGF receptor and SHP-2 leading to their increased association. Prostaglandins, Leukotrienes and Essential Fatty Acids, 61(2), 137-143. [Link]

  • Sultana, R., et al. (2021). Transcript Abundance Patterns of 9- and 13-Lipoxygenase Subfamily Gene Members in Response to Abiotic Stresses (Heat, Cold, Drought or Salt) in Tomato (Solanum lycopersicum L.) Highlights Member-Specific Dynamics Relevant to Each Stress. Plants, 10(11), 2496. [Link]

  • Gröger, H., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. [Link]

  • He, Y., et al. (2002). Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence. Plant Physiology, 128(3), 876-884. [Link]

  • Wikipedia contributors. (2023). 13-Hydroxyoctadecadienoic acid. Wikipedia. [Link]

  • Yi, Y., et al. (2009). Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid. Drug Metabolism and Disposition, 37(10), 2099-2105. [Link]

  • Crombie, L., & Morgan, D.O. (1988). The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. Journal of the Chemical Society, Chemical Communications, (8), 556-557. [Link]

  • Glasgow, W.C., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Journal of Biological Chemistry, 272(31), 19269-19276. [Link]

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An In-depth Technical Guide to the Discovery and Initial Characterization of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a pivotal bioactive lipid mediator derived from the oxygenation of linoleic acid. We delve into the historical context of its discovery, the enzymatic basis of its stereospecific biosynthesis by lipoxygenases, and its fundamental physicochemical properties. This guide offers detailed, field-proven methodologies for the preparation, extraction, purification, and analytical characterization of this compound, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. Furthermore, we explore its initial characterization in biological systems, elucidating its role in cellular signaling pathways and its diverse physiological and pathological effects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the multifaceted nature of this compound.

Introduction: The Emergence of a Key Lipid Mediator

The journey into the world of oxidized fatty acids, or oxylipins, has unveiled a complex signaling network that governs a myriad of physiological and pathological processes. Among these, 13(S)-hydroperoxyoctadecadienoic acid (this compound) has emerged as a significant primary product of linoleic acid metabolism.[1] Initially identified as a product of enzymatic oxygenation in plants, particularly soybeans, its presence and functional importance were later established in mammalian systems.[2][3] this compound is a stereospecific hydroperoxide, the synthesis of which is tightly regulated by lipoxygenase (LOX) enzymes.[4][5] Its discovery laid the groundwork for understanding how dietary fats are converted into potent signaling molecules. This guide will provide a detailed exploration of the discovery, biosynthesis, and foundational characterization of this important lipid hydroperoxide.

Biosynthesis of this compound: A Tale of Enzymatic Precision

The formation of this compound from linoleic acid is not a random event but a highly controlled enzymatic process catalyzed by lipoxygenases.[4] These non-heme iron-containing dioxygenases exhibit remarkable regio- and stereoselectivity.[4]

In plants, such as soybeans, lipoxygenase-1 (LOX-1) is a key enzyme responsible for the production of this compound.[2][3] In mammalian tissues, the analogous function is carried out by 15-lipoxygenase (15-LOX), which, despite its name, acts on the C13 position of the 18-carbon linoleic acid.[2][5] The reaction involves the abstraction of a hydrogen atom from the C11 position of linoleic acid, followed by the insertion of molecular oxygen at the C13 position in a stereospecific manner, resulting in the (S) configuration.[4]

The pH of the cellular environment can influence the products of soybean lipoxygenase-1, with this compound formation being favored at more alkaline pH values.[3]

Diagram: Enzymatic Synthesis of this compound

cluster_0 Biosynthesis of this compound Linoleic_Acid Linoleic Acid Lipoxygenase Lipoxygenase (e.g., Soybean LOX-1, Mammalian 15-LOX) Linoleic_Acid->Lipoxygenase Substrate 13S_HpODE This compound Lipoxygenase->13S_HpODE Catalyzes Oxygenation

Caption: Enzymatic conversion of linoleic acid to this compound by lipoxygenase.

Physicochemical Properties and Stability

This compound is a relatively unstable molecule, prone to further metabolism or decomposition.[6] Understanding its chemical characteristics is crucial for its accurate analysis and handling.

PropertyValueSource
Chemical Formula C₁₈H₃₂O₄[2]
Molecular Weight 312.4 g/mol [2]
IUPAC Name (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid[7]
UV Absorbance (λmax) 234 nm[1][2]
Appearance Solution in ethanol[2]

Its instability necessitates careful handling and storage, typically at low temperatures (-70°C) in an organic solvent to prevent degradation.[1] It is readily reduced to its more stable corresponding alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), both enzymatically by peroxidases in cells and through chemical reduction.[2][5]

Methodologies for Characterization and Quantification

The accurate identification and quantification of this compound are paramount for studying its biological roles. A combination of chromatographic and spectrometric techniques is typically employed.

Enzymatic Preparation of this compound

For research purposes, this compound is often prepared enzymatically from linoleic acid using soybean lipoxygenase.[8][9]

Protocol: Enzymatic Synthesis of this compound

  • Substrate Preparation: Prepare a solution of linoleic acid in a suitable buffer, such as phosphate-buffered saline (PBS).[10]

  • Enzymatic Reaction: Add soybean lipoxygenase to the linoleic acid solution.[9][10] The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in this compound.[8][9]

  • Extraction: Once the reaction is complete, acidify the mixture and extract the this compound using an organic solvent like n-hexane or diethyl ether.[1][8]

  • Purification: The extracted product can be further purified using normal-phase high-performance liquid chromatography (HPLC).[1]

  • Quantification: The concentration of the purified this compound can be determined spectrophotometrically using its molar extinction coefficient at 234 nm.[1]

Extraction from Biological Samples

Extracting this compound from cells or tissues requires a robust protocol to minimize degradation and interference from other lipids.

Protocol: Lipid Extraction from Cells

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Lipid Extraction: Add a mixture of chloroform and methanol (typically 1:1 or 2:1 v/v) to the cell lysate to extract the lipids.[9] It is crucial to include an antioxidant like butylated hydroxytoluene (BHT) during the extraction to prevent auto-oxidation.[9]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lower organic phase contains the lipids.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a powerful technique for separating and quantifying this compound and its isomers.[1][11] A common mobile phase consists of a mixture of hexane, isopropanol, acetonitrile, and acetic acid.[11] Detection is typically performed at 235 nm.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of this compound.[12] This technique allows for the separation of different hydroperoxide isomers and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[12][13] Selective reaction monitoring (SRM) can be used for targeted quantification.[1]

Diagram: Workflow for this compound Analysis

cluster_1 Analytical Workflow for this compound Sample Biological Sample (Cells or Tissues) Extraction Lipid Extraction (with Antioxidant) Sample->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Analytical Separation (HPLC or LC) Purification->Analysis Detection Detection & Quantification (UV or MS/MS) Analysis->Detection

Caption: A typical workflow for the analysis of this compound from biological samples.

Initial Biological Characterization and Signaling Pathways

The initial characterization of this compound has revealed its involvement in a range of cellular processes, often acting as a signaling molecule itself or as a precursor to other bioactive lipids.

Modulation of Cellular Signaling

This compound has been shown to augment the epidermal growth factor receptor (EGFR) signaling pathway.[14] It can enhance EGF-dependent mitogenesis by inhibiting the dephosphorylation of the EGFR, thereby prolonging its activated state.[2][14] This modulation of a key growth factor pathway highlights the potential of this compound to influence cell proliferation.

In the myocardium, this compound can modulate calcium transport and the activity of Na,K-ATPase, suggesting a role in regulating cardiac function.[15]

Gene Expression Regulation

Studies in intestinal epithelial cells (Caco-2) have demonstrated that this compound can significantly alter gene expression profiles.[10][16] It has been shown to enhance the expression of genes involved in lipid metabolism and transport, potentially through the activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways.[10][16] Conversely, it can suppress pathways related to oxidative phosphorylation.[16]

Pro-inflammatory and Pathological Roles

As a lipid hydroperoxide, this compound is implicated in processes involving oxidative stress. It can be decomposed into reactive aldehydes, which are cytotoxic and can generate reactive oxygen species (ROS).[16] Its presence has been noted in human atherosclerotic plaques, suggesting a contribution to the pathology of atherosclerosis.[2] Furthermore, dietary lipid peroxides like this compound have been linked to gut pathologies, including inflammatory bowel disease.[10]

Metabolism to 13(S)-HODE

A primary fate of this compound in cells is its rapid reduction to 13(S)-HODE.[2][5] 13(S)-HODE is a more stable and often more potent signaling molecule with its own distinct set of biological activities, including the suppression of cancer cell growth by inhibiting mTOR.[17] The conversion of this compound to 13(S)-HODE is a critical step in the lipoxygenase pathway.

Diagram: Simplified Signaling Effects of this compound

cluster_2 Biological Effects of this compound 13S_HpODE This compound EGFR_Signaling EGFR Signaling Pathway 13S_HpODE->EGFR_Signaling Modulates Ca_Transport Calcium Transport 13S_HpODE->Ca_Transport Modulates Gene_Expression Gene Expression (e.g., PPAR signaling) 13S_HpODE->Gene_Expression Alters Oxidative_Stress Oxidative Stress 13S_HpODE->Oxidative_Stress Contributes to 13S_HODE 13(S)-HODE 13S_HpODE->13S_HODE Reduced to

Caption: Overview of the primary biological effects of this compound.

Conclusion and Future Directions

The discovery and initial characterization of this compound have been instrumental in shaping our understanding of lipid signaling. From its precise enzymatic synthesis to its diverse biological effects, this compound stands as a central molecule in the lipoxygenase pathway. The technical guide presented here offers a foundational framework for its study, from preparation and analysis to the interpretation of its biological functions.

Future research will likely focus on further dissecting the complex signaling networks modulated by this compound, identifying its specific protein targets, and elucidating its precise roles in various diseases. The development of more advanced analytical techniques will enable a more detailed understanding of its spatial and temporal dynamics within cells and tissues. Ultimately, a deeper knowledge of this compound and its metabolic pathways may pave the way for novel therapeutic strategies targeting diseases with an underlying inflammatory or oxidative stress component.

References

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13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE): A High-Fidelity Biomarker for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE), from its biochemical origins and pathological roles in inflammation to its robust analytical validation as a clinical biomarker. Authored from the perspective of a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable, reproducible data.

Part 1: The Biochemical Genesis and Pathophysiological Significance of this compound

The Enzymatic Origin: A Tale of Specificity

This compound is a lipid hydroperoxide, a primary oxidation product of the essential fatty acid linoleic acid. In mammalian systems, its formation is predominantly catalyzed by the enzyme 15-lipoxygenase-1 (15-LOX-1, or ALOX15).[1][2] This enzymatic process is highly regio- and stereospecific, almost exclusively producing the 13(S) enantiomer.[3] Linoleic acid, a polyunsaturated omega-6 fatty acid, is the preferred substrate for 15-LOX-1, even over arachidonic acid.[2]

The significance of this specificity cannot be overstated. While non-enzymatic, free-radical-mediated oxidation of linoleic acid also occurs under general oxidative stress, this process is non-specific and yields a racemic mixture of this compound and 13(R)-HpODE, along with other isomers like 9-HpODE.[3][4][5] Therefore, a high ratio of the 13(S) stereoisomer serves as a specific indicator of enzymatic activity, directly implicating the 15-LOX-1 pathway in a given pathological state. This distinction is the cornerstone of its utility as a precise biomarker for inflammation rather than just a general marker of oxidative stress.

Once formed, the hydroperoxide this compound is a rather unstable metabolite.[6] In tissues, it is rapidly reduced by peroxidases, such as glutathione peroxidase, to its more stable corresponding alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[2][3] This rapid conversion is a critical pre-analytical consideration for biomarker studies.

Biosynthesis of this compound cluster_0 Enzymatic Pathway (Specific) cluster_1 Non-Enzymatic Pathway (Non-Specific) Linoleic_Acid Linoleic Acid 15_LOX 15-Lipoxygenase-1 (ALOX15) 13S_HpODE This compound 15_LOX->13S_HpODE  Regio- & Stereospecific  Oxygenation GPx Glutathione Peroxidase 13S_HODE 13(S)-HODE (Stable Analyte) GPx->13S_HODE  Reduction Linoleic_Acid_2 Linoleic Acid ROS Reactive Oxygen Species (ROS) Racemic_Mix Racemic Mixture (this compound, 13(R)-HpODE, 9-HpODE, etc.) ROS->Racemic_Mix  Free Radical Attack

Figure 1: Enzymatic vs. Non-Enzymatic formation of Linoleic Acid hydroperoxides.
The Pro-Inflammatory Cascade

The presence of this compound is not merely a signature of 15-LOX-1 activity; it is an active participant in inflammatory signaling. Research has demonstrated that 13-HpODE can directly instigate inflammatory responses in various cell types.

  • In Intestinal Inflammation: 13-HpODE, particularly when derived from dietary sources like overheated oils, promotes intestinal inflammation.[7][8][9] It stimulates Natural Killer (NK) cells to secrete pro-inflammatory granzymes and induces the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[7][8] In intestinal epithelial cells (Caco-2), 13-HpODE can activate the NF-κB pathway, a central regulator of inflammation, leading to the release of IL-6 and TNF-α.[10]

  • In Vascular Inflammation: Within the vasculature, a key environment for atherosclerosis, 13-HpODE modulates the expression of endothelial cell adhesion molecules (CAMs).[11] It can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in the recruitment of leukocytes to the vessel wall, a hallmark of early atherogenesis.[11] Furthermore, membrane-esterified this compound has been directly identified within human atherosclerotic plaques.[1]

This dual role as both a product and a propagator of inflammation makes this compound a highly relevant biomarker candidate. Its elevated levels are mechanistically linked to the progression of the disease state.

Part 2: A Validated Protocol for Quantification of this compound

The accurate measurement of this compound in biological matrices is challenging due to its inherent instability. The following workflow is designed to overcome these challenges, providing a robust and reproducible method centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Pre-Analytical Considerations: The Foundation of Good Data

The primary challenge is the rapid enzymatic and non-enzymatic reduction of the hydroperoxide (-OOH) group of this compound to a more stable hydroxyl (-OH) group, forming 13(S)-HODE.[2] Attempting to measure the hydroperoxide directly often leads to underestimation and variability.

Expert Causality: The most reliable strategy is to embrace this conversion. The protocol involves an immediate, controlled chemical reduction of all this compound in the sample to 13(S)-HODE upon collection. This ensures that the measured 13(S)-HODE concentration accurately reflects the total initial amount of this compound. The endogenous, already-converted 13(S)-HODE and the reduced this compound are measured together as a single, stable analyte: total 13(S)-HODE.

Step-by-Step Sample Handling:

  • Collection: Collect blood in EDTA-containing tubes to chelate metal ions that can catalyze lipid peroxidation.

  • Immediate Reduction: To 1 mL of plasma, immediately add 10 µL of a freshly prepared 0.1 M triphenylphosphine (TPP) or sodium borohydride solution in methanol. This quantitatively reduces hydroperoxides to alcohols.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 13(S)-HODE-d8) to account for extraction inefficiency and matrix effects.

  • Storage: If immediate extraction is not possible, flash-freeze the reduced sample in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.

Solid-Phase Extraction (SPE): Isolating the Analyte

The goal of SPE is to remove proteins, salts, and highly polar or nonpolar interferences from the plasma, concentrating the analyte of interest.

Expert Causality: A C18 reversed-phase sorbent is used. To ensure the acidic 13(S)-HODE (pKa ~4.8) is retained, the sample must be acidified to a pH of ~3.5. This protonates the carboxylic acid group, making the molecule less polar and enabling strong hydrophobic interaction with the C18 stationary phase. The subsequent wash steps are designed to remove interferences without eluting the analyte, and the final elution uses a high-organic-content solvent to release the 13(S)-HODE.

Detailed SPE Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol, followed by 2 mL of water.

  • Acidification & Loading: Acidify the 1 mL reduced plasma sample to pH 3.5 with 0.1 M HCl. Load the sample slowly onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts, followed by 2 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the 13(S)-HODE with 2 mL of methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial LC mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B) for analysis.

LC-MS/MS Quantification: The Gold Standard

This technique provides the ultimate specificity and sensitivity for quantification. The liquid chromatography separates 13(S)-HODE from its isomers (like 9-HODE), and the tandem mass spectrometer provides unambiguous identification and quantification.

Expert Causality: Electrospray ionization in negative mode (ESI-) is ideal for acidic molecules like HODEs, as they readily lose a proton to form the [M-H]⁻ ion. In the mass spectrometer, this precursor ion is selected and fragmented. The resulting product ions are specific to the structure of 13-HODE, allowing for highly selective detection using Multiple Reaction Monitoring (MRM). For example, fragmentation often occurs at the hydroxyl group and the conjugated diene system, yielding characteristic product ions.[12]

Analytical Workflow cluster_workflow Validated Workflow for this compound/HODE Quantification Sample 1. Biological Sample (e.g., Plasma) Reduce 2. Immediate Reduction (e.g., TPP) + Internal Standard Sample->Reduce Stabilization SPE 3. Solid-Phase Extraction (C18 Cartridge) Reduce->SPE Purification & Concentration Analyze 4. LC-MS/MS Analysis (MRM Mode) SPE->Analyze Separation & Detection Data 5. Data Interpretation (Quantification vs. Standard Curve) Analyze->Data Quantification

Figure 2: High-level overview of the analytical workflow for this compound measurement.

LC-MS/MS Parameters:

ParameterSettingRationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent hydrophobic retention and separation of fatty acid isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to maintain the analyte in its protonated state for better peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolStrong organic solvent for eluting the analyte from the C18 column.
Gradient Start at ~60% B, ramp to 98% BAllows for the elution of lipids in order of polarity, separating HODE isomers.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for generating the [M-H]⁻ precursor ion from the carboxylic acid group.
MRM Transitions See Table 2 belowProvides high specificity and sensitivity for quantification.

Table 2: Example MRM Transitions for HODE Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
13-HODE295.2195.1The m/z 195 fragment is characteristic of cleavage at the C12-C13 bond adjacent to the hydroxyl group.
9-HODE295.2171.1The m/z 171 fragment is characteristic of cleavage at the C9-C10 bond.[12]
13-HODE-d8 (IS)303.2202.1The mass shift corresponds to the deuterium labels, allowing for distinct detection.

Part 3: Data Interpretation and Biomarker Utility

Beyond Concentration: The Power of Ratios

While an elevated level of total 13-HODE is indicative of increased linoleic acid oxidation, the true power of this biomarker lies in chiral analysis. By employing a chiral chromatography column, it is possible to separate the 13(S)-HODE and 13(R)-HODE enantiomers.

  • High 13(S)/13(R) Ratio: A ratio significantly greater than 1 strongly suggests that the majority of the 13-HODE originates from the stereospecific 15-LOX-1 enzymatic pathway. This is a direct and specific marker of the inflammatory processes driven by this enzyme.

  • 13(S)/13(R) Ratio ≈ 1: A ratio approaching 1 indicates that the 13-HODE is being produced by non-specific, free-radical-mediated lipid peroxidation.[5] This points towards a state of general oxidative stress rather than a specific inflammatory pathway.

This distinction is critical in drug development. A compound designed to inhibit 15-LOX-1 should selectively decrease the 13(S)-HODE enantiomer, leaving the 13(R)-HODE largely unaffected.

Clinical and Research Applications

Elevated levels of 13-HODE have been successfully correlated with several inflammatory conditions:

  • Nonalcoholic Steatohepatitis (NASH): Levels of 13-HODE are significantly elevated in patients with NASH compared to those with simple steatosis, and these levels correlate with the severity of liver inflammation and fibrosis.[5]

  • Atherosclerosis: this compound is found in atherosclerotic plaques, and its downstream products are implicated in the inflammatory signaling that drives the disease.[1]

  • Intestinal Inflammatory Disorders: Dietary 13-HpODE has been shown to induce intestinal inflammation in animal models, suggesting its role as a potential biomarker and mediator in diseases like IBD.[8][9]

Conclusion

This compound, and its stable counterpart 13(S)-HODE, represent a new frontier in specific biomarker development for inflammatory diseases. Its direct link to the 15-LOX-1 enzymatic pathway provides a window into a specific inflammatory mechanism, moving beyond generic markers of oxidative stress. The robust analytical workflows detailed here, centered on LC-MS/MS, provide the necessary tools for researchers and drug developers to accurately quantify this molecule. By leveraging both concentration data and stereoisomeric ratios, scientists can gain unprecedented insight into disease pathology and the efficacy of targeted therapeutic interventions.

References

  • Folcik, V.A., Nivar-Aristy, R.A., Krajewski, L.P., et al. (1995). Lipoxygenase contributes to the oxidation of lipids in human atherosclerotic plaques. J. Clin. Invest., 96, 504-510. [Link]

  • Human Metabolome Database. (2006). 13-L-Hydroperoxylinoleic acid (HMDB0003871). hmdb.ca. [Link]

  • Rohr, M., Aluganti Narasimhulu, C., Keewan, E., Hamid, S., & Parthasarathy, S. (2020). The dietary peroxidized lipid, 13-HPODE, promotes intestinal inflammation by mediating granzyme B secretion from natural killer cells. Food & Function, 11(11). [Link]

  • Demaurex, V. et al. (2011). LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and... ResearchGate. [Link]

  • Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. en.wikipedia.org. [Link]

  • Keewan, E., Narasimhulu, C.A., Rohr, M., Hamid, S., & Parthasarathy, S. (2020). Are Fried Foods Unhealthy? The Dietary Peroxidized Fatty Acid, 13-HPODE, Induces Intestinal Inflammation In Vitro and In Vivo. Antioxidants, 9. [Link]

  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. mdpi.com. [Link]

  • McAnulty, S. R., et al. (2011). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 301(2), R539-R546. [Link]

  • Zhao, Y., et al. (2014). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Journal of Biological Chemistry, 289(15), 10515-10524. [Link]

  • ResearchGate. (n.d.). 13-HPODE induces pro-inflammatory gene expression in undifferentiated... researchgate.net. [Link]

  • Ziboh, W. A., et al. (1999). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. Lipids, 34(9), 923-930. [Link]

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A Senior Application Scientist's Guide to the Enzymatic Synthesis of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE) by 15-Lipoxygenase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Controlled Lipid Peroxidation

In the intricate signaling networks that govern cellular life, oxidized lipids, or oxylipins, are critical messengers. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) stands out as a primary product of 15-lipoxygenase (15-LOX) activity on linoleic acid.[1] This molecule is not merely a byproduct of oxidative stress but a potent, stereospecific signaling agent implicated in inflammation, cellular differentiation, calcium transport modulation, and cancer progression.[2][3][4][5] Its biological activity is intrinsically tied to its specific stereochemistry—the (S) configuration at the C13 position—which is a hallmark of its enzymatic origin.[6]

15-Lipoxygenase is a non-heme, iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) with remarkable precision.[7][8] Understanding and harnessing this enzymatic process is paramount for researchers seeking to study the downstream effects of this compound or to develop modulators of the 15-LOX pathway.

This guide provides an in-depth technical framework for the synthesis of this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind the protocol, establish a self-validating workflow, and ground our methods in authoritative scientific literature.

Part 1: The Science of Synthesis - Mechanism and Specificity

The Catalytic Mechanism of 15-Lipoxygenase

The synthesis of this compound from linoleic acid is a testament to enzymatic precision. The reaction is not a random oxidation but a carefully orchestrated multi-step process within the enzyme's active site.

  • Enzyme Activation: The catalytic cycle begins with the oxidation of the enzyme's ferrous iron (Fe²⁺) to its active ferric state (Fe³⁺). This is often initiated by a small amount of pre-existing lipid hydroperoxide.[9]

  • Hydrogen Abstraction: The active Fe³⁺-hydroxide complex performs a highly specific hydrogen abstraction from the C-11 position of the (1Z, 4Z)-pentadiene system of linoleic acid.[10][11] This is the rate-limiting step and the source of the enzyme's positional specificity.

  • Radical Delocalization: This abstraction creates a fatty acid radical, which delocalizes across the pentadiene system.

  • Oxygen Insertion: Molecular oxygen then adds in an antarafacial manner to the C-13 position of the radical intermediate.[12] This step dictates the stereospecificity, leading to the formation of a hydroperoxyl radical with the (S) configuration.

  • Product Formation: The cycle concludes with the reduction of the hydroperoxyl radical and the regeneration of the active Fe³⁺ enzyme, releasing the final product, (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid (this compound).

15-LOX_Mechanism cluster_0 15-Lipoxygenase Catalytic Cycle E_Fe3 Active Enzyme (Fe³⁺-OH⁻) LA_Radical Linoleic Acid Radical Intermediate E_Fe3->LA_Radical H⁺ Abstraction from C-11 E_Fe2 Inactive Enzyme (Fe²⁺) E_Fe2->E_Fe3 Activation by ROOH LA Linoleic Acid (Substrate) LA->E_Fe3 Binds to Active Site O2 Molecular Oxygen (O₂) HpODE This compound (Product) O2->HpODE Forms Hydroperoxyl Radical HpODE->E_Fe3 Product Release & Enzyme Regeneration LA_Radical->O2 O₂ Insertion at C-13 Synthesis_Workflow prep 1. Reagent & Substrate Preparation reaction 2. Enzymatic Reaction & Monitoring prep->reaction Buffer, Substrate, Enzyme purify 3. Product Extraction & Purification reaction->purify Reaction Mixture analyze 4. Characterization & Validation purify->analyze Purified this compound

Caption: High-level workflow for this compound synthesis and analysis.

Protocol 1: Reagent and Substrate Preparation

Causality: Proper preparation is non-negotiable. Buffer pH directly impacts enzyme activity, and substrate solubility and pre-activation are critical for initiating the reaction.

  • Buffer Preparation:

    • Prepare a 0.2 M sodium borate buffer. [9]For large-scale synthesis, a pH of 11 has been shown to be optimal. [13]For analytical assays, a pH closer to physiological (7.4-9.0) is often used. [8] * Filter the buffer through a 0.22 µm filter to remove particulates. All solutions should be prepared with high-purity water.

  • Substrate Solution (Linoleic Acid):

    • To prepare a 250 µM working solution, mix 10 µL of high-purity linoleic acid with 30 µL of ethanol to aid solubilization. [9] * Add this mixture to 120 mL of the prepared borate buffer and vortex thoroughly. This solution should be made fresh on the day of use.

    • Expert Insight: A slight degree of pre-oxidation is necessary to activate the enzyme. [9]It is common practice to open a new ampoule of linoleic acid and leave it exposed to air overnight at room temperature before storing it in the freezer for subsequent use. [9]

  • Enzyme Solution (15-Lipoxygenase):

    • Use a commercially available 15-Lipoxygenase, such as soybean lipoxidase (e.g., Sigma-Aldrich).

    • Prepare a stock solution by dissolving the enzyme in the cold (4°C) borate buffer to a concentration of approximately 10,000-15,000 U/mL. [9][14] * Crucially, keep the enzyme solution on ice at all times to prevent denaturation and loss of activity. For the reaction, this stock will be diluted to a working concentration.

Protocol 2: The Enzymatic Reaction

Self-Validation: The progress of the reaction is monitored in real-time by UV spectrophotometry, providing an immediate internal check on whether the synthesis is proceeding as expected.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 234 nm. This wavelength is the λmax for the newly formed conjugated diene system in the this compound product. [14][15]2. Reaction Initiation:

    • In a quartz cuvette, combine 500 µL of the enzyme working solution (e.g., diluted to 400 U/mL) with the appropriate buffer to a volume of 500 µL.

    • To initiate the reaction, rapidly add 500 µL of the 250 µM linoleic acid substrate solution, bringing the final volume to 1 mL and the final substrate concentration to 125 µM. [9]Mix quickly by pipetting.

  • Reaction Monitoring: Immediately begin recording the absorbance at 234 nm every 30 seconds for at least 5-10 minutes. A linear increase in absorbance confirms enzymatic activity. [9]4. Scaling Up: For preparative scale synthesis, the reaction can be performed in a temperature-controlled beaker with gentle stirring to ensure adequate aeration. For high substrate concentrations (e.g., 0.1 M), bubbling the solution with pure oxygen or using a pressurized system (2.5 bar) can significantly increase yield by overcoming oxygen limitation. [13][16]

    Parameter Analytical Scale Preparative Scale[13] Rationale
    Substrate (LA) 100-250 µM 0.1 M Balance between enzyme saturation and substrate inhibition.
    Enzyme (Soybean LOX) ~200 U/mL 4 mg/mL Sufficient catalyst for efficient conversion within a reasonable timeframe.
    Buffer 0.2 M Borate, pH 7.4-9.0 0.2 M Borate, pH 11.0 pH optimum can shift with substrate concentration and scale.
    Temperature 25°C 5°C Lower temperature improves enzyme stability and product integrity during longer reactions.
    Oxygenation Ambient Air 2.5 bar O₂ Pressure Overcomes oxygen depletion, which is rate-limiting at high substrate loads.

    | Monitoring | A₂₃₄ Spectrophotometry | HPLC analysis of aliquots | Real-time vs. endpoint analysis. |

Protocol 3: Product Extraction and Purification

Causality: The hydroperoxide product is chemically sensitive. The extraction and purification steps are designed to efficiently isolate the product from the aqueous reaction mixture while minimizing degradation.

  • Reaction Termination: Stop the reaction by acidifying the mixture to ~pH 3.0 with 0.2 M hydrochloric acid. This denatures the enzyme. [17]2. Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and buffer components.

    • Elute the lipid products with ethyl acetate or methanol.

  • Purification by HPLC:

    • Dry the eluted sample under a stream of nitrogen and reconstitute it in the HPLC mobile phase.

    • Purify the this compound using normal-phase HPLC. [17] * System: Normal-phase silica column.

    • Mobile Phase: An isocratic system such as hexane/isopropanol/acetonitrile/acetic acid (800:8:30:1, v/v/v/v) is effective. [17] * Detection: Monitor the elution at 235 nm.

    • Collect the peak corresponding to 13-HpODE.

Protocol 4: Product Characterization and Validation

Trustworthiness: Synthesis is incomplete without rigorous validation. Multiple orthogonal methods are required to confirm the product's identity, quantity, and, most importantly, its stereochemical purity.

  • Quantification: Determine the concentration of the purified this compound using its molar extinction coefficient (ε = 23,000 M⁻¹cm⁻¹) at 235 nm in ethanol.

  • Identity Confirmation (LC-MS/MS):

    • Analyze the purified fraction by Liquid Chromatography-Mass Spectrometry. [18][19] * In negative ion mode, 13-HpODE (MW: 312.4 g/mol ) will show a characteristic parent ion [M-H]⁻ at m/z 311.

    • Expert Insight: 13-HpODE is unstable. [1]For robust analysis, it is often reduced to the more stable alcohol, 13(S)-HODE (MW: 296.4 g/mol ), using a mild reducing agent like sodium borohydride or stannous chloride prior to MS analysis. 13-HODE will show a parent ion [M-H]⁻ at m/z 295.

  • Stereospecificity Analysis (Chiral HPLC):

    • This is the definitive test to prove the "(S)" configuration and rule out non-enzymatic, racemic products.

    • Inject the reduced product (13-HODE) onto a chiral column (e.g., Chiralpak IA). [18] * Use a mobile phase like hexane/2-propanol (90:10, v/v) at a low flow rate (~0.5 mL/min). [18] * Compare the retention time of the synthesized product with that of authentic 13(S)-HODE and 13(R)-HODE standards. The product should consist of a single, sharp peak co-eluting with the 13(S)-HODE standard, confirming high enantiomeric excess.

Conclusion

The enzymatic synthesis of this compound is a powerful technique that provides researchers with access to a key bioactive lipid mediator. Success hinges on a deep understanding of the 15-LOX mechanism, meticulous execution of protocols, and rigorous, multi-faceted validation of the final product. By following the principles of causality and building a self-validating workflow as outlined in this guide, scientists can confidently produce high-purity, stereospecific this compound, enabling precise and reproducible investigations into its critical role in health and disease.

References

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Planas-Iglesias, J., et al. (2015). How Can Linoleic Acid Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach. Journal of Chemical Theory and Computation. Available from: [Link]

  • Hoobler, E. K., et al. (2013). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available from: [Link]

  • Kuklev, D. V., et al. (2004). Conjugated linoleic acid, cis-9,trans-11, is a substrate for pulmonary 15-lipoxygenase-1 in rat. The Journal of Nutritional Biochemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Archambault, A.-S., et al. (2020). Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. International Journal of Molecular Sciences. Available from: [Link]

  • Planas-Iglesias, J., et al. (2015). How Linoleic Acid Can Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach. ResearchGate. Retrieved from [Link]

  • Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Pharmacology. Available from: [Link]

  • Lall, N., et al. (2014). The 15-lipoxygenase inhibitory, antioxidant, antimycobacterial activity and cytotoxicity of fourteen ethnomedically used African plant species. University of Pretoria. Retrieved from [Link]

  • Paguigan, N. D., et al. (2016). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Asian Pacific Journal of Tropical Biomedicine. Available from: [Link]

  • Cherednichenko, G. A., et al. (1995). Impact of this compound, a lipoxygenase product of linoleic acid, on calcium transport and Na,K-ATPase activity in the myocardial sarcolemma. Bulletin of Experimental Biology and Medicine. Available from: [Link]

  • Gopaul, R., et al. (2011). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Lipid Research. Available from: [Link]

  • Eleftheriadis, N. (2016). Inhibition and detection of 15-lipoxygenase-1. University of Groningen. Retrieved from [Link]

  • Wang, Y., et al. (2024). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. Cell & Bioscience. Available from: [Link]

  • Human Metabolome Database. (2021). 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Fahlman, B., et al. (2020). Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available from: [Link]

  • Piazza, G. J. (2002). Chemo-Enzymatic Synthesis of 13-S-Hydroxyoctadecadienoic Acid (13-S-HODE). ResearchGate. Retrieved from [Link]

  • Kim, G., et al. (2021). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. Retrieved from [Link]

  • Oliw, E. H., et al. (2018). LC-MS/MS analysis of the transformation of 13S- and 13R-HPODE and... ResearchGate. Retrieved from [Link]

  • Kim, H. Y., & Csallany, A. S. (2010). Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues. Lipids. Retrieved from [Link]

  • Holtmann, D., & Schrader, J. (2017). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules. Available from: [Link]

  • Marty, A., et al. (1994). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Application to the Chemoenzymatic Synthesis of (+)-Coriolic Acid. ResearchGate. Retrieved from [Link]

  • Kaduce, T. L., et al. (1995). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. Journal of Lipid Research. Available from: [Link]

  • Nuñez, A., et al. (2002). Purification of Lipoxygenase from Chlorella: Production of 9- and 13-Hydroperoxide Derivatives of Linoleic Acid. ResearchGate. Retrieved from [Link]

  • Miyamoto, Y., et al. (2017). Stereochemistry of enzymatic oxidation of linoleic acid. ResearchGate. Retrieved from [Link]

  • El-Kharrag, R., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Holtmann, D., & Schrader, J. (2017). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. Retrieved from [Link]

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Methodological & Application

Quantitative Analysis of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE) using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 13(S)-HpODE

13(S)-Hydroperoxyoctadecadienoic acid (this compound) is a critical bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid, primarily catalyzed by 15-lipoxygenase (15-LOX).[1][2] As a hydroperoxy fatty acid, this compound is a relatively unstable intermediate that is rapidly converted to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and other downstream metabolites.[2] Despite its transient nature, this compound and its metabolic products are implicated in a wide array of physiological and pathological processes, including inflammation, immune response, cancer cell growth, and atherosclerosis.[1][3][4]

Given its role as a key signaling molecule and a biomarker of oxidative stress, the accurate and sensitive quantification of this compound in biological matrices is of paramount importance for researchers in academia and the pharmaceutical industry. This application note provides a detailed protocol for the robust and reliable quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.[5]

Biochemical Pathway of this compound Formation and Metabolism

The formation of this compound is a key step in the 15-lipoxygenase pathway. Linoleic acid, an essential omega-6 fatty acid, serves as the substrate for 15-LOX, which stereo-specifically introduces a hydroperoxy group at the C13 position to yield this compound.[1] This reactive intermediate can then be reduced by peroxidases to form 13(S)-HODE or undergo further enzymatic or non-enzymatic transformations to generate a variety of other signaling molecules.[2]

This compound Pathway Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound O2 15-Lipoxygenase (15-LOX) 15-Lipoxygenase (15-LOX) 13(S)-HODE 13(S)-HODE This compound->13(S)-HODE Reduction Downstream Metabolites Downstream Metabolites This compound->Downstream Metabolites Peroxidases Peroxidases Peroxidases->13(S)-HODE 15-LOX 15-LOX 15-LOX->this compound

Caption: Biosynthesis of this compound from linoleic acid via the 15-lipoxygenase pathway.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high accuracy, precision, and robustness, adhering to the principles of method validation outlined by regulatory bodies.[6][7] The use of a deuterated internal standard is critical for correcting matrix effects and variations in sample processing and instrument response.

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)[8]

  • 13(S)-HODE-d4 (as internal standard, Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (≥98%)

  • Hexane

  • Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, cell lysates)

Protocol 1: Sample Preparation

The choice of sample preparation is critical for accurate quantification and to minimize the degradation of the unstable this compound. This protocol employs a liquid-liquid extraction followed by solid-phase extraction for robust cleanup.

  • Sample Collection and Stabilization: Collect biological samples (e.g., 100 µL of plasma) and immediately add an antioxidant like BHT (to a final concentration of 0.05%) to prevent auto-oxidation. Samples should be processed on ice and stored at -80°C if not analyzed immediately.

  • Internal Standard Spiking: To each sample, add the internal standard (13(S)-HODE-d4) to a final concentration of 50 nM. The use of a deuterated standard for the more stable downstream product is a common and accepted practice when a deuterated hydroperoxide is unavailable.

  • Protein Precipitation and Lipid Extraction:

    • Add 3 volumes of ice-cold methanol containing 0.05% BHT to the sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 2 volumes of hexane and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the lipids.

    • Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the combined hexane extracts onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water/methanol (80:20, v/v) to remove polar impurities.

    • Elute the lipids with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

    • Transfer to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection in negative electrospray ionization (ESI) mode.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
Gradient 0-2 min: 40% B; 2-10 min: 40-95% B; 10-12 min: 95% B; 12-12.1 min: 95-40% B; 12.1-15 min: 40% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Source Temp. 120°C
Desolvation Temp. 350°C
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 311.2113.115
This compound (confirm.) 311.2195.112
13(S)-HODE-d4 (IS) 299.2198.112

Note: The fragmentation of this compound can be complex. The transition 311.2 -> 113.1 is a characteristic fragment. The transition to 195.1, corresponding to the loss of the hydroperoxy group and subsequent fragmentation, can also be monitored for confirmation.[9] The collision energies should be optimized for the specific instrument used.

Data Analysis and Method Validation

Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The method should be validated according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[6][7]

Workflow Diagram

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Liquid-Liquid Extraction->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Overall workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion: Enabling Precise Insights into Lipid Signaling

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The detailed steps for sample preparation and the optimized LC-MS/MS parameters are designed to ensure high-quality, reproducible data. By employing this method, researchers can gain valuable insights into the role of this compound in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

  • PubChem. This compound | C18H32O4. National Center for Biotechnology Information. [Link]

  • Gherghel, D., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 329. [Link]

  • Koch, E., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 258. [Link]

  • Wikipedia. 13-Hydroxyoctadecadienoic acid. [Link]

  • Oliw, E. H., & Garscha, U. (2018). LC-MS/MS analysis of the transformation of 13S- and 13R-HPODE and 13S- and 13R-HPOTrE by recombinant EGE81451 (B. dermatitidis). ResearchGate. [Link]

  • Golebiowski, D. M., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Human Metabolome Database. Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). [Link]

  • Fisch, A., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with a Lipase. Catalysts, 11(9), 1121. [Link]

  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Diva-portal.org. (2025). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. [Link]

  • Chinese Medical Journal. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. [Link]

  • bioRxiv. (2025). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • Golebiowski, D. M., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. Metabolites, 11(10), 695. [Link]

  • Zhu, B. Z., et al. (2009). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. The Journal of biological chemistry, 284(13), 8676–8685. [Link]

  • Luci, S., et al. (2006). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and on Activities of Antioxidant Enzymes in Porcine Thyrocytes. International Journal for Vitamin and Nutrition Research, 76(6), 398-406. [Link]

  • Wang, Y., et al. (2023). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. Foods, 12(23), 4272. [Link]

  • Shrestha, R., et al. (2020). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Metabolites, 10(4), 143. [Link]

  • Yuan, G., et al. (2015). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of analytical methods in chemistry, 2015, 638121. [Link]

  • Grechkin, A. N., et al. (2006). The MALDI TOF spectral data of 9-HPOD and 13-HPOT TMS ester TMS derivatives, m/z (relative intensity, %). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Quantification of 13(S)-HpODE Using Commercially Available ELISA Kits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Measuring 13(S)-HpODE

13(S)-hydroperoxyoctadecadienoic acid, or this compound, is a primary and highly reactive lipid hydroperoxide formed from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LO) in mammals and lipoxygenase-1 (LO-1) in various plants.[1] As a key intermediate in the lipoxygenase pathway, this compound is a critical indicator of oxidative stress and enzymatic activity involved in inflammatory and cell signaling processes. However, its inherent instability presents a significant analytical challenge. In biological systems, it is rapidly reduced by peroxidases to its more stable corresponding hydroxy fatty acid, 13(S)-HODE, or further metabolized into other signaling molecules.[1][2][3]

The quantification of this compound provides a direct snapshot of specific enzymatic activity and early-stage lipid peroxidation, offering valuable insights into pathologies such as atherosclerosis, inflammation, and cancer.[1] A direct action for this compound has been shown where it augments the epidermal growth factor receptor (EGFR) signaling pathway.[1][4] Given its transient nature, precise and careful quantification is paramount. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and specific method for this purpose, though it requires a protocol optimized to handle the analyte's instability. This guide provides a comprehensive overview, a detailed protocol, and expert insights for the successful quantification of this compound using competitive ELISA kits.

Biochemical Pathway: Formation and Fate of this compound

This compound is generated from linoleic acid, an essential omega-6 fatty acid. The primary pathway involves the stereospecific insertion of molecular oxygen by the enzyme 15-lipoxygenase (ALOX15). Once formed, this compound is at a metabolic crossroads, where it can be rapidly converted to other bioactive lipids.

Caption: Enzymatic formation of this compound from linoleic acid and its subsequent metabolic conversion.

Principle of Competitive ELISA for this compound Quantification

Commercially available kits for small molecules like this compound typically employ a competitive immunoassay format.[5] In this setup, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound (the "tracer") for a limited number of binding sites on a specific antibody that has been pre-coated onto the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample. A darker color indicates a lower concentration of this compound in the sample, and vice versa.

Competitive_ELISA_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Incubation & Binding cluster_2 Step 3: Wash cluster_3 Step 4: Development & Detection A Antibody-Coated Well B Sample or Standard (Unlabeled this compound) C Enzyme-Labeled this compound (Tracer) D Unlabeled antigen (from sample) and labeled antigen (tracer) compete for antibody binding sites. C->D E Unbound reagents are washed away. D->E F Substrate is added. Enzyme on bound tracer converts substrate to a colored product. E->F G High Sample Concentration = Low Signal H Low Sample Concentration = High Signal

Caption: Workflow diagram illustrating the principle of a competitive ELISA for this compound.

Comparison of Commercially Available Assay Kits

While direct ELISA kits for the unstable this compound are less common than for its stable counterpart, 13(S)-HODE, several suppliers provide reagents and kits for lipid peroxidation analysis. Researchers often need to adapt protocols or use kits for related, more stable markers. The table below summarizes key considerations when selecting a kit.

FeatureMyBioSource (e.g., MBS7210929 for 13-HODE)Creative DiagnosticsCayman Chemical (Lipid Peroxidation Assays)Enzo Life Sciences
Analyte Primarily 13-HODE, the stable derivative.[6]Offers various lipid ELISA kits.[7]Provides standards for this compound and kits for lipid peroxidation byproducts (MDA, HNE).[1][8][9]Offers this compound standard and various immunoassay kits.[5][10]
Assay Type Competitive ELISA.[6]Competitive ELISA.Competitive ELISA.Competitive ELISA.[5]
Sample Types Serum, plasma, cell culture supernatants, tissue homogenates.[6]Serum, plasma, other biological fluids.Varies by kit; compatible with purified lipid extracts.Varies by kit; compatible with a wide range of biological fluids.[11]
Key Consideration Indirect Measurement: Requires reduction of this compound to 13(S)-HODE prior to assay for accurate quantification of the hydroperoxide.Specificity: Cross-reactivity with other lipid species must be validated from the datasheet.Direct Standard: High-purity this compound standard is available for developing custom assays or for use as a reference.[1]Comprehensive Portfolio: Wide range of reagents and kits for studying oxidative stress and lipid signaling pathways.[5]

Expert Insight: Due to the instability of this compound, the most robust quantification strategy often involves an initial sample treatment with a mild reducing agent (e.g., triphenylphosphine) to convert all this compound to the stable 13(S)-HODE. The total 13(S)-HODE is then quantified using a reliable 13(S)-HODE ELISA kit. The original this compound concentration is determined by subtracting the baseline 13(S)-HODE level (measured in a parallel, non-reduced sample) from the total HODE level.

Detailed Experimental Protocol

This protocol is a synthesized guide based on common competitive ELISA procedures.[12][13][14] Always refer to the specific manual provided with your kit for precise volumes, concentrations, and incubation times.

Part 1: Critical Preparations - Handling an Unstable Analyte
  • Solvent and Reagent Purity: Use high-purity, peroxide-free solvents (e.g., ethanol, hexane) for sample extraction and standard preparation. Peroxides in solvents can artificially generate or degrade the analyte.

  • Antioxidant Protection: Immediately after collection, treat samples with an antioxidant cocktail, such as butylated hydroxytoluene (BHT), to prevent ex vivo lipid peroxidation.

  • Temperature Control: Keep samples, standards, and reagents on ice or at 4°C at all times.[6] Perform extractions and dilutions quickly. Store stock solutions of this compound at -80°C.[15]

  • Solvent Evaporation: When evaporating organic solvents from lipid extracts, use a gentle stream of nitrogen gas and avoid high temperatures.[15] Do not take samples to complete dryness for extended periods, as this can promote oxidation.

Part 2: Sample Preparation and Extraction

Accurate quantification begins with efficient and clean sample extraction. Solid Phase Extraction (SPE) is the gold standard for isolating lipids from complex biological matrices like plasma, serum, or tissue homogenates.[16][17]

  • Acidification: Acidify aqueous samples (e.g., plasma, urine, cell media) to a pH of 3.5-4.0 with dilute HCl or citric acid. This protonates the carboxylic acid group of this compound, allowing for efficient binding to the SPE sorbent.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with acidified, deionized water.

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with acidified water followed by a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elution: Elute the this compound and other lipids from the cartridge using a non-polar solvent like ethyl acetate or methanol.

  • Solvent Evaporation & Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Immediately reconstitute the lipid extract in the specific Assay Buffer provided with the ELISA kit. Ensure the final concentration is within the detection range of the assay.[6]

Part 3: ELISA Procedure
  • Reagent Preparation: Prepare all reagents (Wash Buffer, Assay Buffer, Standards, Tracer, Antibody) according to the kit manual.[14] Prepare the standard curve dilutions immediately before use.

  • Plate Setup: Designate wells for Blank (Assay Buffer only), Non-Specific Binding (NSB; Assay Buffer and Tracer, no antibody), Maximum Binding (B0; Assay Buffer, Tracer, and Antibody), Standards, and Samples.

  • Assay Incubation:

    • Pipette Assay Buffer into the NSB and B0 wells.

    • Pipette each Standard dilution and your prepared Samples into their designated wells.

    • Add the enzyme-labeled tracer to all wells except the Blank.

    • Add the specific antibody to all wells except the Blank and NSB wells.

    • Cover the plate and incubate on an orbital shaker for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).[12][13]

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer, as per the manual.[16] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.

  • Development: Add the substrate solution (e.g., TMB) to each well.[13] Incubate in the dark for the specified time (typically 15-30 minutes) until a color gradient develops.

  • Stopping the Reaction: Add the Stop Solution to each well to halt the enzymatic reaction. The color will typically change from blue to yellow.[16]

  • Reading the Plate: Read the absorbance (Optical Density, OD) of each well on a microplate reader at the specified wavelength (e.g., 450 nm).[16]

Data Analysis and Interpretation

  • Calculate Average ODs: Average the duplicate OD readings for each standard, control, and sample.

  • Subtract Background: Subtract the average OD of the Blank from all other ODs.

  • Calculate Percent Binding (%B/B0): The amount of tracer bound is inversely proportional to the analyte concentration. Calculate the percentage of tracer bound for each standard and sample using the following formula: %B/B0 = [(Sample or Standard OD - NSB OD) / (B0 OD - NSB OD)] x 100

  • Generate Standard Curve: Plot the %B/B0 (Y-axis) versus the concentration of the standards (X-axis) on a semi-log graph. The curve should be sigmoidal.

  • Determine Sample Concentration: Interpolate the %B/B0 value of your samples on the standard curve to determine their this compound concentration. Remember to multiply the result by any dilution factor used during sample preparation.

Troubleshooting and Scientific Integrity

A self-validating protocol relies on rigorous controls. Your standard curve and control wells are the primary indicators of assay performance.

Troubleshooting_Tree Start Assay Problem Identified P1 High Background (High NSB OD) Start->P1 P2 Low Signal (Low B0 OD) Start->P2 P3 Poor Standard Curve (Low R-squared) Start->P3 P4 High CV% Between Duplicate Wells Start->P4 C1 Cause: - Inadequate washing - Substrate contamination - Tracer concentration too high P1->C1 C2 Cause: - Inactive reagents (Tracer/Ab) - Incorrect incubation time/temp - Reagents not equilibrated P2->C2 C3 Cause: - Pipetting errors in standards - Standard degradation - Incorrect curve fit P3->C3 C4 Cause: - Poor pipetting technique - Plate not mixed properly - Edge effects P4->C4 S1 Solution: - Increase wash steps/soak time - Use fresh substrate - Check tracer dilution C1->S1 S2 Solution: - Use fresh/properly stored reagents - Verify incubation parameters - Allow reagents to reach RT C2->S2 S3 Solution: - Use calibrated pipettes - Prepare fresh standards - Use 4-parameter logistic fit C3->S3 S4 Solution: - Use reverse pipetting for viscous liquids - Ensure adequate shaking - Avoid using outer wells C4->S4

Caption: A decision tree for troubleshooting common issues in competitive ELISA experiments.

Expert Insight on Trustworthiness:

  • Analyte Stability is Key: The single most important factor for trustworthy this compound data is preventing its degradation during sample handling and preparation. If you suspect degradation, results will represent an underestimation of the true concentration. Running a spiked recovery control through your entire extraction process is essential for validation.

  • Matrix Effects: Biological samples can contain interfering substances. Validate your assay by diluting your sample extract and checking for parallelism with the standard curve. If the curves are not parallel, a matrix effect is likely present, and further sample purification is required.

References

  • Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2006). 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Ringseis, R., Müller, A., Herter, S., et al. (2020). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PMC. Retrieved from [Link]

  • Glasgow, W. C., Hui, R., Everhart, A. L., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Journal of Biological Chemistry. Retrieved from [Link]

  • Biocompare. (n.d.). 13(S)-HODE ELISA Kits. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Mas, E., Croft, K. D., Zahra, P., et al. (2012). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Lipid Peroxidation. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human LPO(Lipid Peroxide) ELISA Kit. Retrieved from [Link]

  • Herter, S., Gessner, D. K., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Quantitation of 9-hydroperoxy octadecadienoic acid (9-HpODE) and 13-HpODE. Retrieved from [Link]

  • Gessner, D.K., et al. (2012). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Immunoassay Kits Brochure. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Corticosterone ELISA Kit Manual. Retrieved from [Link]

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Utilizing 13(S)-HpODE as a Substrate for In Vitro Enzyme Assays: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid, or 13(S)-HpODE, is a primary and biologically active lipid hydroperoxide derived from the enzymatic oxygenation of linoleic acid. As a key intermediate in the lipoxygenase (LOX) pathway, it serves as a critical substrate for a variety of downstream enzymes, including peroxidases, lyases, and isomerases. The ability to accurately measure the enzymatic consumption of this compound or the formation of its metabolites is fundamental to characterizing enzyme kinetics, screening for inhibitors, and elucidating complex signaling pathways. This guide provides a comprehensive overview of the principles and methodologies for using this compound in in vitro enzyme assays, offering detailed, field-tested protocols for both spectrophotometric and chromatographic analyses tailored for researchers, scientists, and drug development professionals.

Scientific Background and Principles

Biochemical Properties of this compound

This compound is a stereospecific hydroperoxide of linoleic acid, the most abundant polyunsaturated fatty acid in many biological systems.[1] Its structure features a conjugated diene system, which is responsible for its characteristic UV absorbance maximum at approximately 234 nm, a property central to many assay methodologies.[2][3]

PropertyValue / DescriptionSource(s)
IUPAC Name (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid[4]
Molecular Formula C₁₈H₃₂O₄[4]
Molecular Weight 312.4 g/mol [4]
UV λmax ~234 nm[2]
Key Feature Contains a chemically reactive hydroperoxide group (-OOH).[5]
Stability & Storage Unstable at room temperature. Prone to reduction and degradation. Should be stored under inert gas at -80°C for long-term stability (≥ 2 years).[2][5][2][5]

Causality Behind Experimental Choices: The inherent instability of the hydroperoxide group necessitates meticulous handling.[5] Assays should be performed promptly after preparing the substrate solution. The use of antioxidants in assay buffers must be avoided as they can non-enzymatically reduce this compound, leading to high background signal and inaccurate results. It is typically supplied in a solvent like ethanol, which must be accounted for in final assay concentrations to avoid affecting enzyme activity.[2]

Biological Significance and Metabolic Pathways

This compound is not merely a transient chemical species; it is a potent signaling molecule and a pivotal branch-point in lipid metabolism. In mammals, it is primarily generated from linoleic acid by the enzyme 15-lipoxygenase (15-LOX).[2] Once formed, it can be rapidly metabolized by several enzyme classes.

  • Peroxidases (e.g., Glutathione Peroxidases, GPx): These enzymes reduce the hydroperoxide group of this compound to a more stable hydroxyl group, forming 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[6][7] This is a major metabolic fate and detoxification pathway.

  • Hydroperoxide Lyases (HPL): In plants, these enzymes cleave this compound to produce volatile aldehydes and other compounds.[8]

  • Divinyl Ether Synthases: Certain plant enzymes can convert this compound into divinyl ethers.[2]

The balance between this compound and its primary metabolite, 13(S)-HODE, is critical in regulating cellular processes. For instance, this compound can augment EGFR signaling, while 13(S)-HODE has been shown to suppress cancer cell growth by inhibiting mTOR.[9][10]

Metabolic_Pathway_of_13S_HpODE LA Linoleic Acid HpODE This compound LA->HpODE 15-Lipoxygenase (15-LOX) + O₂ HpODE->invis1 Glutathione Peroxidase (GPx) or other peroxidases HpODE->invis2 Hydroperoxide Lyase (HPL) (Plants) HODE 13(S)-HODE Other Other Metabolites (e.g., Aldehydes) invis1->HODE invis2->Other

Caption: Metabolic cascade originating from linoleic acid.

Core Methodologies for In Vitro Assays

The choice of assay depends on the specific enzyme being studied, available equipment, and required sensitivity. The two primary approaches are spectrophotometry and chromatography.

Assay TypePrincipleProsCons
Direct UV Spectrophotometry Measures the decrease in absorbance at 234 nm as the conjugated diene in this compound is consumed/altered.Simple, rapid, continuous monitoring (kinetics).Lower sensitivity, potential for interference from other UV-absorbing compounds.
Coupled Spectrophotometry (FOX Assay) Measures the total hydroperoxide content. Peroxides oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange (A₅₆₀).[11]High sensitivity (detects low µM concentrations).[12]Endpoint assay, indirect, can be affected by reducing agents.
HPLC with UV Detection Physically separates this compound from its metabolites (e.g., 13(S)-HODE) followed by quantification based on peak area at 234-235 nm.[13]Highly specific, can measure substrate and product simultaneously, resolves isomers.[1]Requires specialized equipment, lower throughput, typically endpoint assays.
Trustworthiness: The Importance of Controls

Every protocol must be a self-validating system. To ensure that the observed activity is due to the enzyme of interest acting on the substrate, the following controls are mandatory:

  • No-Enzyme Control: (Buffer + Substrate) - Measures the rate of non-enzymatic substrate degradation. This value should be subtracted from all other readings.

  • No-Substrate Control: (Buffer + Enzyme) - Accounts for any background changes in absorbance or interfering peaks from the enzyme preparation.

  • Inhibitor Control (if applicable): (Buffer + Substrate + Enzyme + Known Inhibitor) - Validates that the assay can detect inhibition.

Detailed Experimental Protocols

Critical Reagent Preparation
  • This compound Stock Solution (e.g., 10 mM): this compound is often supplied dissolved in ethanol.[2] If starting from a neat oil, dissolve it in ice-cold, de-gassed ethanol to the desired concentration. Determine the precise concentration spectrophotometrically using the molar extinction coefficient (ε) of ~23,000-29,500 M⁻¹cm⁻¹ at 234 nm (verify value from supplier's certificate of analysis).[3] Aliquot into small, single-use glass vials under nitrogen or argon gas and store at -80°C.

  • This compound Working Solution: Immediately before use, dilute the stock solution in the appropriate assay buffer to the final desired concentration. Keep on ice and protect from light. Discard any unused working solution.

Protocol 1: Spectrophotometric Assay for Peroxidase Activity

This protocol is adapted for measuring the activity of enzymes like Glutathione Peroxidase (GPx) that reduce this compound. It follows the consumption of NADPH in a coupled reaction.

Principle: GPx reduces this compound to 13(S)-HODE using glutathione (GSH) as a co-substrate. The oxidized glutathione (GSSG) is then recycled back to GSH by Glutathione Reductase (GR), a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4) with 1 mM EDTA

  • Glutathione Reductase (GR) solution (~2 units/mL)

  • Reduced Glutathione (GSH) solution (e.g., 100 mM)

  • NADPH solution (e.g., 10 mM)

  • This compound working solution (e.g., 1 mM)

  • Enzyme sample (e.g., cell lysate, purified protein)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Step-by-Step Methodology:

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix (e.g., for a final volume of 200 µL). Keep on ice.

    • 150 µL Phosphate Buffer

    • 20 µL GSH solution (Final: 10 mM)

    • 10 µL GR solution (Final: 0.1 units/mL)

    • 5 µL NADPH solution (Final: 250 µM)

  • Set up the Plate: Add 185 µL of the Master Mix to each well. Add 5 µL of your enzyme sample (or buffer for the no-enzyme control).

  • Equilibrate: Incubate the plate in the spectrophotometer for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to establish a baseline reading.

  • Initiate the Reaction: Add 10 µL of the this compound working solution to each well to start the reaction (Final: 50 µM). Mix quickly.

  • Measure: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH to calculate the specific activity.

Protocol 2: HPLC-Based Assay for Quantifying this compound Metabolism

This protocol is ideal for directly measuring the conversion of this compound to 13(S)-HODE.

Materials:

  • Assay Buffer (e.g., Tris-HCl or Phosphate buffer, pH adjusted for your enzyme)

  • Enzyme sample

  • This compound working solution

  • Reaction Stop Solution: e.g., Acetonitrile with an internal standard (like Prostaglandin B₂).

  • HPLC system with a C18 reverse-phase column and UV detector.

  • Mobile Phase: A typical gradient might be Acetonitrile/Water/Acetic Acid.[14]

Step-by-Step Methodology:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 180 µL of assay buffer and 10 µL of your enzyme sample. Pre-warm to the desired temperature.

    • Initiate the reaction by adding 10 µL of this compound working solution (e.g., for a final concentration of 25-50 µM).

    • Incubate for a defined period (e.g., 15 minutes). Run a parallel "time zero" sample where the stop solution is added immediately after the substrate.

  • Stop and Extract:

    • Terminate the reaction by adding 200 µL of ice-cold Stop Solution. This precipitates the protein.

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Analyze:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 50 µL) onto the HPLC system.

    • Monitor the elution profile at 235 nm. 13(S)-HODE is less polar and will typically have a longer retention time than this compound on a C18 column.[1]

  • Quantify:

    • Generate standard curves for both this compound and 13(S)-HODE by injecting known concentrations.

    • Calculate the amount of substrate consumed and product formed by integrating the peak areas and comparing them to the standard curves.

Caption: General workflow for an HPLC-based enzyme assay.

Data Analysis and Interpretation

Calculating Enzyme Activity

For Spectrophotometric Assays (e.g., Coupled GPx Assay):

Specific Activity (µmol/min/mg) = [(ΔA₃₄₀/min) / (ε * l)] * (V_total / V_enzyme) * (1 / [Protein]) * 10⁶

Where:

  • ΔA₃₄₀/min: Rate of absorbance change (corrected for no-enzyme control).

  • ε: Molar extinction coefficient for NADPH (6220 M⁻¹cm⁻¹).

  • l: Path length of the cuvette/well (cm).

  • V_total: Total reaction volume (mL).

  • V_enzyme: Volume of enzyme added (mL).

  • [Protein]: Protein concentration of the enzyme sample (mg/mL).

For HPLC-Based Assays:

  • Calculate the concentration of product (e.g., 13(S)-HODE) formed using the peak area and the standard curve.

  • Calculate the total amount of product formed (nmol) by multiplying the concentration by the reaction volume.

  • Divide by the incubation time (min) and the amount of protein (mg) to get the specific activity (nmol/min/mg).

Troubleshooting and Considerations
  • High Background Signal: This often points to substrate auto-degradation. Ensure this compound aliquots are fresh, stored properly, and handled on ice. De-gas buffers to minimize auto-oxidation.

  • No Activity Detected: Confirm enzyme viability with a known positive control substrate. Check that the assay buffer pH and composition are optimal for your enzyme. Ensure the final concentration of ethanol from the substrate stock is not inhibiting the enzyme.

  • Non-Linear Kinetics: This could be due to substrate depletion (use lower enzyme concentration or shorter time points), product inhibition, or enzyme instability. Always use the initial linear rate for calculations.

References

  • Jiang, Z. Y., Hunt, J. V., & Wolff, S. P. (1992). Ferrous ion oxidation in the presence of xylenol orange for detection of lipid hydroperoxide in low density lipoprotein. Analytical Biochemistry, 202(2), 384-389. [Link]

  • Gebicki, J. M., & Guille, J. (1989). Spectrophotometric and high-performance chromatographic assays of hydroperoxides by the iodometric technique. Analytical Biochemistry, 176(2), 360-364. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5280720, this compound. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 26). 13-Hydroxyoctadecadienoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Glasgow, W. C., Hui, R., Everhart, A. L., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Journal of Biological Chemistry, 272(31), 19269-19276. [Link]

  • Pal, S., Konar, A., Das, S., et al. (2023). IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis. Free Radical Biology and Medicine, 194, 137-151. [Link]

  • Deiana, M., et al. (1999). Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange. Free Radical Research, 31(3), 237-244. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Kim, D., et al. (2020). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. [Link]

  • Belkheiri, A., et al. (2010). Optimization of enzymatic assay for the measurement of lipoxygenase activity in organic solvent media. Journal of the American Oil Chemists' Society, 87(9), 1039-1045. [Link]

  • Liu, Y., et al. (2014). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Journal of Biological Chemistry, 289(32), 22104-22113. [Link]

  • Reddanna, P., et al. (1985). Inhibition of 5-lipoxygenase by curcumin and related compounds. FEBS Letters, 193(1), 29-33. (Referenced in[15])

  • Axelrod, B., et al. (1981). Lipoxygenase. Methods in Enzymology, 71, 441-451. (Referenced in[16])

  • Luci, S., et al. (2006). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and Metabolism in Porcine Thyrocytes. International Journal for Vitamin and Nutrition Research, 76(6), 398-405. [Link]

  • Gu, D., et al. (2015). Analysis of 15-HETE by HPLC further proves enzymatic generation of 15-HETE-PE. Journal of Lipid Research, 56(9), 1826-1835. [Link]

  • Lenz, M. L., et al. (1990). Predominance of esterified hydroperoxy-linoleic acid in human monocyte-oxidized LDL. Arteriosclerosis, Thrombosis, and Vascular Biology, 10(4), 539-546. [Link]

  • Ji, C., et al. (2003). Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid. Archives of Biochemistry and Biophysics, 411(2), 249-256. [Link]

  • Macha, M., et al. (2019). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 9(12), 1041. [Link]

Sources

Preparation of 13(S)-HpODE Standards for Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the preparation, purification, and characterization of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) standards for use in mass spectrometry. Accurate quantification of lipid peroxidation products like this compound is crucial for research in oxidative stress, inflammation, and various disease pathologies. This document outlines a reliable, field-proven protocol for the enzymatic synthesis of this compound from linoleic acid using soybean lipoxygenase, followed by a robust purification strategy employing solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). Furthermore, it details the necessary characterization and quantification methods to ensure the purity and concentration of the standard, as well as critical considerations for its stable storage. This guide is intended for researchers, scientists, and drug development professionals who require high-quality, well-characterized this compound for their analytical workflows.

Introduction: The Significance of this compound Standards

Linoleic acid, an essential omega-6 fatty acid, is a primary target of lipid peroxidation, a process implicated in cellular damage and the progression of numerous diseases.[1][2][3] The enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX) stereospecifically produces 13(S)-hydroperoxyoctadecadienoic acid (this compound).[4][5] As a key intermediate in inflammatory pathways, this compound is a critical biomarker for studying oxidative stress and related pathological conditions.[3][6]

Accurate and reproducible quantification of this compound in biological matrices by mass spectrometry is contingent upon the availability of high-purity, well-characterized standards.[7][8] These standards are indispensable for method validation, instrument calibration, and ensuring the reliability of experimental data. This application note addresses the critical need for a detailed and robust protocol for the in-house preparation of this compound standards, providing researchers with greater control over standard quality and availability.

The Scientific Rationale: A Step-by-Step Overview

The preparation of this compound standards follows a logical progression of synthesis, purification, and characterization. Each step is designed to ensure the final product is of high purity, known concentration, and correct stereochemistry.

Enzymatic Synthesis: Harnessing Specificity

The synthesis of this compound leverages the high specificity of the enzyme soybean lipoxygenase-1 (SLO-1).[9][10][11] This enzyme catalyzes the dioxygenation of linoleic acid, primarily at the C-13 position, to yield the (S)-hydroperoxide isomer.[12] The choice of enzymatic synthesis over chemical methods is crucial for obtaining the desired stereoisomer, which is essential for biologically relevant studies. The reaction is performed under controlled pH and temperature to optimize enzyme activity and minimize non-enzymatic side reactions.[4]

Purification: Isolating the Target Molecule

Following synthesis, the reaction mixture contains unreacted linoleic acid, the desired this compound, and other minor byproducts. A multi-step purification strategy is therefore necessary.

  • Solid-Phase Extraction (SPE): This initial cleanup step effectively separates the more polar hydroperoxides from the non-polar unreacted fatty acids.[13][14][15] A silica-based sorbent is typically employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): For the final purification, normal-phase HPLC is the method of choice.[16][17] It provides excellent resolution to separate the this compound from other isomeric hydroperoxides and any remaining impurities, yielding a highly pure standard.

Characterization and Quantification: Ensuring Standard Integrity

The final, purified this compound must be rigorously characterized to confirm its identity and determine its precise concentration.

  • UV-Vis Spectroscopy: this compound possesses a conjugated diene system that exhibits a characteristic absorbance maximum at approximately 234 nm.[4] This property is exploited for quantification using the Beer-Lambert law, with a known molar extinction coefficient.

  • Mass Spectrometry (MS): Confirmation of the molecular weight and structural identity of the prepared standard is achieved through mass spectrometry.[4][6][8][13][18][19] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that further verify the structure of this compound.

The following diagram illustrates the logical workflow for the preparation of this compound standards:

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization & Quantification cluster_storage Storage linoleic_acid Linoleic Acid (Substrate) reaction Controlled Reaction (pH 9.0, 25°C) linoleic_acid->reaction slo1 Soybean Lipoxygenase-1 (Enzyme) slo1->reaction spe Solid-Phase Extraction (SPE) (Silica Cartridge) reaction->spe Crude Product hplc Normal-Phase HPLC spe->hplc Partially Purified Product uv_vis UV-Vis Spectroscopy (Quantification at 234 nm) hplc->uv_vis Pure this compound ms Mass Spectrometry (Identity Confirmation) uv_vis->ms storage Aliquoted in Ethanol (-80°C, under Argon) ms->storage Characterized Standard

Caption: Workflow for this compound Standard Preparation.

Detailed Protocols

Materials and Reagents
Material/ReagentSupplierCatalog No.Purity/Grade
Linoleic AcidSigma-AldrichL1376≥99%
Soybean Lipoxygenase-1 (Type V)Sigma-AldrichL7395≥50,000 units/mg
Borate Buffer (0.2 M, pH 9.0)In-house preparation-Analytical Grade
Diethyl EtherFisher ScientificE138-4ACS Grade
HexaneFisher ScientificH302-4HPLC Grade
IsopropanolFisher ScientificA416-4HPLC Grade
AcetonitrileFisher ScientificA998-4HPLC Grade
Acetic Acid, GlacialFisher ScientificA38-212ACS Grade
Solid-Phase Extraction (SPE) CartridgesWatersWAT051910Sep-Pak Silica 6 cc
Ethanol (200 proof)Decon Labs2716Absolute, Anhydrous
Argon GasAirgasAR UHP300Ultra-High Purity
Step-by-Step Experimental Protocol

3.2.1. Enzymatic Synthesis of this compound

  • Substrate Preparation: Dissolve 50 mg of linoleic acid in a minimal amount of ethanol and then dilute to a final volume of 30 mL with 0.2 M borate buffer (pH 9.0) in a glass beaker. This creates a fine emulsion.

  • Enzyme Addition: While stirring the linoleic acid solution at 25°C, add 200,000 units of soybean lipoxygenase.[4]

  • Reaction Incubation: Continue stirring the reaction mixture at 25°C for 1 hour. The solution will become slightly cloudy as the hydroperoxide is formed.

  • Reaction Quenching: Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl. This denatures the enzyme and protonates the fatty acid for efficient extraction.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the this compound three times with equal volumes of diethyl ether.[4]

  • Washing and Drying: Combine the organic extracts and wash with a small volume of brine. Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the diethyl ether under a gentle stream of nitrogen gas to obtain the crude product.

3.2.2. Purification by Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a silica SPE cartridge by washing with 10 mL of hexane.

  • Sample Loading: Dissolve the crude product from step 3.2.1.7 in a minimal volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Non-polar Compounds: Elute the less polar unreacted linoleic acid with 20 mL of hexane.

  • Elution of this compound: Elute the desired this compound with 20 mL of a hexane:diethyl ether (80:20, v/v) mixture.

  • Solvent Evaporation: Evaporate the solvent from the this compound fraction under a stream of nitrogen.

3.2.3. Final Purification by Normal-Phase HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane:isopropanol:acetonitrile:acetic acid (800:8:30:1, v/v/v/v).[16]

  • Sample Preparation: Reconstitute the partially purified product from step 3.2.2.5 in a small volume of the mobile phase.

  • HPLC Separation: Inject the sample onto a normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size). Use an isocratic elution at a flow rate of 1 mL/min.

  • Fraction Collection: Monitor the eluent at 235 nm and collect the peak corresponding to this compound.[16]

  • Purity Confirmation: Re-inject a small aliquot of the collected fraction to confirm its purity (a single, sharp peak should be observed).

  • Solvent Evaporation: Evaporate the mobile phase from the purified fraction under a stream of nitrogen.

Characterization and Quantification

3.3.1. Quantification by UV-Vis Spectroscopy

  • Standard Preparation: Dissolve the purified this compound from step 3.2.3.6 in absolute ethanol.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 234 nm using a UV-Vis spectrophotometer.

  • Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:

    • A = Absorbance at 234 nm

    • ε = Molar extinction coefficient of this compound in ethanol (25,000 M⁻¹cm⁻¹)[4]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration in Molarity (M)

3.3.2. Identity Confirmation by Mass Spectrometry

  • Sample Preparation: Dilute an aliquot of the quantified this compound standard in a suitable solvent for mass spectrometry analysis (e.g., methanol with 0.1% formic acid for LC-MS).

  • Mass Spectrometric Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

  • Data Interpretation: Confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 311.22.[19] Further structural confirmation can be obtained by performing tandem MS (MS/MS) and comparing the fragmentation pattern with literature data.

Stability and Storage: Preserving the Standard's Integrity

Lipid hydroperoxides are inherently unstable and susceptible to degradation.[1][7] Proper storage is therefore critical to maintain the integrity of the this compound standard.

  • Aliquoting: To avoid repeated freeze-thaw cycles, the quantified standard solution in ethanol should be aliquoted into small, single-use vials.

  • Inert Atmosphere: Before sealing, the headspace of each vial should be flushed with an inert gas, such as argon, to displace oxygen and prevent auto-oxidation.

  • Storage Temperature: Store the aliquots at -80°C. Under these conditions, the standard should be stable for several months. A study has shown that about 9% of a similar lipid hydroperoxide decomposed after 12 months at -30°C, highlighting the need for low-temperature storage.[1]

The following diagram illustrates the key factors for ensuring the stability of the this compound standard:

G cluster_factors Critical Storage Factors main This compound Standard Stability aliquot Aliquoting (Avoid Freeze-Thaw) main->aliquot inert Inert Atmosphere (Argon Overlay) main->inert temp Low Temperature (-80°C) main->temp

Caption: Key Factors for this compound Standard Stability.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the preparation of high-quality this compound standards for mass spectrometry. By following these detailed steps for enzymatic synthesis, multi-stage purification, and rigorous characterization, researchers can confidently produce reliable standards for their analytical needs. Adherence to the described storage procedures will ensure the long-term integrity of the prepared standards, ultimately contributing to the accuracy and reproducibility of research in the field of lipidomics and oxidative stress.

References

  • Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI. Available at: [Link].

  • Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. MDPI. Available at: [Link].

  • Standard operation protocol for analysis of lipid hydroperoxides in human serum using a fully automated method based on solid-phase extraction and liquid chromatography-mass spectrometry in selected reaction monitoring. PubMed. Available at: [Link].

  • Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. OPUS 4. Available at: [Link].

  • Standard operation protocol for analysis of lipid hydroperoxides in human serum using a fully automated method based on solid-phase extraction and liquid chromatography-mass spectrometry in selected reaction monitoring. ResearchGate. Available at: [Link].

  • LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and... ResearchGate. Available at: [Link].

  • (PDF) Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. Available at: [Link].

  • Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. MDPI. Available at: [Link].

  • Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. PubMed. Available at: [Link].

  • Lipid hydroperoxides in nutrition, health, and diseases. PMC - NIH. Available at: [Link].

  • Characterization of Hydroxy and Hydroperoxy Polyunsaturated Fatty Acids by Mass Spectrometry. PubMed. Available at: [Link].

  • Formation of lipid hydroperoxides as a function of free fatty acid... ResearchGate. Available at: [Link].

  • 13S-hydroperoxy-9Z,11E-octadecadienoic acid. MassBank. Available at: [Link].

  • Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. PubMed Central. Available at: [Link].

  • Determination of Neutral Lipid Hydroperoxides by Size Exclusion HPLC with Fluorometric Detection. Application to Fish Oil Enriched Mayonnaises during Storage. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link].

  • Lipid hydroperoxide decomposition in model emulsions stabilized with emulsifiers having various sizes of hydrophilic heads. PMC - NIH. Available at: [Link].

  • Quantitation of 9-hydroperoxy octadecadienoic acid (9-HpODE) and... ResearchGate. Available at: [Link].

  • Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). NIH. Available at: [Link].

  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. ScienceDirect. Available at: [Link].

  • Full article: Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Taylor & Francis Online. Available at: [Link].

  • 13-hydroperoxy-9,11-octadecadienoic acid, (Z,E)-. PubChem. Available at: [Link].

  • Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues. ScienceDirect. Available at: [Link].

  • 13-Hydroperoxyoctadecadienoic acid. PubChem - NIH. Available at: [Link].

  • Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. Available at: [Link].

  • Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI. Available at: [Link].

  • This compound. PubChem - NIH. Available at: [Link].

  • Uptake of 13-Hydroperoxylinoleic Acid by Cultured Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link].

  • NP-HPLC separation of 9-and 13-HpODE-CEs before and after... ResearchGate. Available at: [Link].

  • 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. PubMed. Available at: [Link].

  • Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Human Metabolome Database. Available at: [Link].

Sources

Application and Protocol Guide for the Detection of 13(S)-HpODE in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview and validated protocols for the detection and quantification of 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13(S)-HpODE) in various biological tissues. As a primary product of linoleic acid peroxidation, this compound is a critical biomarker for oxidative stress and is implicated in numerous physiological and pathological processes.[1][2][3] Accurate measurement of this unstable lipid hydroperoxide is paramount for research in inflammation, cancer, and cardiovascular disease.

This document is structured to provide not only step-by-step methodologies but also the underlying scientific principles and critical considerations for each technique. The protocols described herein are designed to be self-validating, ensuring robustness and reproducibility in your experimental workflow.

The Significance of this compound in Biological Systems

This compound is enzymatically produced from linoleic acid by 15-lipoxygenase (15-LOX) in mammals.[2][4] It is a relatively unstable intermediate that can be rapidly reduced to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) or undergo further reactions to produce a variety of signaling molecules.[5][6] The presence and concentration of this compound in tissues are indicative of specific enzymatic activities and the overall oxidative state of the biological system.[7][8]

The Lipoxygenase Pathway and this compound Formation

The formation of this compound is a key step in the 15-lipoxygenase pathway. This pathway is involved in the generation of a cascade of bioactive lipid mediators that regulate cellular processes such as proliferation, differentiation, and apoptosis.[9][10][11]

Lipoxygenase_Pathway Linoleic_Acid Linoleic Acid 15-LOX 15-Lipoxygenase (ALOX15) Linoleic_Acid->15-LOX 13S_HpODE This compound 15-LOX->13S_HpODE Peroxidases Peroxidases (e.g., GPx) 13S_HpODE->Peroxidases Further_Metabolites Further Bioactive Metabolites 13S_HpODE->Further_Metabolites 13S_HODE 13(S)-HODE Peroxidases->13S_HODE

Caption: The 15-Lipoxygenase pathway leading to the formation of this compound and its subsequent reduction to 13(S)-HODE.

Core Methodologies for this compound Detection

The selection of an appropriate method for this compound detection depends on the research question, required sensitivity and specificity, sample type, and available instrumentation. The primary challenges in measuring this compound stem from its low abundance, instability, and potential for artefactual oxidation during sample handling.[1]

Here, we detail three widely used and validated methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

  • Enzyme-Linked Immunosorbent Assay (ELISA) .

Comparative Overview of Detection Methods
MethodPrincipleSensitivitySpecificityThroughputKey AdvantageKey Disadvantage
HPLC-UV Separation based on polarity, detection of conjugated dienes at ~234 nm.Nanogram range.Moderate; can have co-eluting interferences.Low to MediumCost-effective, good for relative quantification.Lower specificity compared to MS.
LC-MS/MS Separation by HPLC coupled with mass-based detection and fragmentation.Picogram to femtogram range.[1][12]High; structural confirmation.Medium"Gold standard" for quantification and specificity.[13]High instrument cost and complexity.
ELISA Competitive immunoassay using specific antibodies.Picogram to nanogram range.[14]High, but depends on antibody cross-reactivity.HighHigh throughput, no complex instrumentation.Potential for cross-reactivity with related lipids.

Essential Pre-Analytical Step: Lipid Extraction from Tissues

A robust and reproducible lipid extraction protocol is critical to minimize artefactual oxidation and ensure high recovery of this compound. The Folch or Bligh-Dyer methods, using a chloroform/methanol solvent system, are standard procedures.[15][16]

Protocol: Lipid Extraction

Materials:

  • Homogenizer

  • Glass tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or PBS

  • Nitrogen gas stream evaporator

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue sample (~100 mg) and homogenize it in a cold phosphate-buffered saline (PBS) solution.

  • Solvent Addition: To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of homogenate, use 3 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the downstream analysis (e.g., mobile phase for HPLC).

Method 1: HPLC with UV Detection

This method leverages the conjugated diene structure of this compound, which exhibits a characteristic UV absorbance maximum at approximately 234 nm.[2][17] Normal-phase HPLC is often preferred for the separation of lipid hydroperoxide isomers.[18]

Protocol: HPLC-UV Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A common mobile phase is a mixture of hexane, isopropanol, and acetic acid. A representative ratio is 98:2:0.1 (v/v/v). The exact composition may require optimization.

Procedure:

  • Sample Preparation: Reconstitute the lipid extract in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Run the separation using an isocratic elution with the prepared mobile phase.

  • Detection: Monitor the eluent at 234 nm.

  • Quantification: Create a standard curve using a pure this compound standard to quantify the concentration in the samples.

HPLC_Workflow Start Lipid Extract Reconstitution Reconstitute in Mobile Phase Start->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Normal-Phase Column Separation Injection->Separation Detection UV Detection at 234 nm Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification

Caption: Workflow for the detection of this compound using HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound.[1][12] This technique allows for the unambiguous identification and quantification of the target analyte even in complex biological matrices. Due to the instability of the hydroperoxide, samples are often reduced to the more stable alcohol (13(S)-HODE) prior to analysis.[19]

Protocol: LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Reduction (Optional but Recommended): Treat the lipid extract with a mild reducing agent like triphenylphosphine or sodium borohydride to convert this compound to 13(S)-HODE.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 13(S)-HODE (e.g., m/z 311 -> 195) and an appropriate internal standard.[20]

  • Quantification: Use a stable isotope-labeled internal standard (e.g., 13(S)-HODE-d4) for accurate quantification.

LCMS_Workflow Start Lipid Extract Reduction Reduction to 13(S)-HODE Start->Reduction Separation Reversed-Phase LC Separation Reduction->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Quantify using Internal Standard MS_Analysis->Quantification

Caption: Workflow for the quantification of this compound (as 13(S)-HODE) by LC-MS/MS.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that utilizes antibodies specific to the target analyte. For this compound, the assay is typically a competitive ELISA where free this compound in the sample competes with a labeled this compound for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of this compound in the sample. While direct ELISAs for this compound are less common due to its instability, kits for the more stable 13(S)-HODE are commercially available and can be used to infer this compound levels after a reduction step.[21][22]

Protocol: Competitive ELISA for 13(S)-HODE

Materials:

  • Commercially available 13(S)-HODE ELISA kit (containing pre-coated plates, standards, antibodies, and substrate).

  • Microplate reader.

Procedure:

  • Sample Preparation: Perform lipid extraction and the reduction of this compound to 13(S)-HODE as described for the LC-MS/MS protocol.

  • Assay Execution: Follow the manufacturer's instructions for the ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Adding an enzyme-conjugated 13(S)-HODE tracer.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to generate a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 13(S)-HODE in the samples by interpolating from the standard curve.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following validation steps into your workflow:

  • Spike and Recovery: Add a known amount of this compound standard to a sample matrix before extraction to assess the efficiency of the entire workflow.

  • Internal Standards: For LC-MS/MS, the use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample processing and instrument response.

  • Standard Curves: Always run a fresh standard curve with each batch of samples to ensure accurate quantification.

  • Method Comparison: If possible, validate results from one method (e.g., ELISA) with another, more specific method (e.g., LC-MS/MS) for a subset of samples.

Conclusion

The detection of this compound in biological tissues is a challenging yet crucial aspect of oxidative stress research. The choice of methodology should be carefully considered based on the specific requirements of the study. While LC-MS/MS provides the highest level of specificity and sensitivity, HPLC-UV and ELISA offer viable alternatives with their own distinct advantages. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently and accurately quantify this compound, paving the way for a deeper understanding of its role in health and disease.

References

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  • Biocompare. (n.d.). 13(S)-HODE ELISA Kits. Retrieved from [Link]

  • Reddy, R. G., et al. (2000). Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues. Journal of Chromatographic Science, 38(7), 289-294. [Link]

  • Splettstoesser, T., & Schuff-Werner, P. (1995). Determination of Lipid Hydroperoxides in Serum Iodometry and High Performance Liquid Chromatography Compared. Clinical chemistry and laboratory medicine, 33(5), 305–310. [Link]

  • Jadhav, A., et al. (2022). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Antioxidants, 11(2), 229. [Link]

  • Gruber, C. C., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 11(9), 1119. [Link]

  • Gay, C., & Collins, J. (2017). Hepatic lipid extraction and liver hydroperoxide determination. Bio-protocol, 7(21). [Link]

  • Niki, E. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 52(1), 9–16. [Link]

  • Wikipedia. (2023). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Shahidi, F., & de Camargo, A. C. (2016). Challenges in Analyzing Lipid Oxidation. Journal of the American Oil Chemists' Society, 93(9), 1163-1175. [Link]

  • Spindler, S. A., et al. (1997). Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples. Prostaglandins, 54(6), 875–880. [Link]

  • Jadhav, A., et al. (2022). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Antioxidants (Basel, Switzerland), 11(2), 229. [Link]

  • Oliw, E. H., & Su, C. (2016). LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and 13S-and 13R-HPOTrE by recombinant EGE81451 (B. dermatitidis). ResearchGate. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Skouridou, V., et al. (2020). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Molecules, 25(21), 5196. [Link]

  • Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 100(17), 9968–9973. [Link]

  • Iuliano, L. (2008). Preparation of pure lipid hydroperoxides. Methods in molecular biology (Clifton, N.J.), 476, 3–11. [Link]

  • Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 100(17), 9968–9973. [Link]

  • Niki, E. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 52(1), 9-16. [Link]

  • Al-Snafi, M., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Al-Sadi, A. M., et al. (2020). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Nutrients, 12(1), 221. [Link]

  • Gotor-Villa, A., et al. (2016). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Application to the Chemoenzymatic Synthesis of (+)-Coriolic Acid. Catalysis Letters, 146(7), 1307-1314. [Link]

  • Gruber, C. C., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. [Link]

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  • Li, J., et al. (2023). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. Frontiers in Endocrinology, 14, 1198642. [Link]

  • Wang, Y., et al. (2012). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. The Journal of biological chemistry, 287(11), 8116–8124. [Link]

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  • Stoll, J. L., et al. (1995). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. Archives of biochemistry and biophysics, 322(1), 239–246. [Link]

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Application Note & Protocol: Enzymatic Synthesis of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE) for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE), a critical lipid mediator for research in cell signaling, inflammation, and oxidative stress. We move beyond a simple recitation of steps to explain the underlying biochemical principles, ensuring that researchers can not only replicate the protocol but also adapt it based on a solid understanding of the reaction dynamics. The protocol emphasizes stereospecificity, yield, and purity, establishing a self-validating system for producing high-quality this compound for immediate experimental use.

Introduction: The Significance of this compound

This compound is a primary metabolite derived from the enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid.[1][2] In mammals, this conversion is primarily carried out by 15-lipoxygenase (15-LO), while in plants like soybeans, the analogous lipoxygenase-1 (LO-1) is responsible.[1] This hydroperoxide is a pivotal intermediate in lipid signaling pathways. It is often rapidly reduced in vivo to the more stable alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a molecule with a wide range of biological activities.[1][3] However, this compound itself is not inert; it has been shown to modulate EGF receptor signaling and has been identified in human atherosclerotic plaques, highlighting its physio-pathological relevance.[1][4]

Given its inherent instability, sourcing commercial this compound can be challenging, and its integrity upon arrival is a concern.[5] Therefore, a reliable in-house synthesis protocol is invaluable, providing researchers with access to a fresh, high-purity reagent, which is paramount for reproducible experimental outcomes. This document details an optimized, cost-effective method using soybean lipoxygenase for the stereospecific synthesis of this compound.

PART 1: The Scientific Principle — Causality and Control

The synthesis of this compound from linoleic acid is a dioxygenation reaction that requires exquisite enzymatic control to achieve the desired stereochemistry. The enzyme of choice, soybean lipoxygenase-1 (LO-1), is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.

The Core Mechanism: The reaction proceeds via a stereospecific hydrogen abstraction from the C-11 of linoleic acid, followed by radical rearrangement and the insertion of O₂ at the C-13 position. This enzymatic control is crucial, as non-enzymatic, free-radical-mediated oxidation of linoleic acid results in a racemic mixture of (S) and (R) isomers of both 9-HpODE and 13-HpODE.[6]

Controlling Regio- and Stereoselectivity: Soybean LO-1 can produce both this compound and 9(S)-HpODE. The key to directing the synthesis almost exclusively towards the 13(S) isomer lies in controlling the reaction pH.[7]

  • Alkaline pH (≥ 8.5): At higher pH values, the carboxylate anion of the linoleic acid substrate orients itself within the enzyme's active site in a way that favors oxygenation at the C-13 position.[7][8]

  • Acidic pH (< 8.5): As the pH decreases, the proportion of the 9(S)-HpODE isomer increases.[7]

Therefore, maintaining a strictly alkaline environment (pH 9.0-11.0) is the most critical parameter for ensuring the high regioselectivity and stereospecificity of this synthesis.[8][9]

The Role of Oxygen: Molecular oxygen is a substrate, not just a bystander. Insufficient dissolved oxygen is a common rate-limiting factor, especially at higher substrate concentrations.[8] To overcome this, the protocol incorporates continuous oxygen bubbling to ensure the reaction proceeds to completion efficiently.

G cluster_0 Enzymatic Synthesis Pathway LA Linoleic Acid (Substrate) LOX1 Soybean Lipoxygenase-1 (LO-1) (Enzyme at pH 9.0) LA->LOX1 O2 Molecular Oxygen (O₂) (Co-substrate) O2->LOX1 HpODE This compound (Product) LOX1->HpODE Stereospecific Dioxygenation

Caption: Enzymatic conversion of linoleic acid to this compound.

PART 2: Materials and Reagents

Equipment & ConsumablesChemicals & Reagents
Glass reaction vessel (e.g., 100 mL beaker)Linoleic acid (≥99% purity)
Magnetic stirrer and stir barSoybean Lipoxygenase-1 (LO-1, Type I-B)
pH meter and probeSodium Hydroxide (NaOH)
Oxygen cylinder with regulator and tubingBoric Acid
UV-Vis Spectrophotometer and quartz cuvettesHydrochloric Acid (HCl)
Rotary evaporatorEthyl Acetate (HPLC grade)
Solid-Phase Extraction (SPE) manifoldn-Hexane (HPLC grade)
SPE Cartridges (Silica, 500 mg)Ethanol (Anhydrous, ACS grade)
Nitrogen gas line for dryingSodium Borohydride (NaBH₄) (for optional analysis)
Glass vials for storageDeionized water

PART 3: Detailed Step-by-Step Protocols

This section is divided into the core synthesis and a streamlined purification workflow suitable for most research applications.

Protocol 3.1: Enzymatic Synthesis of this compound

Rationale: This protocol is optimized for a lab-scale synthesis (approx. 25-30 mg yield) that can be completed within a few hours. All steps should be performed on ice or at room temperature where specified to minimize non-specific oxidation and product degradation.

  • Buffer Preparation: Prepare 100 mL of 0.2 M Borate Buffer. Dissolve 1.24 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.0 using 1 M NaOH. Add water to a final volume of 100 mL. Chill the buffer on ice.

  • Substrate Preparation: Weigh 30 mg of linoleic acid into the glass reaction vessel. Add 25 mL of the chilled pH 9.0 borate buffer. Add a magnetic stir bar.

  • Solubilization: Add 1 M NaOH dropwise while stirring until the linoleic acid is fully dissolved (the solution will become clear). This forms the sodium linoleate salt, which is the substrate for the enzyme. Re-verify the pH is at 9.0.

  • Reaction Setup: Place the reaction vessel in an ice bath on a magnetic stirrer. Begin gentle stirring. Insert a tube connected to the oxygen cylinder, ensuring the tip is submerged in the solution. Start bubbling oxygen at a slow, steady rate (e.g., 20 mL/min).[8]

  • Enzyme Preparation: Prepare an enzyme stock solution by dissolving soybean lipoxygenase-1 in a small volume of the chilled borate buffer to a concentration of approximately 4 mg/mL.[9]

  • Initiation of Reaction: Add the lipoxygenase solution to the reaction vessel to initiate the synthesis. The exact amount of enzyme may require optimization, but a starting point of 20,000 units per mmol of linoleic acid is effective.[8]

  • Reaction Monitoring: The reaction progress can be followed by observing the formation of the conjugated diene system, which has a characteristic UV absorbance maximum at 234 nm.[10][11]

    • To check, pause stirring, withdraw a small aliquot (e.g., 10 µL), and dilute it into 1 mL of ethanol.

    • Measure the absorbance at 234 nm. The reaction is typically complete within 30-60 minutes, indicated by the absorbance reaching a plateau.

  • Reaction Termination: Once the reaction is complete, stop the oxygen flow and stirring. Lower the pH of the solution to 3.5-4.0 by adding 1 M HCl dropwise. This protonates the this compound, making it extractable into an organic solvent.

  • Product Extraction: Transfer the acidified solution to a separatory funnel. Extract the this compound with an equal volume of ethyl acetate. Repeat the extraction twice. Combine the organic layers.

  • Drying and Evaporation: Wash the combined ethyl acetate layer with a small amount of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent using a rotary evaporator at room temperature. Caution: Do not heat the sample, as this will degrade the hydroperoxide. The result is a colorless oil.

Protocol 3.2: Purification via Solid-Phase Extraction (SPE)

Rationale: This rapid purification method removes unreacted linoleic acid and other non-polar impurities, yielding a product of sufficient purity for most cell culture and biochemical assays.

  • Cartridge Conditioning: Condition a silica SPE cartridge by washing with 5 mL of n-hexane.

  • Sample Loading: Dissolve the crude this compound oil from Protocol 3.1 in a minimal volume (e.g., 1 mL) of the elution solvent (see step 3). Load the sample onto the conditioned SPE cartridge.

  • Elution: Elute the purified this compound using a mixture of 30% diethyl ether in hexane containing 1% acetic acid.[12] Unreacted linoleic acid will have a different elution profile. Collect the fractions containing the product.

  • Final Evaporation and Storage: Evaporate the solvent from the purified fractions under a stream of nitrogen. Immediately dissolve the purified this compound in anhydrous ethanol for quantification and storage.

G cluster_workflow Experimental Workflow prep 1. Substrate Prep (Linoleic Acid in pH 9.0 Buffer) reaction 2. Enzymatic Reaction (Add LOX-1, Bubble O₂) prep->reaction monitor 3. Monitor at A₂₃₄ reaction->monitor terminate 4. Terminate & Extract (Acidify, Extract with Ethyl Acetate) monitor->terminate Plateau Reached purify 5. Purify (Silica SPE) terminate->purify qc 6. QC & Quantify (UV-Vis, Dissolve in EtOH) purify->qc store 7. Store at -80°C qc->store

Caption: Step-by-step workflow for this compound synthesis and purification.

PART 4: Quality Control & Characterization

A robust protocol must be a self-validating system. These steps ensure you have produced the correct molecule at a known concentration and purity.

Spectrophotometric Quantification

The concentration of this compound in the final ethanol stock can be accurately determined using its molar extinction coefficient.

  • Dilute a small aliquot of the final ethanol stock.

  • Measure the absorbance at 234 nm.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

    • ε (molar extinction coefficient): 25,000 M⁻¹cm⁻¹[8]

    • l (path length): 1 cm (for a standard cuvette)

Purity Assessment

While the enzymatic reaction is highly specific, purity should be confirmed, especially for sensitive applications.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the purity against a linoleic acid standard.

  • High-Performance Liquid Chromatography (HPLC): The gold standard. Normal-phase HPLC can separate 13-HpODE from unreacted linoleic acid and the reduced product, 13-HODE.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the regioisomeric ratio (13-HpODE vs. 9-HpODE), the sample can be reduced to the corresponding hydroxy fatty acid (HODE) using sodium borohydride, derivatized (e.g., silylated), and analyzed by GC-MS.[8]

ParameterTypical ResultReference
Yield 50-80%[8][13]
Regioselectivity >90% 13-HpODE[8][13]
Purity (Post-SPE) >95%[1]
UV λmax 234 nm (in ethanol)[1][10]

PART 5: Handling, Storage, and Safety

Safety Precautions: this compound is a hydroperoxide and should be handled with care. It is classified as a dangerous good for transport.[14] Avoid heat, sparks, and contact with strong reducing or oxidizing agents. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

Storage and Stability:

  • Short-Term: For immediate use (within hours), keep the ethanolic solution on ice and protected from light.[10][11]

  • Long-Term: For maximum stability, store the purified this compound as a solution in anhydrous ethanol under an inert atmosphere (argon or nitrogen) at -80°C .[1][6] Under these conditions, it is stable for at least two years.[1][6] Repeated freeze-thaw cycles should be avoided; aliquot the stock solution into single-use vials.

Conclusion

This application note provides a robust and reliable framework for the synthesis of this compound. By understanding the causality behind critical parameters like pH and oxygen supply, researchers can confidently produce high-purity material for their experiments. The provision of fresh, well-characterized this compound is a foundational step toward achieving reproducible and meaningful results in the study of lipid signaling and pathology.

References

  • Zabel, P., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 11(9), 1119. [Link]

  • Wikipedia contributors. (2023, April 29). 13-Hydroxyoctadecadienoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Zabel, P., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. [Link]

  • Zabel, P., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. OPUS 4. [Link]

  • Glasgow, W.C., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Journal of Biological Chemistry, 272, 19269-19276. [Link]

  • Gardner, H.W. (1989). Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta, 1001(3), 274-281. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280720, this compound. [Link]

  • Gardner, H. W., et al. (1984). Acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid into epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. Chemistry and Physics of Lipids, 35(2), 87–101. [Link]

  • Drouet, P., et al. (1994). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497123. [Link]

  • Al-Snafi, M., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 13-HPODE(1-) (HMDB0062637). [Link]

  • Drouet, P., et al. (1994). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Scilit. [Link]

  • Al-Snafi, M., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PMC. [Link]

  • Weigel, C., et al. (2010). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and Proliferation in Porcine Thyrocytes. Hogrefe eContent. [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). [Link]

  • Kato, Y., et al. (1997). Formation of N-epsilon-(Hexanonyl)lysine in protein exposed to lipid hydroperoxide. ResearchGate. [Link]

  • Ahmad, S., et al. (2017). Scaling-up the Production of 13S-Hydroxy-9Z,11E-octadecadienoic Acid (13S-HODE) through Chemoenzymatic Technique. ResearchGate. [Link]

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Introduction: Understanding 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Functional Studies with 13(S)-HpODE in Cultured Cells

13(S)-Hydroperoxyoctadecadienoic acid, or this compound, is a primary oxidized metabolite of the essential omega-6 fatty acid, linoleic acid.[1] In mammalian systems, its formation is catalyzed by the 15-lipoxygenase (15-LO) enzyme, while non-enzymatic pathways involving reactive oxygen species (ROS) can also generate a racemic mixture of HpODE isomers.[2][3] As a lipid hydroperoxide, this compound is a relatively unstable but biologically potent molecule. It serves as a precursor to the more stable and well-studied signaling molecule 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), to which it is rapidly reduced in cells.[4][5]

The scientific interest in this compound stems from its direct role as a mediator of oxidative stress and a key player in ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][7] Treating cultured cells with exogenous this compound allows researchers to directly investigate the downstream consequences of lipid hydroperoxide accumulation, bypassing upstream enzymatic or oxidative events. This approach is invaluable for elucidating mechanisms in cancer biology, inflammation, and neurodegeneration where lipid peroxidation is a critical pathological event.[8]

This guide provides a comprehensive framework for designing and executing functional studies using this compound, emphasizing the rationale behind protocol steps to ensure data integrity and reproducibility.

Section 1: Reagent Characteristics, Storage, and Safe Handling

The success of any experiment involving this compound is critically dependent on the integrity of the reagent. Its hydroperoxide group is susceptible to reduction and degradation, necessitating meticulous handling.

1.1. Physicochemical Properties and Sourcing

This compound is typically supplied as a solution in a solvent like ethanol to preserve its stability.[2] It is crucial to source high-purity this compound from reputable suppliers (e.g., Cayman Chemical, Santa Cruz Biotechnology) to avoid confounding results from impurities or degradation products.[2][9]

PropertyValueSource
Formal Name 13S-hydroperoxy-9Z,11E-octadecadienoic acid[2]
CAS Number 33964-75-9[2]
Molecular Formula C₁₈H₃₂O₄[2]
Molecular Weight 312.4 g/mol [2]
UV max (in Ethanol) 234 nm[2]

1.2. Storage and Stability

Proper storage is paramount to prevent degradation.

  • Long-Term Storage : Store at -80°C in an airtight container, preferably under an inert atmosphere (argon or nitrogen).[2] Stability is reported to be at least two years under these conditions.[2]

  • Working Aliquots : To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.

  • Protection from Light and Oxygen : this compound is sensitive to light and oxygen.[10] Use amber vials and minimize exposure to air during handling.

1.3. Reconstitution and Handling Protocol

The following steps are designed to preserve the molecule's integrity.

  • Preparation : Before opening the vial, pre-rinse all glassware, syringes, and tips with high-purity ethanol and allow them to air dry.[10]

  • Equilibration : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water, which can accelerate degradation.

  • Inert Atmosphere : If possible, perform all transfers under a stream of inert gas (e.g., argon).

  • Solvent Selection : this compound is soluble in organic solvents such as ethanol, DMSO, and DMF (up to 50 mg/mL).[2] Ethanol is often preferred for cell culture applications due to its lower cytotoxicity.

  • Stock Solution : The product is often supplied as a solution in ethanol (e.g., 100 µg/mL or 500 µg/mL).[2][3] Note the concentration provided by the manufacturer.

  • Working Solution : Dilute the stock solution directly into serum-free cell culture medium immediately before use.[11] It is critical to vortex the diluted solution gently but thoroughly to ensure it is well-dispersed and to minimize micelle formation. The final solvent concentration in the culture should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Section 2: Experimental Design: A Self-Validating System

A robust experimental design incorporates multiple controls to ensure that the observed effects are specifically attributable to this compound.

2.1. Cell Culture and Seeding

  • Cell Line Selection : Choose a cell line relevant to the biological question. For example, Caco-2 cells are used for gut health studies, and various cancer cell lines are used for ferroptosis research.[12]

  • Culture Conditions : Maintain cells in their optimal growth medium and ensure they are in the logarithmic growth phase and free of contamination before beginning an experiment.

  • Serum Starvation : Prior to treatment, it is common practice to starve cells in a serum-free medium for 3-24 hours.[11] This synchronizes the cells and eliminates the variable binding of lipids to serum albumin, ensuring more consistent exposure to the compound.

2.2. Dose-Response and Time-Course Rationale

The biological effects of this compound can be highly dependent on concentration and exposure time.

  • Dose Selection : A dose-response study is essential. Concentrations reported in the literature typically range from 10 µM to 100 µM.[11][13][14] It is important to note that higher concentrations (>50 µM) may induce cytotoxicity, which should be assessed independently.[14]

  • Time Course : The duration of treatment depends on the endpoint.

    • Signaling Events (e.g., protein phosphorylation) : Short time points (minutes to hours).

    • Gene Expression Changes : Intermediate time points (e.g., 6-24 hours).[11]

    • Cell Death/Viability : Longer time points (e.g., 24-72 hours).

Functional StudyTypical Concentration RangeTypical Incubation TimeKey Controls
Gene Expression (RNA-seq) 100 µM24 hVehicle, Linoleic Acid (LA)
Ferroptosis Induction 10-50 µM12-48 hVehicle, Ferrostatin-1 (inhibitor)
Lipid Peroxidation 20-100 µM1-24 hVehicle, N-acetylcysteine (antioxidant)
Inflammatory Signaling 10-50 µM1-24 hVehicle, LA, Cytokine (e.g., IL-1)

2.3. Essential Controls for Data Integrity

  • Untreated Control : Cells maintained in the same culture medium without any additions.

  • Vehicle Control : Cells treated with the highest volume of the solvent (e.g., ethanol) used in the experimental conditions. This is crucial for ruling out solvent-induced effects.

  • Precursor Control (Linoleic Acid) : Treating cells with the unoxidized parent fatty acid, linoleic acid (LA), at the same molar concentration is essential to differentiate the effects of lipid peroxidation from those of fatty acid treatment itself.[12]

  • Assay-Specific Controls : Include positive and negative controls for each downstream assay (e.g., a known apoptosis inducer for a viability assay, or a ferroptosis inhibitor like Ferrostatin-1 for a ferroptosis assay).

Section 3: Core Protocols for Cell Treatment and Functional Analysis

Protocol 3.1: General Procedure for Treating Cultured Cells

This protocol provides a template that should be optimized for specific cell lines and experimental goals.

  • Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein, 96-well plates for viability assays) at a density that will ensure they reach 60-80% confluency on the day of treatment.

  • Incubation : Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation (Optional but Recommended) : The next day, aspirate the growth medium, wash cells once with sterile Phosphate Buffered Saline (PBS), and replace with serum-free medium. Incubate for 3-24 hours.[11]

  • Preparation of Treatment Media : Immediately before use, prepare the final concentrations of this compound and controls (vehicle, LA) by diluting the stock solutions into fresh serum-free medium. Gently vortex to mix.

  • Treatment : Aspirate the starvation medium and add the prepared treatment media to the respective wells.

  • Incubation : Return the cells to the incubator for the desired time period (e.g., 24 hours).

  • Harvesting : After incubation, harvest the cells for downstream analysis (e.g., RNA/protein extraction, viability staining, etc.).

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis seed 1. Seed Cells (60-80% confluency) starve 2. Serum Starve (3-24h) seed->starve prep_treat 3. Prepare Treatment Media (13-HpODE, LA, Vehicle) starve->prep_treat treat 4. Treat Cells (Incubate for desired time) prep_treat->treat viability Viability/ Cytotoxicity treat->viability lipid_ros Lipid Peroxidation (C11-BODIPY) treat->lipid_ros expression Gene/Protein Expression treat->expression ferroptosis Ferroptosis Markers treat->ferroptosis

Caption: A generalized workflow for treating cultured cells with this compound.

Protocol 3.2: Assessing Lipid Peroxidation (C11-BODIPY 581/591)

This assay measures lipid-based ROS, a direct consequence of hydroperoxide accumulation.

  • Treatment : Treat cells with this compound and controls in a black, clear-bottom 96-well plate or on glass coverslips.

  • Staining : 30-60 minutes before the end of the incubation period, add C11-BODIPY 581/591 dye to each well to a final concentration of 1-5 µM.

  • Incubation : Incubate for 30 minutes at 37°C, protected from light.

  • Wash : Gently wash the cells twice with warm PBS.

  • Analysis :

    • Microscopy : Image cells immediately. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry/Plate Reader : Harvest cells and analyze via flow cytometry (FITC channel for green, PE channel for red) or read the fluorescence on a plate reader.

Protocol 3.3: Analysis of Gene Expression via qRT-PCR

This protocol allows for the targeted analysis of genes modulated by this compound.

  • Treatment and Lysis : Treat cells in 6-well plates as described in Protocol 3.1. After incubation, wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol, or buffer from an RNA extraction kit).

  • RNA Extraction : Purify total RNA using a column-based kit or TRIzol-chloroform extraction. Quantify the RNA and assess its purity (A260/A280 ratio ~2.0).

  • cDNA Synthesis : Reverse transcribe 500-1000 ng of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction : Set up qPCR reactions using a suitable qPCR master mix (e.g., SYBR Green), cDNA template, and primers for target genes (e.g., GPX4, CPT1A, ICAM1) and a housekeeping gene (GAPDH, ACTB).

  • Analysis : Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Section 4: Key Signaling Pathways and Cellular Responses

This compound treatment can trigger a cascade of cellular events. Its primary action is to increase the pool of lipid hydroperoxides, directly contributing to oxidative stress.

  • Ferroptosis : As a lipid hydroperoxide, this compound is a key executioner molecule in ferroptosis. Its accumulation, either from exogenous treatment or endogenous production following inhibition of the key defense enzyme Glutathione Peroxidase 4 (GPX4), leads to membrane damage and cell death.[6][15]

  • Gene Regulation : this compound and its metabolite 13(S)-HODE can modulate gene expression. Studies have shown they can activate Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, altering the expression of genes involved in lipid metabolism and transport (CPT1A, FABP1).[12]

  • Inflammation : In endothelial cells, this compound can induce the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory responses.[16] It can have complex, time-dependent effects, sometimes enhancing and sometimes inhibiting cytokine-induced signaling.[16]

  • Antioxidant Response : Cells respond to the oxidative challenge of this compound by upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) as a compensatory mechanism.[14]

Diagram 2: this compound Cellular Impact Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus cluster_response Cellular Outcomes hpode Exogenous This compound Treatment lipid_perox Lipid Peroxidation hpode->lipid_perox initiates ppar PPAR Signaling hpode->ppar modulates gpx4 GPX4 (Glutathione Peroxidase 4) lipid_perox->gpx4 is reduced by ros Oxidative Stress lipid_perox->ros contributes to gsh GSH gpx4->gsh gssg GSSG gsh->gssg oxidized nrf2 Antioxidant Response (e.g., Nrf2 activation) ros->nrf2 nfkb Inflammatory Signaling (e.g., NF-κB) ros->nfkb ferroptosis Ferroptosis ros->ferroptosis gene_exp Altered Gene Expression nrf2->gene_exp ppar->gene_exp inflammation Inflammation nfkb->inflammation gene_exp->inflammation

Caption: Key pathways affected by cellular treatment with this compound.

References

  • Song, Y., Hai, E., He, L., & Zhang, J. (2024). 13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid metabolism pathway. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Song, Y., et al. (2025). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Song, Y., et al. (2025). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed. Retrieved from [Link]

  • Husain, S., et al. (1998). Uptake of 13-Hydroperoxylinoleic Acid by Cultured Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Cherednichenko, G. A., et al. (1995). Impact of this compound, a lipoxygenase product of linoleic acid, on calcium transport and Na,K-ATPase activity in the myocardial sarcolemma. Bulletin of Experimental Biology and Medicine. Retrieved from [Link]

  • Husain, S., et al. (1998). Uptake of 13-hydroperoxylinoleic acid by cultured cells. PubMed. Retrieved from [Link]

  • Al-Sadi, R., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. Retrieved from [Link]

  • Cheema, A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed Central. Retrieved from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Kagan, V. E., et al. (2016). Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis. PubMed Central. Retrieved from [Link]

  • Jia, R., et al. (2019). Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4. PubMed Central. Retrieved from [Link]

  • Frank, J., et al. (2009). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent. Retrieved from [Link]

  • Kim, G., et al. (2025). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. Retrieved from [Link]

  • VanRollins, M., & Murphy, R. C. (1984). 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. PubMed. Retrieved from [Link]

  • Vollmer, D., et al. (2025). Regioisomeric distribution of 9- and 13-hydroperoxy linoleic acid in vegetable oils during storage and heating. ResearchGate. Retrieved from [Link]

  • Cheema, A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI. Retrieved from [Link]

  • Cheema, A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 13-HPODE(1-) (HMDB0062637). Retrieved from [Link]

  • Lipotype GmbH. (n.d.). Lipids promote ferroptosis in cancer cells. Retrieved from [Link]

  • Sakellariou, G.K., et al. (2021). Elevated phospholipid hydroperoxide glutathione peroxidase (GPX4) expression modulates oxylipin formation and inhibits age-related skeletal muscle atrophy and weakness. Redox Biology. Retrieved from [Link]

  • Ziboh, W. A., et al. (1998). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 13-HPODE on activities of superoxide dismutase (SOD),.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 13(S)-HpODE Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). As a Senior Application Scientist, I understand the critical role this lipid hydroperoxide plays in research, and also the significant challenges its inherent instability presents. This guide is designed to provide you with in-depth, actionable solutions to maintain the stability and integrity of your this compound in solution, ensuring the reliability and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have about this compound.

Q1: What is this compound and why is it so unstable?

A1: this compound is a primary product of linoleic acid oxidation, catalyzed in mammals by the 15-lipoxygenase (15-LO) enzyme.[1] Its instability stems from the hydroperoxide (-OOH) functional group. This group is susceptible to decomposition, which can be triggered by several factors including heat, light, and the presence of transition metals.[2][3] The O-O bond in the hydroperoxide is weak and can cleave to form highly reactive alkoxyl and hydroxyl radicals, which then propagate further degradation reactions.[4]

Q2: My this compound solution, which was initially clear, has turned yellow. What does this mean?

A2: A yellow discoloration is a common visual indicator of this compound degradation. The breakdown of lipid hydroperoxides leads to the formation of secondary oxidation products, including various aldehydes and ketones.[5] Some of these compounds, particularly certain unsaturated aldehydes, can absorb light in the visible spectrum, causing the solution to appear yellow. This color change signifies a loss of purity and indicates that the solution should not be used for experiments where the specific activity of this compound is critical.

Q3: What is the single most important factor for storing this compound?

A3: The most critical factor is temperature . Commercial suppliers uniformly recommend storing this compound at -80°C.[1][6] At this temperature, molecular motion is significantly reduced, slowing down the rate of spontaneous decomposition. Storage at higher temperatures, even -20°C, is not recommended for long-term stability. When stored properly at -80°C, it can remain stable for at least two years.[1][6]

Q4: I received this compound in ethanol. Can I use a different solvent like DMSO or PBS?

A4: While this compound is soluble in DMF, DMSO, and ethanol up to 50 mg/ml, ethanol is the preferred solvent for storage.[1] The choice of solvent for your working solution depends on your experimental system.

  • Ethanol: An excellent choice for stock solutions due to its ability to be purged with inert gas and its compatibility with many analytical systems.

  • DMSO: While it can be used, some grades of DMSO may contain impurities that can accelerate hydroperoxide decomposition. If used, it must be of the highest purity and handled under an inert atmosphere.

  • PBS (pH 7.2): Solubility is much lower in aqueous buffers (~1 mg/ml).[1] Solutions in PBS are significantly less stable and should be prepared fresh immediately before use, ideally within a couple of hours, to minimize decomposition.[7]

Section 2: Troubleshooting Guide

This section tackles specific problems you might encounter during your research.

Issue 1: I'm seeing inconsistent or no effect in my cell-based assays.

This is a classic symptom of this compound degradation. The molecule that is actually in your assay may not be what you think it is.

  • Plausible Cause 1: Stock Solution Degradation. Your stock solution may have degraded due to improper storage (e.g., frequent freeze-thaw cycles, exposure to air, wrong temperature).

    • Solution: Always aliquot your main stock solution into single-use vials upon receipt to minimize freeze-thaw cycles and contamination. Overlay the solution with an inert gas like argon or nitrogen before sealing and storing at -80°C.

  • Plausible Cause 2: Working Solution Instability. this compound degrades rapidly in aqueous media.[7]

    • Solution: Prepare your final working dilutions in your cell culture media or buffer immediately before adding them to your cells. Do not prepare and store aqueous solutions of this compound. For experiments lasting several hours, consider the rate of decomposition as a variable.

Issue 2: My HPLC or LC-MS analysis shows multiple peaks instead of a single, sharp peak for this compound.

This directly indicates the presence of impurities and degradation products.

  • Plausible Cause 1: On-column Decomposition. The analytical process itself can sometimes cause degradation, although this is less common with modern methods.

    • Solution: Ensure your mobile phase is free of metal contaminants and is properly degassed. Using a column with high inertness can also help.

  • Plausible Cause 2: Sample Degradation. This is the most likely cause. The extra peaks are likely degradation products. The primary and most stable reduction product is 13(S)-HODE (13(S)-hydroxyoctadecadienoic acid).[8] Other common degradation products include various aldehydes, such as 4-hydroxy-2-nonenal (HNE).[9]

    • Solution: Analyze a freshly opened ampule or a newly prepared stock solution as a reference. If your experimental sample shows additional peaks compared to the reference, degradation has occurred. Refer to Protocol 3.4 for a routine HPLC assessment method.

Section 3: Protocols and Best Practices

Adherence to strict protocols is non-negotiable for success with this compound.

Protocol 3.1: Receipt and Initial Handling of Commercial this compound
  • Inspect Shipment: Upon receipt, ensure the product was shipped on dry ice and that the dry ice is still present.[1]

  • Immediate Storage: Immediately transfer the vial to a -80°C freezer. Do not leave it at room temperature or on the bench.

  • Aliquotting: On the first use, thaw the vial quickly in a cool water bath. Work in a fume hood or on a clean bench. Using a gas-tight syringe, dispense the solution into smaller, single-use amber glass vials.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas for 10-15 seconds to displace oxygen.

  • Seal and Store: Tightly cap the vials (Teflon-lined caps are recommended) and immediately return them to the -80°C freezer.

Protocol 3.2: Preparation of a Stabilized Stock Solution

For applications requiring the highest stability, the inclusion of an antioxidant is recommended.

  • Solvent Preparation: Use high-purity, spectroscopic grade ethanol. Purge the ethanol with dry argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: To the purged ethanol, add butylated hydroxytoluene (BHT) to a final concentration of 0.005% (w/v). BHT is a radical scavenger that can help prevent autoxidation.

  • Dissolution: Use this BHT-containing ethanol to prepare your stock solution of this compound.

  • Storage: Store this stock solution as described in Protocol 3.1.

Protocol 3.3: Purity and Concentration Verification by UV-Vis Spectroscopy

This protocol allows you to confirm the concentration of your stock solution and check for gross degradation. The conjugated diene structure in this compound gives it a characteristic UV absorbance peak.[10]

  • Solvent Blank: Use high-purity ethanol as your blank.

  • Sample Dilution: Prepare a dilution of your this compound stock solution in ethanol that will result in an absorbance reading between 0.5 and 1.0 AU.

  • Spectroscopy: Scan the absorbance from 300 nm down to 220 nm.

  • Analysis:

    • Confirm the absorbance maximum (λmax) is at or very near 234 nm .[1][9] A significant shift indicates degradation.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

      • A = Absorbance at 234 nm

      • ε (molar extinction coefficient) = ~25,000 - 29,500 L·mol⁻¹·cm⁻¹ in ethanol (value can vary slightly between sources, use the one provided by your supplier if available).[9][11]

      • b = path length of the cuvette (usually 1 cm)

      • c = concentration in mol/L

Protocol 3.4: Routine Purity Assessment by HPLC

This provides a more detailed view of your sample's integrity.

  • System: An HPLC system with a UV detector.

  • Column: A normal-phase silica column (e.g., Venusil XBP-Si, 25 cm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic mixture of hexane and 2-propanol (e.g., 98.5:1.5 v/v) containing 0.1% acetic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 234 nm.[9]

  • Procedure: Inject 10-20 µL of your stock solution.

  • Analysis: A pure sample will show a single major peak. The appearance of other peaks, particularly a peak corresponding to 13(S)-HODE which typically elutes earlier, is a clear sign of degradation.

Section 4: Data & Diagrams

Table 1: Factors Influencing this compound Stability
FactorConditionImpact on StabilityRationale & Citation
Temperature -80°CHigh Stability Minimizes molecular motion and spontaneous decomposition. Recommended for long-term storage.[1][6]
-20°CLow Stability Insufficient to halt degradation; not suitable for long-term storage.
40°C - 99°CRapid Degradation Thermal energy accelerates the cleavage of the hydroperoxide bond, leading to rapid decomposition.[12]
Oxygen Presence of AirPromotes Degradation Oxygen is a key component in the radical-mediated chain reactions of lipid peroxidation.
Inert Atmosphere (Argon/N₂)Improves Stability Displaces oxygen, preventing it from participating in degradation pathways.
Solvent EthanolGood Stability Preferred organic solvent for stock solutions.[1]
Aqueous Buffer (PBS)Very Low Stability Prone to rapid decomposition; solutions must be made fresh and used immediately.[7]
Light UV or Ambient LightPromotes Degradation Can provide the energy to initiate the homolytic cleavage of the O-O bond.
Antioxidants BHT (Butylated hydroxytoluene)Improves Stability Acts as a radical scavenger, terminating the chain reactions that lead to degradation.
Diagram 1: Recommended Workflow for Handling this compound

This diagram outlines the critical steps from receiving the compound to preparing a working solution to ensure maximum stability.

G cluster_0 Initial Receipt & Storage cluster_1 Stock Solution Preparation cluster_2 Experimental Use Receive Receive Shipment (on Dry Ice) Store_80 Immediate Storage at -80°C Receive->Store_80 Thaw Quick Thaw Store_80->Thaw Aliquot Aliquot into Single-Use Vials Thaw->Aliquot Purge Purge with Inert Gas (Ar/N₂) Aliquot->Purge Store_aliquots Store_aliquots Purge->Store_aliquots Store_ Store_ aliquots Store Aliquots at -80°C Retrieve Retrieve ONE Aliquot Store_aliquots->Retrieve Verify Verify Purity/Conc. (UV-Vis or HPLC) Retrieve->Verify Prepare Prepare Final Dilution (in assay buffer) Verify->Prepare Use Use Immediately in Experiment Prepare->Use

Caption: Workflow for handling this compound to maintain stability.

Diagram 2: Primary Degradation Pathways of this compound

This diagram illustrates the main routes by which this compound can degrade, leading to loss of activity and the formation of confounding byproducts.

G cluster_0 Degradation Initiators cluster_1 Primary Products cluster_2 Secondary Products HpODE This compound (Unstable Precursor) HODE 13(S)-HODE (Stable Reduced Product) HpODE->HODE Reduction (e.g., by peroxidases) Radical Alkoxyl Radical (Highly Reactive) HpODE->Radical Cleavage Heat Heat / Light Heat->HpODE Metal Metal Ions (e.g., Fe²⁺) Metal->HpODE Aldehydes Aldehydes (e.g., HNE) Ketones, etc. Radical->Aldehydes Fragmentation

Sources

Technical Support Center: Navigating the Complexities of 13(S)-HpODE Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the quantification of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) by mass spectrometry. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and ensure the accuracy and reliability of your results.

Introduction to this compound Analysis

This compound is a critical lipid hydroperoxide generated from the enzymatic oxidation of linoleic acid by 15-lipoxygenases.[1][2] Its quantification is pivotal in understanding inflammatory processes and oxidative stress in various pathological conditions. However, its inherent instability and low abundance in biological matrices present significant analytical hurdles. This guide will walk you through common pitfalls and provide robust troubleshooting strategies.

Core Troubleshooting Areas

This support center is structured to address challenges across the entire analytical workflow, from sample handling to data interpretation.

I. Sample Preparation and Analyte Stability

The chemical and thermal instability of lipid hydroperoxides is a primary source of variability in quantification.[3] Preventing artefactual oxidation and degradation is paramount.

Frequently Asked Questions (FAQs):

  • Q1: My this compound recovery is consistently low. What are the likely causes during sample preparation?

    A1: Low recovery of this compound often stems from its degradation during sample collection, extraction, and storage. Key factors to consider are:

    • Enzymatic Degradation: Endogenous peroxidases in biological samples can rapidly reduce this compound to its more stable alcohol form, 13(S)-HODE.[4]

    • Autoxidation: Exposure to air, light, and trace metals can catalyze the non-enzymatic degradation of this compound.

    • Inappropriate Storage: Repeated freeze-thaw cycles can accelerate degradation. Samples should be processed immediately or stored at -80°C after extraction.[5][6]

  • Q2: How can I improve the stability of this compound in my samples?

    A2: To enhance stability, a multi-pronged approach is recommended:

    • Antioxidant Addition: Immediately after sample collection, add an antioxidant like butylated hydroxytoluene (BHT) to quench free radical-mediated degradation.

    • Chelating Agents: Incorporate a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) to sequester metal ions that can catalyze lipid peroxidation.

    • Rapid Extraction: Perform lipid extraction promptly using a robust method like a modified Folch or Bligh-Dyer extraction under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Optimized Storage: Store extracts in an amber vial at -80°C and avoid repeated freeze-thaw cycles.[5][6]

  • Q3: Is it better to quantify this compound directly or its reduced form, 13(S)-HODE?

    A3: Due to the instability of the hydroperoxide group, a common and reliable strategy is to reduce this compound to the more stable 13(S)-HODE using a mild reducing agent like sodium borohydride or triphenylphosphine prior to LC-MS/MS analysis.[7][8] This approach quantifies the total amount of this compound and its initial degradation product, providing a more accurate measure of the initial concentration.

Experimental Protocol: Reduction of this compound to 13(S)-HODE

  • Following lipid extraction, evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol).

  • Add a freshly prepared solution of sodium borohydride in methanol (e.g., 10 mg/mL) in excess.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding a small amount of acetic acid to neutralize the excess sodium borohydride.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow for this compound BiologicalSample Biological Sample AddAntioxidant Add Antioxidant (e.g., BHT) BiologicalSample->AddAntioxidant LipidExtraction Lipid Extraction (e.g., Folch) AddAntioxidant->LipidExtraction Reduction Reduction to 13(S)-HODE (e.g., NaBH4) LipidExtraction->Reduction LCMS LC-MS/MS Analysis Reduction->LCMS

Caption: Optimized sample preparation workflow for this compound quantification.

II. Chromatographic Separation

Effective chromatographic separation is crucial for resolving this compound from its isomers and other interfering compounds.

Frequently Asked Questions (FAQs):

  • Q4: I am seeing co-elution of this compound with its 9-HpODE isomer. How can I improve their separation?

    A4: The separation of positional isomers like 9-HpODE and 13-HpODE can be challenging. Consider the following strategies:

    • Column Chemistry: Utilize a C18 column with a high carbon load and end-capping for reversed-phase chromatography. For more challenging separations, consider a column with a different selectivity, such as a phenyl-hexyl phase.

    • Mobile Phase Optimization: A slow gradient elution with a mobile phase consisting of an aqueous component with a low concentration of a weak acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is often effective. Fine-tuning the gradient slope can significantly improve resolution.

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.

  • Q5: How can I separate the (S) and (R) enantiomers of 13-HpODE?

    A5: The stereospecific quantification of this compound requires chiral chromatography.

    • Chiral Stationary Phases (CSPs): Employ a chiral column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK).[9]

    • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol), which can be less compatible with ESI-MS.[10] However, some modern CSPs are compatible with reversed-phase conditions, which are more amenable to MS detection.[10]

III. Mass Spectrometry Detection and Quantification

Optimizing mass spectrometry parameters is key to achieving the required sensitivity and specificity for accurate quantification.

Frequently Asked Questions (FAQs):

  • Q6: I have poor signal intensity for this compound. How can I improve its ionization efficiency?

    A6: Lipid hydroperoxides can have poor ionization efficiency.[11] Consider these approaches:

    • Derivatization: Chemical derivatization can significantly enhance ionization. For example, derivatizing the hydroperoxide group with 2-methoxypropene (2-MxP) can improve stability and ionization in positive mode.[11] Other reagents can target the carboxylic acid group to introduce a readily ionizable moiety.[12][13][14]

    • Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically used for underivatized fatty acids, detecting the [M-H]⁻ ion. Experiment with both positive and negative modes, especially after derivatization, to determine the optimal condition.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize signal intensity.

  • Q7: What are the recommended MRM transitions for this compound and 13(S)-HODE?

    A7: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Here are some commonly used transitions in negative ion mode:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
13-HpODE 311.2195.1Characteristic fragment from cleavage of the hydroperoxide group.
13-HODE 295.2195.1Similar characteristic fragment after reduction.
9-HODE 295.2171.1Differentiating fragment for the 9-isomer.[15]
  • Q8: I suspect isobaric interferences are affecting my quantification. How can I identify and mitigate them?

    A8: Isobaric interferences, where other compounds have the same nominal mass as your analyte, can be a significant issue.[16][17]

    • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can resolve analytes from interferences with very small mass differences.[18]

    • Isotopic Overlap: Be aware of Type II isotopic overlap from lipids with a different number of double bonds, which can interfere with quantification, especially with lower resolution instruments.[18]

    • Chromatographic Separation: As discussed earlier, improving chromatographic resolution is the most effective way to separate isobaric compounds.

Caption: Interplay of challenges in this compound quantification.

IV. Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for reliable results.

Frequently Asked Questions (FAQs):

  • Q9: How should I address matrix effects in my assay?

    A9: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common problem in LC-MS-based lipidomics.[3][19][20]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13-HODE-d4) is the gold standard for correcting for matrix effects and variations in sample processing.[21]

    • Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) can remove many interfering compounds, particularly phospholipids.[22]

    • Chromatographic Separation: Ensure that the analyte elutes in a region with minimal matrix effects. This can be assessed using post-column infusion experiments.[20]

  • Q10: What quality control (QC) samples should I include in my analytical run?

    A10: A comprehensive QC strategy is crucial for monitoring assay performance.

    • Blank Samples: A solvent blank and a matrix blank (an extract of the same biological matrix without the analyte) should be run to check for system contamination and background interferences.

    • Calibration Curve: Prepare a calibration curve using a certified reference standard over the expected concentration range in your samples.

    • Pooled QC Samples: Create a pooled QC sample by combining small aliquots of several study samples. Analyze these QC samples periodically throughout the run to monitor the stability and reproducibility of the analysis.

References

  • Chambers, E., et al. (2007). Systematic investigation of various SPE sample preparation strategies for reducing phospholipid matrix effects in LC-MS/MS bioanalysis. J. Sep. Sci., 30(8), 1123-1134.
  • Minkler, P. E., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 415-430.
  • Liebisch, G. (2017). The Role of LC–MS in Lipidomics.
  • LabRulez LCMS. (n.d.). Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). LabRulez LCMS. [Link]

  • Lahaie, M., et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. J.
  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. [Link]

  • Oliw, E. H., & Garscha, U. (2014). LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and 13S-and 13R-HPOTrE by recombinant EGE81451 (B. dermatitidis). ResearchGate. [Link]

  • Lee, S. H., et al. (2019). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Molecules, 24(18), 3349.
  • Sottero, B., et al. (2016). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Molecules, 21(11), 1547.
  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 44(3), 646-656.
  • Nakashima, R., et al. (2017). A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils. Scientific Reports, 7(1), 1-9.
  • Nakashima, R., et al. (2017). A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils. Nature. [Link]

  • Jones, J. J., et al. (2020). Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids. Analytical Chemistry, 92(15), 10476-10484.
  • Lee, S. H., et al. (2019). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Al-Majed, A. A., et al. (2018). MRM transition parameters of derivatized analytes. ResearchGate. [Link]

  • Le, T. T., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(7), 442.
  • Iwasaki, Y., et al. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry.
  • bioRxiv. (2024). Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analysis method. bioRxiv. [Link]

  • Wang, Z., et al. (2012). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Journal of Biological Chemistry, 287(16), 13046-13055.
  • Thompson, K. J., et al. (2012). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of analytical & bioanalytical techniques, S5.
  • Christie, W. W. (2011). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Løvaas, E. (1992). A sensitive spectrophotometric method for lipid hydroperoxide determination. Journal of the American Oil Chemists' Society, 69(8), 777-783.
  • Li, D., et al. (2024). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles.
  • Maurer, H. H., et al. (2005). Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects in phenprocoumon metabolism. Analytical and bioanalytical chemistry, 382(8), 1899-1907.
  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Al-Saeedi, F. J., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • Zhang, M., et al. (2023). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. Metabolites, 13(10), 1059.
  • ResearchGate. (n.d.). Elemental and molecular isobaric interferences affecting the measurement of calcium isotopes. ResearchGate. [Link]

  • Hussey, A. M., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of lipid research, 62, 100050.
  • Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online. [Link]

Sources

Technical Support Center: Optimizing Storage Conditions to Prevent 13(S)-HpODE Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound in your experiments. As a reactive lipid hydroperoxide, its stability is paramount for reproducible and accurate results. This guide will delve into the causality behind best practices for storage and handling, offering troubleshooting solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability of two years or more, it is imperative to store this compound at -80°C.[1] Storing at higher temperatures, such as -20°C, is only suitable for short-term storage, as it can accelerate degradation.

Q2: What solvent should I use to store this compound?

This compound is typically supplied and should be stored in a solution of ethanol.[1] It is also soluble in DMF and DMSO.[1] For experimental use, it can be dissolved in PBS (pH 7.2), but be aware that aqueous environments can affect its stability.[1]

Q3: Is this compound sensitive to light?

Yes, this compound is sensitive to direct sunlight.[2] Exposure to light, especially UV, can promote its decomposition. Therefore, it is crucial to handle the compound in indirect light and store it in amber-colored or opaque containers.[2][3]

Q4: How does oxygen affect the stability of this compound?

This compound is unstable in the presence of oxygen.[2] Oxygen can contribute to the formation of reactive oxygen species (ROS), which can further promote the degradation of this lipid hydroperoxide.[4] Handling under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2]

Q5: Can pH impact the stability of this compound during my experiments?

Yes, pH can significantly influence the stability of this compound. While it is relatively stable around neutral pH (pH 7-8), it becomes unstable at more acidic (pH 2, 4-6) and alkaline (pH 9) conditions.[5] The formation of this compound from linoleic acid by soybean lipoxygenase-1 is also pH-dependent.[6]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.
  • Question: I am observing high variability in my bioassays using this compound. Could this be related to its degradation?

  • Answer: Absolutely. Inconsistent results are a hallmark of analyte degradation. This compound is an unstable metabolite that can rapidly convert to more stable forms like 13(S)-HODE or decompose into reactive aldehydes.[7][8] This chemical instability means that the concentration of the active compound can vary between experiments if not handled correctly, leading to poor reproducibility.

Issue 2: Suspected contamination of the this compound stock solution.
  • Question: I am concerned that my stock solution of this compound may be contaminated. How can I minimize this risk?

  • Answer: Contamination, particularly with metal ions like iron, can catalyze the decomposition of this compound.[5] To prevent this, always use high-purity solvents and pre-rinse all glassware and stainless steel syringe needles with absolute ethanol before use.[2] Avoid introducing any potential contaminants into your stock solution.

Issue 3: Rapid loss of this compound activity after dilution in aqueous buffer.
  • Question: My this compound seems to lose its activity shortly after I dilute it in my aqueous assay buffer. Why is this happening and how can I prevent it?

  • Answer: While this compound is soluble in PBS (pH 7.2), its stability in aqueous solutions is limited.[1] The hydroperoxide group is susceptible to reduction and other degradation reactions in aqueous environments. It is best to prepare fresh dilutions in your experimental buffer immediately before use to minimize the time the compound spends in an aqueous environment.[9]

Visualizing Degradation and Optimal Handling

To better understand the factors affecting this compound stability, the following diagrams illustrate the degradation pathways and the ideal workflow for its storage and handling.

cluster_factors Degradation Triggers HpODE This compound HODE 13(S)-HODE (Hydroxy fatty acid) HpODE->HODE Reduction Aldehydes Genotoxic Aldehydes (e.g., 4-HNE) HpODE->Aldehydes Decomposition Other Other Degradation Products HpODE->Other Further Reactions Temp High Temperature (> -80°C) Temp->HpODE Light Light Exposure Light->HpODE Oxygen Oxygen Oxygen->HpODE pH Non-neutral pH pH->HpODE Metals Metal Ions (e.g., Fe) Metals->HpODE cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Store Store at -80°C in original ethanol solution Thaw Thaw on ice, in indirect light Store->Thaw Prepare for use Protect Protect from light (amber vial/dark) Protect->Thaw Inert Handle under inert atmosphere (N2/Ar) Thaw->Inert Glassware Use pre-rinsed glassware Inert->Glassware Dilute Prepare fresh dilutions in buffer immediately before use Glassware->Dilute Use Use immediately Dilute->Use

Caption: Recommended workflow for optimal storage and handling of this compound.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature -80°CEnsures long-term stability (≥ 2 years). [1]
Storage Solvent EthanolProvided by suppliers and maintains stability. [1]
Light Exposure Avoid direct lightLight sensitivity can lead to degradation. [2]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation. [2]
pH in Aqueous Buffers Neutral (pH 7-8)Avoids acid or base-catalyzed degradation. [5]

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound from a stock solution stored at -80°C.

Materials:

  • This compound stock solution in ethanol

  • High-purity absolute ethanol

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Inert gas source (Nitrogen or Argon)

  • Ice bucket

  • Micropipettes and sterile tips

  • Amber or opaque microcentrifuge tubes

Procedure:

  • Preparation:

    • Pre-rinse all glassware and stainless steel components that will contact the this compound solution with absolute ethanol and allow them to air dry completely. [2] * Set up a workspace with indirect light.

    • Prepare an ice bucket for thawing.

  • Thawing:

    • Retrieve the this compound stock solution from the -80°C freezer and immediately place it on ice.

    • Allow the solution to thaw completely on ice, protected from direct light.

  • Handling under Inert Atmosphere:

    • Before opening the vial, gently flush the headspace with a stream of inert gas (nitrogen or argon).

    • This step is critical to displace oxygen and prevent oxidation of the compound.

  • Dilution:

    • Using a pre-rinsed gas-tight syringe or a micropipette with a pre-rinsed tip, withdraw the required volume of the this compound stock solution.

    • Dispense the stock solution into a pre-chilled, amber or opaque microcentrifuge tube.

    • Dilute to the final desired concentration using your experimental buffer. It is recommended to perform serial dilutions if a large dilution factor is required.

  • Immediate Use:

    • Use the freshly prepared working solution immediately in your experiment to prevent degradation in the aqueous buffer. [9]

References

  • Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. PubMed Central. [Link]

  • Effect of pH on biosynthesis of 11S-and 13R-HPODE by manganese... ResearchGate. [Link]

  • Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PMC - PubMed Central. [Link]

  • Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Human Metabolome Database. [Link]

  • Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z,... ResearchGate. [Link]

  • Uptake of 13-Hydroperoxylinoleic Acid by Cultured Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. HM Royal. [Link]

  • Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. ResearchGate. [Link]

  • Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. [Link]

  • Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and. Hogrefe eContent. [Link]

  • Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. ResearchGate. [Link]

  • Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI. [Link]

  • (PDF) Regioisomeric distribution of 9- and 13-hydroperoxy linoleic acid in vegetable oils during storage and heating. ResearchGate. [Link]

  • 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells. PubMed. [Link]

  • Impact of this compound, a lipoxygenase product of linoleic acid, on calcium transport and Na,K-ATPase activity in the myocardial sarcolemma. University of Texas Southwestern Medical Center. [Link]

  • Determination of Hydroxyoctadecadienoic Acids. Zeitschrift für Naturforschung. [Link]

  • This compound. PubChem - NIH. [Link]

  • Effects of Metal Ions and pH on the Stability of Linoleic Acid Hydroperoxide in the Water Phase. PubMed. [Link]

  • SAFETY AND HANDLING OF ORGANIC PEROXIDES. American Chemistry Council. [Link]

  • How to Store Hydrogen Peroxide Safely. Lab Alley. [Link]

  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies. [Link]

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Technical Support Center: Troubleshooting Low Recovery of 13(S)-HpODE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and FAQs to address challenges encountered during the extraction of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). Our goal is to move beyond simple checklists and explain the causal science behind each experimental step, ensuring both accuracy and reproducibility.

Introduction: The Challenge of this compound Analysis

This compound is a primary lipoxygenase-derived product of linoleic acid metabolism and a key intermediate in various biological pathways.[1] However, its inherent chemical instability poses significant challenges for accurate quantification. As a lipid hydroperoxide, it is highly susceptible to degradation, making low and variable recovery a common and frustrating issue in the laboratory.[2][3] This guide is structured to help you diagnose and solve recovery problems by understanding the critical points of failure in the extraction workflow.

Troubleshooting Guide: A Question & Answer Approach

Q1: I'm experiencing consistently low recovery of this compound. What are the most likely general causes?

Low recovery is almost always rooted in the instability of the hydroperoxide functional group. Unlike its more stable reduced form, 13(S)-HODE, the peroxide moiety of this compound is prone to decomposition via several pathways.[4][5] Understanding these pathways is the first step in troubleshooting.

  • Reduction: The most common "loss" is the rapid reduction of the hydroperoxide to a hydroxyl group, converting this compound to the more stable 13(S)-HODE.[4] This can occur enzymatically within cells or non-enzymatically during sample handling and extraction. If your analysis is specifically targeting this compound, this conversion represents a direct loss.

  • Radical-Mediated Decomposition: The presence of transition metal ions (like Fe²⁺), exposure to heat, or UV light can catalyze the cleavage of the peroxide bond, generating reactive alkoxyl and peroxyl radicals.[2] These radicals can initiate a cascade of reactions, leading to a complex mixture of degradation products and a complete loss of your target analyte.

  • Formation of Secondary Products: this compound can decompose into various secondary products, including cytotoxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) and other carbonyl compounds.[2][6]

Therefore, every step of your workflow, from initial sample collection to final injection, must be optimized to minimize these degradation reactions.

Q2: How can I prevent analyte degradation during sample collection and storage?

The fate of your this compound is often decided before you even begin the extraction. Immediate and decisive action at the point of collection is critical.

  • Work Quickly and Cold: All samples (plasma, tissues, cell lysates) should be processed on ice immediately upon collection. Low temperatures slow down both enzymatic and chemical degradation rates.

  • Inhibit Enzymatic Activity: If working with cells or tissues, enzymatic activity from peroxidases can rapidly reduce this compound to 13(S)-HODE.[4] In addition to keeping samples cold, consider immediate homogenization in a solvent that denatures proteins (e.g., methanol or acetonitrile).

  • Add Antioxidants Immediately: The most effective strategy is to add an antioxidant directly to the collection tube. This provides immediate protection against autoxidation. Butylated hydroxytoluene (BHT) is a common and effective choice.[7]

Experimental Protocol: Sample Collection & Stabilization
  • Pre-prepare collection tubes (e.g., 2 mL polypropylene tubes) with your chosen antioxidant. For a 1 mL sample, adding 10 µL of a 0.5 M BHT stock in methanol is a good starting point.

  • Collect the biological sample directly into the prepared tube.

  • Immediately vortex gently and flash-freeze the sample in liquid nitrogen.

  • Store samples at -80°C until you are ready for extraction. Avoid repeated freeze-thaw cycles. Long-term stability at this temperature is generally good (≥ 2 years for standards).[3]

Q3: My recovery is poor after Solid-Phase Extraction (SPE). What are the common pitfalls and how do I fix them?

SPE is excellent for sample cleanup but introduces multiple steps where analyte loss can occur.[8] The key is to systematically test each step to identify where your this compound is being lost.[9] This is done by collecting the flow-through from each step (load, wash, and elution fractions) and analyzing them separately.

spe_troubleshooting_flow

Table 1: Troubleshooting Checklist for Low SPE Recovery

Problem Scenario Likely Cause Recommended Solution(s)
Analyte is in the Load Flow-Through Poor Retention: The analyte did not bind to the sorbent.1. Improper Conditioning: Ensure the cartridge is conditioned sequentially with a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) to activate the C18 chains. Do not let the sorbent go dry before loading the sample.[10] 2. Sample Solvent Too Strong: If the sample is diluted in a high percentage of organic solvent, it may not retain on a reversed-phase (C18) column. Dilute the sample with a weaker solvent (e.g., water or PBS) before loading.[8] 3. Incorrect pH: this compound has a carboxylic acid. For reversed-phase SPE, the pH of the sample should be adjusted to ~3-4 to protonate the carboxylate, making the molecule less polar and enhancing its retention on the C18 sorbent.[11]
Analyte is in the Wash Fraction Premature Elution: The wash solvent is too strong.1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. For example, if you are using 20% methanol, try 5% or 10% methanol. The goal is to wash away more polar interferences without eluting your analyte of interest.[9]
Analyte is Not Found in Any Fraction (or very low in eluate) Irreversible Binding / Incomplete Elution: The elution solvent is too weak.1. Increase Elution Solvent Strength: Use a stronger, less polar solvent to elute the analyte. If 100% methanol is not working, try acetonitrile. A mixture of hexane/ethyl acetate or adding a small amount of a solvent like ethyl acetate to your methanol can also be effective.[7][9] 2. Increase Elution Volume: You may not be using enough solvent to fully elute the compound. Try passing a second or third aliquot of the elution solvent through the cartridge and collecting it in the same tube.[7]
Experimental Protocol: Optimized Solid-Phase Extraction (SPE) for this compound

(This protocol is designed for a C18 reversed-phase cartridge)

  • Sample Pre-treatment: Acidify your aqueous sample (e.g., cell culture media, plasma) to pH 3.0-3.5 with dilute formic or acetic acid. If your sample is high in protein, precipitate with 2-3 volumes of cold acetonitrile, centrifuge, and use the supernatant.

  • Conditioning: Condition the C18 SPE cartridge (e.g., 100 mg/1 mL) with 2 mL of methanol, followed by 2 mL of water (pH 3.5). Do not allow the sorbent bed to dry.[10]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of water (pH 3.5) to remove salts, followed by 2 mL of 10% methanol in water (pH 3.5) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum or nitrogen stream for 10-15 minutes. This step is critical for removing all aqueous solvent before elution with an organic solvent.

  • Elution: Elute the this compound with 2 mL of methanol or ethyl acetate into a clean collection tube containing an antioxidant (e.g., 5 µL of 0.5 M BHT).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your LC-MS mobile phase for analysis.

Q4: I prefer Liquid-Liquid Extraction (LLE). How can I optimize it for better recovery?

LLE is a fast and effective method but can be prone to incomplete extraction and the formation of emulsions.[12]

  • Solvent System: A common choice is a modified Folch or Bligh-Dyer extraction using a mixture of a polar solvent (methanol), a non-polar solvent (chloroform or dichloromethane), and your aqueous sample.[13] Hexane/isopropanol is another effective combination.

  • pH Control: Just as with SPE, pH is critical. You must acidify your aqueous sample to pH 3.0-3.5 before extraction. This protonates the carboxylic acid group of this compound, rendering it more soluble in the organic phase.[2]

  • Phase Separation: Ensure complete separation of the aqueous and organic layers. Centrifugation is essential. If emulsions form, adding salt (salting out) can help break them.[12]

  • Extraction Repetition: A single extraction is often insufficient. After collecting the first organic layer, re-extract the remaining aqueous layer with a fresh aliquot of the non-polar solvent to maximize recovery. Combine the organic extracts before evaporation.

Q5: Is it better to analyze for this compound directly, or should I reduce it to 13(S)-HODE first?

This is a critical decision that depends on your research question.

  • Analyzing this compound Directly: This is necessary if you need to distinguish between the hydroperoxide and its reduced alcohol form. However, it is analytically challenging. This compound is less stable in the LC mobile phase and can be prone to in-source decay in the mass spectrometer, complicating quantification.

  • Reducing to 13(S)-HODE: For many applications, the total amount of oxidized linoleic acid (HpODE + HODE) is the relevant biological marker. In these cases, a chemical reduction step after extraction simplifies the analysis significantly. 13(S)-HODE is far more stable, chromatographs better, and provides a more robust signal in the mass spectrometer.[14][15]

A common method for reduction is to treat the extracted sample with a mild reducing agent like sodium borohydride or triphenylphosphine before the solvent evaporation step. This converts all this compound to 13(S)-HODE, which can then be quantified reliably.

degradation_pathway

Frequently Asked Questions (FAQs)

Q: What are the best antioxidants to use and at what concentration? A: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are common radical-scavenging antioxidants.[16] A final concentration of 50-100 µM in the sample is typically effective. Vitamin E (α-tocopherol) can also be used.[17] It is crucial to add them as early as possible.

Table 2: Common Antioxidants for this compound Stabilization

Antioxidant Mechanism Typical Stock Solution Notes
BHT (Butylated Hydroxytoluene)Radical Scavenger0.5 M in Methanol or EthanolWidely used, effective, and cost-efficient. Add to solvents and collection tubes.
BHA (Butylated Hydroxyanisole)Radical Scavenger0.5 M in Methanol or EthanolSimilar to BHT, sometimes used in combination.
Triphenylphosphine (TPP) Reducing Agent1-2 mg/mL in mobile phaseCan be used to reduce hydroperoxides to alcohols post-extraction for stability.
EDTA Metal Chelator100 mM in WaterPrevents metal-catalyzed decomposition. Useful to add to aqueous buffers and samples.

Q: Can my choice of solvents impact recovery? A: Absolutely. Always use high-purity (HPLC or MS-grade) solvents. Lower-grade solvents can contain trace metals or peroxides that will actively degrade your analyte. Ethers, like diethyl ether, are notorious for forming peroxides upon storage and should be used with extreme caution or avoided in favor of alternatives like methyl tert-butyl ether (MTBE).[2]

Q: Could my LC-MS/MS method be the source of the problem? A: Yes. What appears as low extraction recovery might be an analytical issue.

  • In-source Decay: The hydroperoxide can fragment within the mass spectrometer's ion source before detection, leading to a weak signal for the parent ion.

  • Mobile Phase Instability: this compound can degrade in certain mobile phases, especially if the run time is long or the temperature is elevated.

  • Incorrect Monitoring: Ensure you are monitoring the correct precursor and product ion transitions for this compound, which will be different from 13(S)-HODE.[18] Using a stable isotope-labeled internal standard (e.g., this compound-d4) is the best way to control for both extraction efficiency and analytical variability.

References

Sources

Technical Support Center: Minimizing Artifactual Oxidation of Linoleic Acid to 13(S)-HpODE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the artifactual oxidation of linoleic acid to its hydroperoxide derivative, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). This resource offers practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.

The study of linoleic acid metabolism is critical for understanding various physiological and pathological processes.[1][2] Linoleic acid, an essential omega-6 polyunsaturated fatty acid, can be oxidized enzymatically by lipoxygenases (LOXs) to form specific products like this compound, a molecule with significant biological activity.[3][4][5] However, due to its polyunsaturated nature, linoleic acid is also highly susceptible to non-enzymatic, artifactual oxidation, which can lead to a mixture of hydroperoxides and confound experimental results.[2][6] This guide is designed to help you navigate the complexities of working with this sensitive substrate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and analysis of linoleic acid and this compound.

Q1: What is the primary cause of artifactual linoleic acid oxidation?

A1: The primary cause is autoxidation, a non-enzymatic, free-radical-mediated chain reaction.[7] This process is initiated by factors such as exposure to atmospheric oxygen, light, and trace metal ions (e.g., iron and copper), which can catalyze the formation of reactive oxygen species (ROS).[6] The multiple double bonds in linoleic acid make it particularly vulnerable to this type of oxidation.[8]

Q2: How can I distinguish between enzymatic (e.g., via 15-LOX) and non-enzymatic formation of 13-HpODE?

A2: Enzymatic oxidation by 15-lipoxygenase is highly stereospecific, producing predominantly the this compound enantiomer.[9] In contrast, non-enzymatic autoxidation is a random process that results in a racemic mixture of both this compound and 13(R)-HpODE, along with other positional isomers like 9-HpODE.[10][11] Therefore, chiral analysis of the resulting hydroperoxides, typically by chiral high-performance liquid chromatography (HPLC), is the definitive method to differentiate between the two pathways.[10][11]

Q3: What are the ideal storage conditions for linoleic acid to prevent auto-oxidation?

A3: To minimize auto-oxidation, linoleic acid should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, ideally -80°C for long-term storage.[12][13] It is often supplied in an organic solvent. If you need to handle it as a powder, it's crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce water and accelerate degradation.[12] For working solutions, prepare them fresh and use them promptly. If short-term storage is necessary, keep them at -20°C or colder, protected from light.[8][12][14]

Q4: Which antioxidants are most effective for preventing linoleic acid oxidation in my experiments?

A4: The choice of antioxidant can depend on the experimental system. For organic solutions and during sample preparation, butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant.[15] For aqueous systems, a combination of antioxidants can be beneficial. For example, a combination of Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol) has been shown to be more effective than either alone in preventing lipid peroxidation.[16][17] It is important to note that some antioxidants can have pro-oxidant effects in the presence of transition metals, so their use should be carefully considered and validated for your specific application.[6]

Experimental Workflow for Minimizing Artifactual Oxidation

The following diagram illustrates a best-practice workflow for handling linoleic acid to minimize non-enzymatic oxidation and ensure the integrity of experiments aimed at studying enzymatic this compound formation.

Workflow cluster_prep Preparation & Storage cluster_exp Experimental Procedure cluster_analysis Analysis cluster_controls Essential Controls storage Store Linoleic Acid (-80°C, Inert Gas) prep_sol Prepare Fresh Solution (Degassed Solvent) storage->prep_sol antioxidant Add Antioxidant (e.g., BHT) prep_sol->antioxidant incubation Enzymatic Reaction (e.g., with 15-LOX) antioxidant->incubation termination Terminate Reaction (e.g., Quenching) incubation->termination no_enzyme No Enzyme Control (Assess Autoxidation) incubation->no_enzyme zero_time Time-Zero Control (Baseline Oxidation) incubation->zero_time extraction Lipid Extraction (e.g., Folch Method) termination->extraction purification Purify HpODEs (e.g., SPE) extraction->purification quant_chiral Quantification & Chiral Analysis (LC-MS/MS, Chiral HPLC) purification->quant_chiral

Caption: Best-practice workflow for minimizing artifactual linoleic acid oxidation.

Troubleshooting Guide

This table provides solutions to common problems encountered during experiments involving the oxidation of linoleic acid.

Problem Potential Cause(s) Recommended Solution(s)
High background levels of 13-HpODE in no-enzyme or time-zero controls. 1. Autoxidation of linoleic acid stock solution.[6] 2. Contamination with trace metals. 3. Exposure to light or oxygen during sample preparation.[18]1. Use a fresh, high-purity stock of linoleic acid. Store aliquots under inert gas at -80°C. 2. Use metal-free labware or rinse with a chelating agent like EDTA. 3. Prepare solutions in degassed solvents and work under dim light. Purge reaction vessels with argon or nitrogen.
Poor reproducibility between replicate experiments. 1. Inconsistent handling and storage of linoleic acid.[18] 2. Variations in incubation times or temperatures. 3. Incomplete quenching of the reaction.1. Strictly adhere to standardized protocols for handling and storage.[12] 2. Use a temperature-controlled incubator/water bath and a precise timer. 3. Ensure the quenching agent is added rapidly and mixed thoroughly.
Low yield of the desired this compound product. 1. Inactive or inhibited lipoxygenase enzyme. 2. Suboptimal reaction conditions (pH, temperature, substrate concentration). 3. Degradation of this compound after formation.1. Verify enzyme activity with a positive control. Ensure no inhibitory compounds are present. 2. Optimize reaction conditions based on the specific enzyme's characteristics. 3. Immediately extract and analyze the product after the reaction. Consider reducing agents like triphenylphosphine to convert the hydroperoxide to the more stable hydroxide (13(S)-HODE) prior to analysis if endpoint stability is a concern.
Presence of multiple oxidation products other than 13-HpODE. 1. Significant non-enzymatic oxidation.[19] 2. Non-specific enzymatic activity. 3. Further metabolism or degradation of 13-HpODE.[20]1. Implement the preventative measures outlined in this guide (e.g., antioxidants, inert atmosphere). 2. Use a purified enzyme preparation if possible. 3. Shorten reaction times and analyze samples promptly.

Key Experimental Protocols

Protocol 1: Preparation of Linoleic Acid Substrate

This protocol details the steps for preparing a linoleic acid solution for use in enzymatic oxidation assays.

  • Materials:

    • High-purity linoleic acid (stored at -80°C under inert gas)

    • Anhydrous ethanol (degassed)

    • Butylated hydroxytoluene (BHT)

    • Inert gas (argon or nitrogen)

    • Glass vials with Teflon-lined caps

  • Procedure:

    • Allow the sealed vial of linoleic acid to equilibrate to room temperature before opening.

    • Under a stream of inert gas, prepare a stock solution of BHT in degassed ethanol (e.g., 10 mM).

    • In a clean glass vial, dissolve the required amount of linoleic acid in the degassed ethanol containing BHT to achieve the desired final concentration. The final concentration of BHT should be sufficient to prevent oxidation (e.g., 50-100 µM).

    • Purge the headspace of the vial with inert gas, seal tightly with a Teflon-lined cap, and wrap in aluminum foil to protect from light.

    • Use the prepared solution immediately. For very short-term storage, keep on ice.

Protocol 2: Enzymatic Oxidation and Sample Extraction

This protocol provides a general framework for the enzymatic oxidation of linoleic acid and subsequent extraction of the lipid products.

  • Materials:

    • Prepared linoleic acid substrate solution

    • Purified 15-lipoxygenase (or other relevant enzyme)

    • Reaction buffer (degassed, specific to the enzyme)

    • Quenching solution (e.g., acidic methanol)

    • Extraction solvents (e.g., chloroform, methanol)

    • Internal standard (e.g., a deuterated analog of 13-HpODE or 13-HODE)

  • Procedure:

    • Pre-warm the reaction buffer to the optimal temperature for the enzyme.

    • Add the linoleic acid substrate to the reaction buffer.

    • Initiate the reaction by adding the enzyme.

    • Incubate for the desired time at the optimal temperature with gentle agitation.

    • Terminate the reaction by adding the quenching solution.

    • Add the internal standard.

    • Perform a lipid extraction, for example, using the Folch method (chloroform/methanol/water partition).[10][21]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis (e.g., methanol/water for LC-MS).

Analytical Considerations

Accurate quantification and characterization of this compound are crucial. Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[11][21][22]

  • Quantification: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.[10][21]

  • Chiral Analysis: To confirm the enzymatic origin of 13-HpODE, the sample should be analyzed on a chiral HPLC column to separate the S and R enantiomers.[10][11] The relative abundance of the 13(S) isomer will indicate the extent of enzymatic versus non-enzymatic oxidation.

By implementing these best practices, troubleshooting strategies, and validated protocols, researchers can significantly reduce the incidence of artifactual oxidation and enhance the reliability and reproducibility of their studies on linoleic acid metabolism.

References

  • Gore, M. P., & Pilli, T. (2022). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Antioxidants, 11(11), 2259.
  • Gore, M. P., & Pilli, T. (2022). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. PMC. Retrieved from [Link]

  • Linares, E., & Ingold, K. U. (2022). Lipid Peroxidation and Antioxidant Protection. MDPI. Retrieved from [Link]

  • Healthline. (2023, July 12). Polyunsaturated Fat: Definition, Foods, Benefits and Risks. Retrieved from [Link]

  • Bhatt, L., & G. (2022). Peroxidation of linoleic acid and its relation to aging and age dependent diseases. ResearchGate. Retrieved from [Link]

  • Baitai Pake Biotechnology. (n.d.). What are the reasons for the failure of anti-lipid peroxidation experiments? Retrieved from [Link]

  • ResearchGate. (2022). Antioxidant Action of Carotenoids in Vitro and in Vivo and Protection against Oxidation of Human Low-Density Lipoproteins. Retrieved from [Link]

  • Jand, J., & A. (2005). An update on products and mechanisms of lipid peroxidation. PMC. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells. Retrieved from [Link]

  • Zhang, Y., & Chen, Y. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PMC. Retrieved from [Link]

  • National Library of Medicine. (2017, May 1). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets. Retrieved from [Link]

  • Puri, P., & S. (2009). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PMC. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Impact of this compound, a lipoxygenase product of linoleic acid, on calcium transport and Na,K-ATPase activity in the myocardial sarcolemma. Retrieved from [Link]

  • Oxford Academic. (2017, March 20). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Retrieved from [Link]

  • Shureiqi, I., & Chen, D. (2006). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. NIH. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples. Retrieved from [Link]

  • Protocols.io. (2006, December 14). Fatty acid oxidation assay V.1. Retrieved from [Link]

  • BOC Sciences. (2022, November 17). How to Identify Lipid Peroxidation in Biological Samples – Fast Step-by-Step Guide. Retrieved from [Link]

  • MDPI. (n.d.). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. Retrieved from [Link]

  • MDPI. (n.d.). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Retrieved from [Link]

  • ACS Publications. (n.d.). Decomposition of linoleic acid hydroperoxides. Enzymic reactions compared with nonenzymic. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Analysis of oxylipins by high-performance liquid chromatography with evaporative light-scattering detection and particle beam-mass spectrometry. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]

  • Wiley Online Library. (2022, October 17). Guideline for screening antioxidant against lipid‐peroxidation by spectrophotometer. Retrieved from [Link]

  • ACS Publications. (2020, March 11). Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. Retrieved from [Link]

  • Ramsden, C. E., & S. (2013). Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Storage stability and quality of polyunsaturated fatty acid rich oil fraction from Longtail tuna (Thunnus tonggol) head using supercritical extraction. Retrieved from [Link]

  • National Library of Medicine. (2016, August 1). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. Retrieved from [Link]

  • ResearchGate. (2022). Oxidation of linoleic acid in emulsions: Effect of substrate, emulsifier, and sugar concentration. Retrieved from [Link]

  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-HPODE is yielded by 15-lypoxygenase via positional, geometric, and enantio selective oxidation from linoleic acid. Retrieved from [Link]

Sources

challenges in differentiating 13(S)-HpODE from its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of hydroperoxyoctadecadienoic acids (HpODEs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of differentiating 13(S)-HpODE from its various isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

The analysis of oxidized lipids is a challenging field, primarily due to the structural similarity and inherent instability of the analytes.[1][2] this compound, a key product of 15-lipoxygenase (15-LO) activity in mammals, is frequently studied for its role in various physiological and pathological processes, including inflammation and atherosclerosis.[3] However, its accurate quantification is complicated by the presence of numerous isomers, including positional (e.g., 9-HpODE), geometric (cis/trans or Z/E), and stereoisomers (R/S), which often co-exist in biological samples.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound and its isomers.

Question: Why am I seeing poor peak resolution between HpODE isomers on my reversed-phase HPLC system?

Answer:

This is a common and significant challenge. The structural similarity between HpODE isomers means they have very similar physicochemical properties, leading to co-elution on standard C18 columns.

Causality & Solution:

  • Insufficient Selectivity of Stationary Phase: Standard reversed-phase columns (e.g., C18) separate primarily based on hydrophobicity. Since isomers like 9-HpODE and 13-HpODE have identical molecular weights and similar polarities, they are often not resolved.

    • Troubleshooting Step: Switch to a different chromatographic mode. Normal-Phase HPLC (NP-HPLC) often provides better separation for positional isomers.[6][7] NP-HPLC separates based on polarity, and the subtle differences in the position of the polar hydroperoxy group can be exploited for separation.

  • Mobile Phase Composition: The mobile phase composition may not be optimal for resolving these closely related compounds.

    • Troubleshooting Step: Methodically adjust the mobile phase. For NP-HPLC, a typical mobile phase is a mixture of hexane and an alcohol like 2-propanol, often with a small amount of acetic acid.[7] Fine-tuning the percentage of the polar solvent (2-propanol) can significantly impact resolution. For reversed-phase, ensure your gradient is shallow enough to allow for separation.

  • Geometric Isomer Co-elution: Even with good separation of positional isomers (9- vs. 13-), geometric isomers (e.g., 13-9Z,11E-HpODE vs. 13-9E,11E-HpODE) can still co-elute.

    • Troubleshooting Step: This is where Chiral Stationary Phase (CSP) chromatography becomes essential. CSP-LC-MS/MS methods have been developed that can separate both positional and geometric isomers in a single run.[6][8]

Question: My mass spectrometry (MS/MS) data shows identical fragmentation patterns for multiple peaks. How can I confirm the identity of this compound?

Answer:

This is an analytical trap that highlights the limitations of relying solely on MS for isomer identification. Positional isomers, in particular, can yield very similar or even identical product ion spectra under standard collision-induced dissociation (CID).

Causality & Solution:

  • Similar Fragmentation Pathways: The fragmentation of HpODE isomers often involves cleavage around the hydroperoxy group, which can produce common fragment ions regardless of the initial position of the group. While some studies have identified diagnostic ions, their relative abundance can be low, making definitive identification difficult without high-quality standards.[9][10]

    • Troubleshooting Step 1: Chromatographic Separation is Key: You must achieve chromatographic separation before MS analysis. If you cannot separate the isomers, your MS data will be a composite of all co-eluting species. Refer to the previous question for HPLC optimization. The combination of LC with MS/MS is crucial.[11]

    • Troubleshooting Step 2: Utilize Isotope-Labeled Standards: The most reliable way to confirm peak identity and quantify your analyte is through stable isotope dilution analysis using a labeled internal standard (e.g., this compound-d4). The labeled standard will co-elute with the endogenous analyte and provide a distinct mass shift, confirming retention time and enabling accurate quantification.[12]

    • Troubleshooting Step 3: Advanced MS Techniques: While not always accessible, techniques like Ultraviolet Photodissociation (UVPD) or ion mobility-mass spectrometry can sometimes provide better differentiation of isomers compared to standard CID.[13]

Question: My results are inconsistent, and I suspect my this compound standard or sample is degrading. How can I prevent this?

Answer:

Lipid hydroperoxides are notoriously unstable.[1] They are sensitive to heat, light, oxygen, and transition metals, which can catalyze their decomposition into secondary oxidation products like aldehydes (e.g., 4-HNE) and hydroxy fatty acids (HODEs).[4][7]

Causality & Solution:

  • Sample Preparation Artifacts: The extraction and handling process can introduce oxidative stress.

    • Preventive Measures:

      • Work quickly and on ice whenever possible.

      • Use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.

      • Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvents to prevent autoxidation.[2]

      • Avoid exposure to metal ions; use metal-free plasticware where possible.

  • Improper Storage: this compound standards and biological extracts must be stored correctly to maintain their integrity.

    • Preventive Measures: Store standards and samples under an inert atmosphere (argon or nitrogen) at -80°C.[3] Minimize freeze-thaw cycles.

  • Analytical Conditions: The analytical process itself can cause degradation.

    • Preventive Measures:

      • HPLC analysis should be performed at room temperature or below, as elevated column temperatures can promote decomposition.[6]

      • Ensure all solvents are of the highest purity and are freshly prepared.

      • Analyze samples as quickly as possible after preparation. Freshly prepared 13-HpODE should be used within a few hours for cell culture experiments to minimize spontaneous decomposition.[14]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating HpODE isomers?

The primary challenges stem from the high degree of structural similarity among the isomers. As illustrated below, these molecules share the same elemental composition and molecular weight, differing only in the location or orientation of the hydroperoxy group and double bonds.

  • Positional Isomers: (e.g., 9-HpODE vs. 13-HpODE) differ in the carbon atom where the hydroperoxy (-OOH) group is attached.

  • Geometric Isomers: (e.g., 13-9Z,11E-HpODE vs. 13-9E,11E-HpODE) differ in the cis/trans (Z/E) configuration of the double bonds in the conjugated diene system.

  • Stereoisomers (Enantiomers): (e.g., this compound vs. 13(R)-HpODE) are non-superimposable mirror images, differing in the 3D arrangement of the hydroperoxy group.

Caption: Key types of HpODE isomers that complicate analysis.

Q2: When should I use Normal-Phase vs. Reversed-Phase HPLC?

The choice depends on your primary analytical goal.

FeatureNormal-Phase (NP) HPLC Reversed-Phase (RP) HPLC
Stationary Phase Polar (e.g., Silica, Diol)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane/Isopropanol)Polar (e.g., Water/Acetonitrile/Methanol)
Separation Principle Polarity (Adsorption)Hydrophobicity (Partitioning)
Best For Separating positional isomers (e.g., 9-HpODE from 13-HpODE).[6][7]General lipid profiling. Less effective for HpODE positional isomers but compatible with MS-friendly mobile phases.
MS Compatibility More challenging. Non-polar solvents are less compatible with ESI-MS.Excellent. Polar, volatile solvents are ideal for ESI-MS.[5]
Q3: Is chiral chromatography absolutely necessary to identify this compound?

Yes, if you need to distinguish the S-enantiomer from the R-enantiomer. Enzymatic oxidation, such as by 15-lipoxygenase, is stereospecific and produces predominantly the S-enantiomer, this compound.[3][15] In contrast, auto-oxidation (non-enzymatic) produces a racemic mixture (equal amounts of R and S). Therefore, determining the enantiomeric excess is crucial for understanding the biological origin of the lipid peroxide.

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.[16][17] Without a chiral column, this compound and 13(R)-HpODE will co-elute and be indistinguishable.

Experimental Protocols & Workflows

Workflow for Isomer Differentiation

The following workflow provides a logical path to achieving confident identification and quantification of this compound.

HpODE_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Lipid Extraction (with BHT, on ice) Spike Spike with Isotope-Labeled Standard Prep->Spike LC Chiral Stationary Phase LC-MS/MS Analysis [5] Spike->LC MS MS/MS Detection (SRM/MRM Mode) LC->MS ID Peak ID by Retention Time (vs. Authentic Standard) MS->ID Quant Quantification (vs. Labeled Standard) ID->Quant Result Confident Identification & Accurate Quantification Quant->Result

Caption: A systematic workflow for the analysis of this compound.

Protocol: Chiral Stationary Phase LC-MS/MS for HpODE Isomers

This protocol is a representative method adapted from published literature for the separation of positional, geometric, and stereoisomers.[5][6][8]

1. Materials & Reagents

  • HPLC Column: Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK series or similar).

  • Solvents: HPLC-grade or LC-MS grade hexane, 2-propanol, methanol, acetonitrile, and water.

  • Additives: Formic acid or acetic acid. Sodium acetate for adduct formation if desired.[6]

  • Standards: High-purity this compound, 9-HpODE, and other relevant isomer standards.

  • Internal Standard: Stable isotope-labeled this compound-d4.

2. Sample Preparation

  • Perform lipid extraction from the biological matrix using a standard method (e.g., Folch or Bligh-Dyer) in the presence of 0.01% BHT.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

  • Spike the sample with the internal standard just before injection.

3. LC-MS/MS Conditions

ParameterSettingRationale
LC System UHPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.Provides the necessary sensitivity and selectivity for detection.
Column Chiral Stationary Phase (CSP) ColumnCritical for separating stereoisomers (R/S) and can also resolve geometric isomers.[16][17]
Mobile Phase A Hexane with 0.1% Acetic AcidTypical non-polar solvent for NP/Chiral chromatography. Acid improves peak shape.
Mobile Phase B Hexane/2-Propanol (e.g., 90:10, v/v) with 0.1% Acetic AcidThe polar modifier elutes the analytes. The ratio is critical for resolution.
Gradient Isocratic or a very shallow gradient.Isocratic elution often provides the best resolution for challenging separations.[7]
Flow Rate 0.5 - 1.0 mL/minAdjust based on column dimensions and desired resolution.
Column Temp. 20-25°CAvoid high temperatures to prevent hydroperoxide degradation.[6]
Injection Vol. 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is standard for lipids. Negative mode is effective for detecting the deprotonated molecule [M-H]⁻.
MS Analysis Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[8]
SRM Transitions e.g., m/z 311.2 -> 195.1 (for 9-HpODE), m/z 311.2 -> 113.1 (for 13-HpODE)These transitions correspond to characteristic fragmentation of the isomers. Must be optimized for your instrument.

4. Data Analysis

  • Identify peaks by comparing their retention times to those of authentic, high-purity standards run under the same conditions.

  • Confirm identity by ensuring the peak for the endogenous analyte co-elutes perfectly with its corresponding stable isotope-labeled internal standard.

  • Quantify the analyte by calculating the peak area ratio of the analyte to its internal standard and comparing it to a calibration curve.

References

  • Ito, J., et al. (2019). Evaluation of lipid oxidation mechanisms in beverages and cosmetics via analysis of lipid hydroperoxide isomers. Scientific Reports. Available at: [Link]

  • Jia, Z., et al. (2022). Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry.
  • Miyashita, K., et al. (2023). Elucidation of decomposition pathways of linoleic acid hydroperoxide isomers by GC-MS and LC-MS/MS. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Ito, J., et al. (2017). A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils. ResearchGate. Available at: [Link]

  • Ji, C., et al. (2011). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. PubMed Central. Available at: [Link]

  • Uchida, K., et al. (2021). Investigation of Lipoproteins Oxidation Mechanisms by the Analysis of Lipid Hydroperoxide Isomers. MDPI. Available at: [Link]

  • Nakagawa, K. (2021). Investigation of lipoproteins oxidation mechanisms by the analysis of lipid hydroperoxide isomers. Tohoku University Repository. Available at: [Link]

  • Ito, J., et al. (2017). Chemical structures of LA and six HPODE isomers. ResearchGate. Available at: [Link]

  • O'Flaherty, R., et al. (2018). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. Available at: [Link]

  • Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health (NIH). Available at: [Link]

  • Nakagawa, K. (2021). Investigation of Lipoproteins Oxidation Mechanisms by the Analysis of Lipid Hydroperoxide Isomers. ResearchGate. Available at: [Link]

  • Brodowsky, I. D., et al. (2013). LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and... ResearchGate. Available at: [Link]

  • Hobisch, M., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI. Available at: [Link]

  • Pignitter, M., et al. (2018). Percentage of 9-hydroperoxy octadecadienoic acid (9-HpODE) and 13-HpODE... ResearchGate. Available at: [Link]

  • Jenkins, T. (2023). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. PubMed Central (PMC) - NIH. Available at: [Link]

  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]

  • Ayalew, H. (2019). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Skotland, T., et al. (2024). Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. PR Newswire. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Durán-Peña, M. J., et al. (2015). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Tetrahedron: Asymmetry.
  • Awada, M., et al. (2020). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. PubMed Central (PMC) - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Hobisch, M., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. ResearchGate. Available at: [Link]

  • Johnston, A., et al. (2018). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. National Institutes of Health (NIH). Available at: [Link]

  • Botta, O., et al. (2015). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Application to the Chemoenzymatic Synthesis of (+)-Coriolic Acid. ResearchGate. Available at: [Link]

  • Pignitter, M., et al. (2018). Regioisomeric distribution of 9- and 13-hydroperoxy linoleic acid in vegetable oils during storage and heating. National Institutes of Health (NIH). Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Pignitter, M., et al. (2018). Regioisomeric distribution of 9- and 13-hydroperoxy linoleic acid in vegetable oils during storage and heating. ResearchGate. Available at: [Link]

Sources

Navigating Matrix Effects in 13(S)-HpODE LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in the context of 13(S)-HpODE LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix.[4][5][6] In simpler terms, other molecules in your sample can either suppress or enhance the signal of this compound as it enters the mass spectrometer, leading to inaccurate quantification.[3][4] This interference doesn't originate from the analyte itself but from the complex environment of the biological sample.[6]

Q2: What are the primary culprits behind matrix effects when analyzing this compound?

A2: For lipid mediators like this compound, the most significant source of matrix effects in biological samples (e.g., plasma, serum, tissue homogenates) are phospholipids .[7][8][9][10][11] These abundant cell membrane components often co-extract with this compound and can cause substantial ion suppression.[10][11][12] Other contributors include salts, proteins that were not fully removed during sample preparation, and other endogenous metabolites that share similar chromatographic properties.[13]

Q3: How can I tell if my this compound analysis is being compromised by matrix effects?

A3: Several symptoms can indicate the presence of matrix effects:

  • Poor reproducibility: High variability in peak areas for quality control (QC) samples across different batches or from different biological sources.

  • Inaccurate quantification: Results that are unexpectedly low (ion suppression) or, less commonly, high (ion enhancement).[3]

  • Shifting retention times: This can be a sign of column fouling, often caused by the buildup of matrix components like phospholipids.[9]

  • Decreased sensitivity over time: A gradual loss of signal intensity for your analyte with successive injections of prepared samples.[8]

To definitively diagnose matrix effects, more systematic experimental approaches are required, which are detailed in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving matrix effects at different stages of your analytical workflow.

Stage 1: Pre-Analytical & Sample Preparation

The most effective way to combat matrix effects is to prevent interfering compounds from reaching your analytical column and mass spectrometer in the first place.[14]

Issue: Inconsistent results and suspected ion suppression.

  • Probable Cause: Inadequate removal of phospholipids and proteins during sample preparation. A simple protein precipitation is often insufficient for complex matrices.[8][12][15]

  • Solution:

    • Implement a Robust Sample Cleanup Protocol:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components and concentrating the analyte.[14][16] A variety of SPE sorbents are available, and the choice depends on the specific properties of this compound and the matrix.[17]

      • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to deplete phospholipids from biological samples.[7][9][10] These can be used as a standalone cleanup step or in conjunction with other techniques.[7][9]

    • Optimize Extraction Solvents: The choice of organic solvent for liquid-liquid extraction (LLE) or protein precipitation can influence which matrix components are co-extracted with your analyte.[14][18] Experiment with different solvents and solvent mixtures to find the optimal balance between analyte recovery and matrix component removal.

Sample Preparation Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.[8]Prone to significant matrix effects as it does not effectively remove phospholipids.[8][12]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[14]Can be time-consuming and may have lower recovery for some analytes.[16]
Solid-Phase Extraction (SPE) Highly effective at removing interferences and concentrating the analyte.[14][16]Requires method development and can be more expensive.[7]
Phospholipid Removal Products Specifically targets the main source of matrix effects in lipid analysis.[7][9][10]Adds an extra step and cost to the sample preparation process.
Stage 2: Chromatographic Separation

If interfering compounds are still present after sample preparation, chromatographic separation is your next line of defense.

Issue: Poor peak shape and inconsistent retention times.

  • Probable Cause: Co-elution of this compound with residual matrix components.

  • Solution:

    • Optimize the Chromatographic Method:

      • Gradient Elution: Adjust the gradient profile to improve the separation between this compound and the region where phospholipids typically elute.

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) and particle sizes to achieve better resolution.

    • Implement a Diverter Valve: Program a diverter valve to send the early-eluting, highly polar matrix components (like salts) and late-eluting, non-polar components (like some phospholipids) to waste instead of the mass spectrometer source.

Stage 3: Mass Spectrometry Detection & Data Analysis

The use of an appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated through sample preparation and chromatography.

Issue: Inaccurate and imprecise quantification despite a clean chromatogram.

  • Probable Cause: The chosen internal standard is not adequately mimicking the behavior of this compound during ionization.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative LC-MS analysis.[19][20] An ideal SIL-IS for this compound would be this compound labeled with isotopes like ¹³C or ²H (deuterium).

    • Verify Co-elution: Ensure that the SIL-IS and the native this compound have nearly identical retention times. The SIL-IS should experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[6][19]

Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This method, recommended by regulatory bodies like the FDA, allows for the quantitative determination of matrix effects.[5][21]

Objective: To calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire extraction procedure.[5][21] After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound and its SIL-IS before the extraction process. Process these samples through the entire procedure.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )

    • The IS-normalized MF should be close to 1, with a low coefficient of variation (%CV) across the different matrix lots, demonstrating that the IS is effectively compensating for the matrix effect.[21]

Workflow for Diagnosing and Mitigating Matrix Effects

MatrixEffect_Workflow start Start: Inaccurate or Irreproducible Data assess_me Assess Matrix Effect (Post-Extraction Spiking) start->assess_me me_present Matrix Effect Present? (MF ≠ 1) assess_me->me_present optimize_sp Optimize Sample Prep (SPE, PL Removal) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_compensated IS-Normalized MF ≈ 1? reassess_me->me_compensated end_success Method Validated: Reliable Data me_compensated->end_success Yes end_fail Further Method Development Required me_compensated->end_fail No end_fail->optimize_sp no_me->end_success IonSuppression cluster_LC LC Column Analyte This compound Analyte->invis1 PL Phospholipids (PLs) PL->invis1 ESI Electrospray Ionization (ESI) Source Droplet Charged Droplets ESI->Droplet Nebulization & Desolvation MS_Inlet Mass Spectrometer Inlet Droplet->MS_Inlet Competition for Surface & Charge suppression_label High concentration of PLs reduces ionization efficiency of this compound Droplet->suppression_label invis1->ESI Co-elution

Caption: Co-eluting phospholipids suppress analyte ionization.

References

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
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  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules.
  • HPLC/MS/MS-Based Approaches for Detection and Quantific
  • Technical Support Center: Minimizing Matrix Effects in LC-MS Lipid Analysis. Benchchem.
  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of M
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • HPLC/MS/MS-Based Approaches for Detection and Quantific
  • Quantification of eicosanoids and their metabolites in biological m
  • Strategies for reducing phospholipid- based m
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Request PDF.
  • Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
  • Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. NIH.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PMC.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • LC-MS/MS analysis of the transformation of 13S-and 13R-HPODE and...
  • Assessment of matrix effect in quantit
  • Ion Suppression Correction. IROA Technologies.
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  • Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI.
  • This compound. PubChem.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 13(S)-HpODE and 13(R)-HpODE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex world of lipid signaling, understanding the nuanced differences between stereoisomers is paramount. This guide provides an in-depth comparison of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and its enantiomer, 13(R)-HpODE. These molecules, derived from the ubiquitous omega-6 fatty acid linoleic acid, are not merely structural mirror images; their distinct stereochemistry dictates profoundly different biological activities, influencing pathways from inflammation to cell death. This document will dissect these differences, grounded in experimental evidence, to provide actionable insights for study design and data interpretation in pharmacology and biomedical research.

The Decisive Role of Stereochemistry: Biosynthesis Pathways

The origin of 13-HpODE enantiomers is the first and most critical point of divergence. The cellular machinery responsible for their synthesis directly determines which stereoisomer is produced, providing a foundational layer of biological regulation.

  • Enzymatic Synthesis (Stereospecific): The (S)-enantiomer, this compound, is primarily the product of enzymatic oxygenation. Enzymes such as 15-lipoxygenase-1 (15-LOX-1) and cyclooxygenases (COX) catalyze the highly specific insertion of oxygen into linoleic acid to form this compound.[1][2][3] This stereospecific production is a hallmark of regulated biological signaling, where the enzyme's active site geometry dictates the product's precise three-dimensional structure.[4] 12/15-lipoxygenase (12/15-LOX), for instance, metabolizes linoleic acid to generate this compound, which is then often reduced to its more stable alcohol, 13(S)-HODE.[5]

  • Non-Enzymatic Synthesis (Racemic): In contrast, the (R)-enantiomer is predominantly formed through non-enzymatic pathways, such as free radical-mediated autoxidation.[6] This process occurs under conditions of oxidative stress, where reactive oxygen species (ROS) attack linoleic acid in a non-specific manner. The result is a racemic or near-racemic mixture of this compound and 13(R)-HpODE.[6] Therefore, the presence of 13(R)-HpODE is often considered a marker of uncontrolled oxidative stress rather than a specific enzymatic signaling event.[7]

G cluster_0 Enzymatic Pathway (Stereospecific) cluster_1 Non-Enzymatic Pathway (Racemic) LA Linoleic Acid LOX 15-Lipoxygenase-1 (ALOX15) LA->LOX Oxygenation S_HpODE This compound LOX->S_HpODE Peroxidase Peroxidases S_HpODE->Peroxidase Reduction S_HODE 13(S)-HODE (Signaling Molecule) Peroxidase->S_HODE LA2 Linoleic Acid ROS Reactive Oxygen Species (ROS) LA2->ROS Autoxidation Racemic This compound + 13(R)-HpODE (Racemic Mixture) ROS->Racemic

Caption: Biosynthesis of 13-HpODE Enantiomers.

Comparative Biological Activities: A Tale of Two Isomers

The structural divergence originating from their synthesis pathways leads to distinct interactions with cellular machinery, resulting in often opposing biological effects. While their immediate precursor status means they are often rapidly converted to their corresponding hydroxy derivatives (13-HODEs), the initial hydroperoxide form has its own unique activities, particularly in inducing oxidative stress.[8]

Biological ActivityThis compound / 13(S)-HODE13(R)-HpODE / 13(R)-HODEKey Experimental Insights
Cell Proliferation & Apoptosis Anti-proliferative / Pro-apoptotic. Induces apoptosis in cancer cells via a PPARγ-dependent mechanism.[9][10]Pro-proliferative. Increases cell growth and DNA synthesis, potentially through activation of the COX pathway and PGE2 synthesis.[9]Studies in Caco-2 colorectal cancer cells show that 13(S)-HODE decreases cell growth, whereas 13(R)-HODE has the opposite effect.[9]
Receptor Interaction Agonist for PPARs. Acts as a ligand for PPARγ and PPARβ/δ, influencing gene expression related to lipid metabolism and cell differentiation.[2][9][11][12]Does not activate PPARγ. Interacts with other receptors, such as BLT receptors, to activate proliferative signaling (ERK, CREB).[9]Ligand binding assays confirm 13(S)-HODE, but not 13(R)-HODE, is a ligand for PPARγ.[9]
Inflammation Complex role. Can induce adhesion molecule (ICAM-1) expression.[13] Its downstream product, 13(S)-HODE, can also activate anti-inflammatory pathways.[14]Pro-inflammatory. The pathway leading to 13(R)-HODE is associated with pro-inflammatory signaling.[7][9]13-HpODE induces ICAM-1 expression in endothelial cells. Depending on exposure time, it can enhance or inhibit cytokine signaling.[13]
Enzyme Modulation Inhibits COX enzymes. this compound can inhibit both COX-1 and COX-2, with greater potency for COX-2, thereby reducing prostaglandin synthesis.[3]Stimulates COX pathway. 13(R)-HODE's proliferative effects are linked to the activation of the COX pathway.[9]In vitro enzyme assays show that 13-HpODE inhibits PG formation catalyzed by both COX-1 and COX-2.[3]

Experimental Workflows for Characterization

To empirically validate the distinct activities of this compound and 13(R)-HpODE, rigorous, well-controlled experimental protocols are essential. The following workflows provide a foundation for researchers to build upon.

Protocol 1: Comparative Cytotoxicity and Proliferation Assay

Objective: To determine the differential effects of this compound and 13(R)-HpODE on cell viability and proliferation. The choice of the MTT assay is based on its ability to measure metabolic activity, which reflects the number of viable cells.

Methodology:

  • Cell Culture: Plate cells (e.g., Caco-2, RAW264.7 macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and 13(R)-HpODE in ethanol. Serially dilute in culture medium to final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include an ethanol-only vehicle control.

  • Treatment: Remove old medium from cells and add 100 µL of the prepared media containing the different concentrations of HpODE enantiomers or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot dose-response curves for each enantiomer.

Self-Validation: The inclusion of a vehicle control is critical to ensure that the solvent (ethanol) has no effect on cell viability. A positive control (e.g., a known cytotoxic agent like staurosporine) can validate the assay's ability to detect cell death.

G start Plate Cells in 96-well Plate prep Prepare Serial Dilutions (this compound, 13(R)-HpODE, Vehicle) start->prep treat Treat Cells with Compounds prep->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 3-4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Plot Curves read->analyze

Caption: Workflow for Comparative Cytotoxicity Assay.

Protocol 2: Quantification of Lipid Peroxidation

Objective: To measure the potential of this compound and 13(R)-HpODE to induce oxidative stress by quantifying total lipid hydroperoxides. The xylenol orange-based assay is a sensitive method for detecting hydroperoxides.[15]

Methodology:

  • Sample Preparation: Treat cultured cells or tissue homogenates with this compound, 13(R)-HpODE, a vehicle control, and a positive control (e.g., H₂O₂) for a defined period.

  • Lipid Extraction:

    • Harvest cells and wash with cold PBS.

    • Extract lipids using a Folch method (chloroform:methanol, 2:1 v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Assay Reaction:

    • Re-suspend the lipid extract in methanol.

    • Prepare the assay reagent: Ferrous iron solution mixed with xylenol orange in an acidic medium.

    • Add the re-suspended sample to the assay reagent. The hydroperoxides in the sample will oxidize Fe²⁺ to Fe³⁺.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes in the dark. The Fe³⁺ will form a colored complex with xylenol orange.

  • Data Acquisition: Measure the absorbance of the complex at 560 nm.

  • Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve generated with a known hydroperoxide, such as hydrogen peroxide or cumene hydroperoxide.

Causality and Trustworthiness: This protocol directly measures the endpoint of lipid peroxidation.[16] It is crucial to perform the assay in the dark to prevent photo-oxidation and to use high-purity solvents to avoid background signal. Comparing the results to an untreated control establishes the baseline level of peroxidation, while a positive control confirms the assay is working correctly.

Conclusion and Future Directions

The stereochemistry of 13-HpODE is a critical determinant of its biological function. The enzymatically produced this compound and its derivative 13(S)-HODE act as specific signaling molecules, notably through the activation of PPARs to regulate cell fate and metabolism.[9][11] In stark contrast, 13(R)-HpODE, a product of non-specific oxidative stress, engages different pathways that tend to promote cell proliferation.[9]

For researchers in drug development and cell biology, this distinction is not academic. It implies that:

  • The ratio of (S) to (R) enantiomers can serve as a biomarker to distinguish between regulated enzymatic signaling and pathological oxidative stress.

  • Therapeutic strategies targeting lipid peroxidation pathways must consider stereospecificity. Inhibitors of 15-LOX, for example, would selectively reduce this compound levels, while general antioxidants might affect the formation of both.

  • When studying the effects of oxidized lipids, using stereochemically pure enantiomers is essential for obtaining clear, interpretable results. Commercial preparations of oxidized linoleic acid are often racemic mixtures, which can produce confounding or misleading data due to the opposing effects of the (S) and (R) forms.

Future research should continue to unravel the specific receptors and downstream signaling cascades for each enantiomer, further clarifying their distinct roles in health and the progression of diseases like cancer, atherosclerosis, and inflammatory disorders.

References

  • Vang, T., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American Journal of Physiology-Cell Physiology, 307(6), C527-C537. [Link]

  • Vangavaragu, J. R., et al. (2021). Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. Frontiers in Physiology, 12, 771119. [Link]

  • Wikipedia. (n.d.). ALOX15. Retrieved from [Link]

  • Jing, Y., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. International Journal of Molecular Sciences, 23(19), 11296. [Link]

  • Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Takahashi, Y., et al. (2001). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Journal of Health Science, 47(3), 246-251. [Link]

  • Jackson, C. L., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. British Journal of Pharmacology, 160(2), 233-246. [Link]

  • Ito, J., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Scientific Reports, 10(1), 6902. [Link]

  • D-Anna, R., et al. (2011). Nutraceuticals as Ligands of PPARγ. PPAR Research, 2011, 298689. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Lipid Hydroperoxide Assay. Retrieved from [Link]

  • Shureiqi, I., et al. (2006). Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity. Oncogene, 25(8), 1225-1241. [Link]

  • Keewan, E., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Nutrients, 13(1), 226. [Link]

  • Gröbe, N., et al. (2018). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 8(12), 620. [Link]

  • Friedrichs, B., et al. (1999). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. BioFactors, 9(1), 61-72. [Link]

  • Rakshit, A., et al. (2023). IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis. Cellular Signalling, 105, 110619. [Link]

  • Wang, W., et al. (2023). Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens. Antioxidants, 12(8), 1601. [Link]

  • Halliwell, B., & Chirico, S. (1993). Lipid peroxidation: its mechanism, measurement, and significance. The American journal of clinical nutrition, 57(5 Suppl), 715S-724S. [Link]

  • Kumar, A., et al. (2016). 15-Lipoxygenase metabolites of α-linolenic acid, [13-(S)-HPOTrE and 13-(S)-HOTrE], mediate anti-inflammatory effects by inactivating NLRP3 inflammasome. Journal of Biological Chemistry, 291(35), 18274-18288. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in 13(S)-HpODE Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of specific lipid mediators is paramount. 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid, or 13(S)-HpODE, a primary product of 15-lipoxygenase (15-LO) activity on linoleic acid, stands as a critical signaling molecule and a biomarker for oxidative stress.[1] Its involvement in inflammatory processes, cancer progression, and cardiovascular disease necessitates precise measurement.[2] However, the structural similarity of this compound to a host of other lipid peroxides presents a significant analytical challenge: antibody cross-reactivity in immunoassays.

This guide provides an in-depth analysis of this challenge, offering both the theoretical grounding and the practical, field-proven protocols necessary to ensure the specificity and accuracy of your this compound measurements. We will dissect the causality behind experimental choices and provide a self-validating framework for assessing antibody performance.

The Core Challenge: A Family of Look-Alikes

The central difficulty in designing a specific immunoassay for this compound lies in its close structural resemblance to other metabolites derived from linoleic acid and other polyunsaturated fatty acids (PUFAs). An antibody developed against this compound may inadvertently bind to these related molecules, leading to overestimated concentrations and flawed biological interpretations.

Key potential cross-reactants include:

  • Stereoisomers: The (R) enantiomer, 13(R)-HpODE, differs only in the spatial arrangement of the hydroperoxy group.

  • Positional Isomers: Lipoxygenase can oxygenate linoleic acid at different positions, yielding isomers like 9-HpODE.

  • Reduced Analogs: this compound is rapidly reduced in vivo to the more stable alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), which is also biologically active.[1][3]

  • Other Lipid Hydroperoxides: Hydroperoxides derived from other PUFAs, such as arachidonic acid (e.g., 15-HpETE, 12-HpETE), share structural motifs.

  • Downstream Products: Further metabolism of this compound can lead to various aldehydes and other reactive species.[4]

The ability of an antibody to distinguish between these subtle variations is the cornerstone of a reliable immunoassay.

Understanding the Assay: The Competitive ELISA

Immunoassays for small molecules like this compound typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. The principle hinges on the competition between the this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites, which are usually coated onto a microplate. The resulting signal is inversely proportional to the amount of this compound in the sample.

G cluster_well Microplate Well cluster_reagents Sample & Reagents Ab Immobilized Antibody Substrate Substrate Ab->Substrate Enzyme on bound tracer acts on Sample_HpODE This compound (from Sample) Sample_HpODE->Ab Competes Labeled_HpODE This compound-Enzyme (Tracer) Labeled_HpODE->Ab Competes Signal Colorimetric Signal (Inversely Proportional to Sample Conc.) Substrate->Signal

Caption: Competitive ELISA workflow for this compound detection.

A Comparative Look at Antibody Specificity

Direct, comprehensive comparison data across all commercially available this compound kits is scarce. Manufacturers often report high specificity but may not provide exhaustive cross-reactivity panels.[5] However, we can draw authoritative insights from published antibody characterizations. For instance, a study developing a monoclonal antibody against the stereoisomer 13(R)-HODE demonstrated exceptional specificity, with no significant cross-reactivity to 13(S)-HODE, showcasing that high-fidelity discrimination is achievable.[6] Conversely, polyclonal antibodies raised against 13-HpODE conjugated to a carrier protein have been shown to recognize adducts from related lipid hydroperoxides, such as 13-hydroperoxyoctadecatrienoic acid (13-HPOTRE).[7]

This highlights a critical principle: the immunogen used to generate the antibody profoundly influences its specificity. Researchers must therefore move beyond datasheet claims and perform their own validation. The following table summarizes key molecules that must be tested to validate the specificity of a this compound immunoassay.

Compound Class Specific Examples Rationale for Testing
Stereoisomers 13(R)-HpODEDifferentiates between enzymatic (S-form) and non-enzymatic production.[2]
Positional Isomers 9-HpODE, 9-HODEEnsures the assay is specific to the 13-position oxidation product.[8]
Reduced Metabolites 13(S)-HODE, 13(R)-HODEThis compound is often rapidly converted to 13(S)-HODE in vivo.[1]
Precursor Fatty Acid Linoleic AcidConfirms the antibody does not bind to the unoxidized precursor.
Related PUFA Hydroperoxides 15(S)-HpETE, 12(S)-HpETE (from Arachidonic Acid)Assesses potential interference from other common lipid peroxidation pathways.
Other Oxidation Products 15(S)-HETE, 5(S)-HETEEvaluates cross-reactivity with other biologically active hydroxy fatty acids.

Field-Proven Protocol: Validating Immunoassay Cross-Reactivity

This protocol provides a robust framework for determining the cross-reactivity of your antibody or ELISA kit against relevant lipid species using a competitive inhibition curve. The core principle is to determine the concentration of a potential cross-reactant required to displace 50% of the labeled tracer (the IC50), and compare it to the IC50 of the target analyte, this compound.

G start Start prep_std Prepare Serial Dilutions of this compound (Standard) & Potential Cross-Reactants start->prep_std add_reagents Add Standards/Cross-Reactants, Tracer (HpODE-Enzyme), and Antibody to Microplate Wells prep_std->add_reagents incubate Incubate to Allow Competitive Binding add_reagents->incubate wash Wash Wells to Remove Unbound Reagents incubate->wash add_sub Add Enzyme Substrate wash->add_sub read_plate Read Absorbance (e.g., at 450 nm) add_sub->read_plate plot_curves Plot Dose-Response Curves (%B/B0 vs. Log Concentration) read_plate->plot_curves calc_ic50 Determine IC50 for This compound and Each Cross-Reactant plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr end End calc_cr->end

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Methodology

  • Reagent Preparation:

    • Prepare serial dilutions of your this compound standard in the assay buffer provided with your kit. This will serve as your reference curve. A typical range might be from 1 ng/mL to 1000 ng/mL.

    • For each potential cross-reactant (e.g., 13(R)-HpODE, 9-HpODE, 13(S)-HODE), prepare a separate set of serial dilutions covering a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL). The required range may be wider than for the standard, as a higher concentration might be needed to see an effect.

  • Assay Procedure (Example for a 96-well plate):

    • Follow the general protocol for your specific competitive ELISA kit.[9]

    • Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-labeled this compound tracer to each well.

    • Incubate for the recommended time and temperature (e.g., 2 hours at room temperature) to allow for competitive binding.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate until color develops (e.g., 30 minutes at room temperature in the dark).

    • Add 100 µL of stop solution to each well.

    • Read the absorbance on a microplate reader at the appropriate wavelength (commonly 450 nm).

  • Data Analysis and Calculation:

    • Generate Standard Curves: For this compound and each cross-reactant, plot the percentage of tracer bound (%B/B₀) against the logarithm of the analyte concentration. %B/B₀ is calculated as: (Absorbance of Sample - Absorbance of Non-Specific Binding Well) / (Absorbance of Zero Standard Well - Absorbance of Non-Specific Binding Well) * 100.

    • Determine IC50: From each curve, determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of tracer binding.

    • Calculate Percent Cross-Reactivity (%CR): Use the following formula to quantify the cross-reactivity of the antibody for each compound relative to this compound.[10]

      %CR = (IC50 of this compound / IC50 of Cross-Reactant) * 100

Expertise & Insights: Factors Influencing Cross-Reactivity

It is a common misconception that cross-reactivity is an immutable property of an antibody. In reality, it can be significantly influenced by the specific conditions and format of the immunoassay.[11][12]

  • Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies, which recognize multiple epitopes on the antigen.[13] For distinguishing between stereoisomers, a highly specific monoclonal antibody is almost always required.

  • Reagent Concentrations: The relative concentrations of the antibody and the enzyme-labeled tracer can alter the apparent cross-reactivity. Assays that use lower concentrations of these reagents tend to be more specific.[12] Therefore, it's crucial to perform validation under the exact conditions you will use for your experimental samples.

  • Matrix Effects: The biological matrix of your sample (e.g., plasma, cell lysate) can contain endogenous interfering substances.[13] Always validate your assay by spiking known amounts of this compound into a sample matrix identical to your unknowns to assess recovery and ensure matrix components are not affecting antibody binding.

Conclusion

The accurate measurement of this compound is a challenging but achievable goal. Success hinges on a deep understanding of the potential for antibody cross-reactivity with structurally related lipid molecules. Relying solely on manufacturer-provided data is insufficient for rigorous scientific research. By implementing the validation protocols outlined in this guide, researchers can gain full confidence in their antibody's specificity, ensuring that their data is both accurate and reproducible. This diligence is the foundation of trustworthy biological insights and sound therapeutic development.

References

  • BenchChem. (n.d.). Cross-Reactivity of Antibodies Targeting 13-HODE and its Derivatives.
  • Wikipedia. (2023, December 1). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Kato, Y., et al. (1998). Characterization of a specific polyclonal antibody against 13-hydroperoxyoctadecadienoic acid-modified protein: formation of lipid hydroperoxide-modified apoB-100 in oxidized LDL. Journal of Lipid Research, 39(8), 1599-1608. Retrieved from [Link]

  • Gharib, M. T., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. International Journal of Molecular Sciences, 22(16), 8889. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280720, this compound. Retrieved from [Link]

  • Human Metabolome Database. (2021). Metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 13(S)-HpODE in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Oxidation Product

To the dedicated researcher, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) is far more than a mere marker of oxidative stress. It is a potent, albeit unstable, signaling lipid derived from the enzymatic oxygenation of the essential fatty acid linoleic acid. Its rapid conversion to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) does not diminish its significance; rather, it places it at a critical junction of cellular signaling pathways that govern proliferation, inflammation, and cell death.

This guide provides a comparative analysis of this compound/HODE levels in healthy versus diseased tissues. We will delve into the nuanced, often contradictory, roles of this molecule in various pathologies, present robust methodologies for its accurate quantification, and explain the critical scientific principles that ensure data integrity. This document is designed for professionals in research and drug development who require a deep, mechanistic understanding of lipid signaling in disease.

The 15-Lipoxygenase Pathway: The Genesis of a Signaling Molecule

The primary route to this compound in mammals is through the action of 15-lipoxygenase-1 (15-LOX-1), an enzyme that stereospecifically inserts molecular oxygen into linoleic acid.[1] This enzymatic origin is crucial; it produces the specific (S) enantiomer, distinguishing it from the racemic mixture of (S) and (R) isomers that would result from non-specific free radical-mediated oxidation.[1] The unstable hydroperoxide, this compound, is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable alcohol, 13(S)-HODE, which is the form most often measured and reported in literature.

G cluster_0 Cell Membrane Phospholipid PL Linoleic Acid enzyme 15-Lipoxygenase-1 (ALOX15) PL->enzyme + O2 HpODE This compound (Unstable Intermediate) enzyme->HpODE peroxidase Glutathione Peroxidases (GPx) HpODE->peroxidase HODE 13(S)-HODE (Stable Signaling Molecule) peroxidase->HODE PPAR_activation PPARγ Activation HODE->PPAR_activation mTOR_inhibition mTOR Inhibition HODE->mTOR_inhibition EGFR_modulation EGFR Signaling HODE->EGFR_modulation

Caption: Enzymatic conversion of linoleic acid to 13(S)-HODE via the 15-LOX pathway.

Comparative Analysis: A Tale of Two Tissues

The concentration of 13(S)-HODE is not static; it is a dynamic parameter that reflects the physiological or pathological state of a tissue. In healthy tissues, it is produced at basal levels and contributes to cellular homeostasis, for instance by modulating the adhesiveness of the vascular endothelium.[2] In disease, its levels can be dramatically altered, serving as either a driver or a consequence of the pathology.

The role of 13(S)-HODE in cancer is particularly complex and tissue-dependent. While some studies have associated it with pro-proliferative effects in breast cancer,[1] compelling evidence in colorectal cancer points to a tumor-suppressive role. Multiple studies have demonstrated that both the expression of the 15-LOX-1 enzyme and the intracellular levels of its product, 13-S-HODE, are significantly decreased in human colon cancer tissues compared to adjacent healthy mucosa.[3][4][5] This downregulation suggests a loss of a key anti-proliferative and pro-apoptotic signal.[3][5]

Conversely, in inflammatory conditions and neurodegenerative diseases, the broader process of lipid peroxidation is generally upregulated, leading to an accumulation of lipid hydroperoxides and their derivatives.[6] These molecules contribute to cellular damage and inflammatory signaling cascades.

Quantitative Data Summary: Healthy vs. Diseased Tissue
Disease StateTissue TypeAnalyteConcentration in Healthy TissueConcentration in Diseased TissueFold Change (Disease vs. Healthy)Reference
Colorectal Cancer Human Colon Mucosa13-S-HODE0.37 ng/µg protein (median)0.12 ng/µg protein (median)~0.32x (Decrease) [3]
Prostate Cancer Human Prostate13-HODENo immunoreactivityDetectable immunoreactivityIncrease [7]

Note: Direct quantitative comparisons across different diseases are challenging due to variations in analytical methods, units, and tissue types. The data presented highlights clear, statistically significant trends observed within specific studies.

Methodology for Accurate Quantification: A Self-Validating Workflow

Measuring reactive lipid species like this compound and 13(S)-HODE is technically demanding. The inherent instability of the precursor and the risk of artificial oxidation during sample handling necessitate a meticulously controlled and validated workflow. The gold-standard approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.

G cluster_workflow Experimental Workflow A 1. Tissue Collection (Snap-freeze in liquid N2) B 2. Homogenization (On ice, with BHT/EDTA to prevent ex vivo oxidation) A->B C 3. Internal Standard Spiking (e.g., 15(S)-HETE-d8) B->C D 4. Lipid Extraction (e.g., Folch or Bligh-Dyer method) C->D E 5. Saponification (Optional) (For total fatty acid analysis) D->E F 6. Solid Phase Extraction (SPE) (Cleanup and concentration) E->F G 7. LC-MS/MS Analysis (Chiral column for isomer separation) F->G H 8. Data Analysis (Quantification against standard curve) G->H

Caption: A validated workflow for the quantification of 13(S)-HODE from tissue samples.

Detailed Protocol: Quantification of 13(S)-HODE in Tissue

This protocol synthesizes best practices for ensuring accurate and reproducible results.

Part 1: Sample Preparation & Extraction

  • Rationale: The primary challenge is to prevent artifactual oxidation of polyunsaturated fatty acids after tissue collection. This is achieved by immediate snap-freezing, maintaining low temperatures, and incorporating a potent antioxidant.

  • Step-by-Step:

    • Tissue Harvest: Immediately upon excision, snap-freeze the tissue sample (~30-50 mg) in liquid nitrogen. Store at -80°C until analysis. All subsequent steps should be performed on ice.

    • Antioxidant Buffer: Prepare a homogenization buffer containing a chelating agent (e.g., EDTA) to sequester pro-oxidant metal ions and an antioxidant. Butylated hydroxytoluene (BHT) is an excellent choice due to its lipophilic nature, which allows it to partition with the lipids of interest and provide effective protection.[8][9]

    • Homogenization: Homogenize the frozen tissue in the prepared buffer using a bead beater or other appropriate mechanical homogenizer.

    • Internal Standard: Add a known quantity of a deuterated internal standard, such as 15(S)-HETE-d8, to the homogenate.[10][11] This is critical for accurate quantification as it corrects for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.

    • Lipid Extraction: Perform a liquid-liquid extraction using a standard method like the Folch (chloroform:methanol) or Bligh-Dyer procedure.[12] This partitions the lipids into an organic phase, separating them from proteins and other aqueous components.

    • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in the mobile phase used for the LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

  • Rationale: This step separates the analyte of interest from other lipids and provides highly specific, quantitative detection. The use of a chiral column is essential to differentiate the biological (S) isomer from the non-biological (R) isomer, thereby confirming the enzymatic origin of the measured analyte.[13]

  • Step-by-Step:

    • Chromatographic Separation:

      • Column: Use a chiral column (e.g., Chiralpak) to separate 13(S)-HODE and 13(R)-HODE isomers.[13]

      • Mobile Phase: A typical mobile phase for chiral separation might be a hexane/isopropanol gradient.[13]

    • Mass Spectrometry Detection:

      • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

      • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Program the instrument to monitor specific precursor-to-product ion transitions. For 13-HODE, a characteristic transition is m/z 295 → 195.[10][11] The transition for the internal standard (e.g., 15(S)-HETE-d8, m/z 327 → 182) must also be monitored.[11]

    • Quantification: Generate a standard curve using known concentrations of a pure 13(S)-HODE standard. Calculate the concentration in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Conclusion: An Important Target for Drug Development

The level of this compound and its stable metabolite, 13(S)-HODE, is a powerful indicator of cellular activity and disease state. Its divergent roles—acting as a tumor suppressor in the colon while potentially promoting proliferation elsewhere—underscore the importance of context in biological signaling. For researchers in drug development, accurately measuring this lipid mediator is paramount. Targeting the 15-LOX-1 enzyme or the downstream signaling pathways modulated by 13(S)-HODE presents a promising avenue for therapeutic intervention in a range of diseases, from cancer to chronic inflammation. The robust, validated methodologies presented here provide the foundation for generating the high-quality, reproducible data needed to advance these critical research efforts.

References

  • Shureiqi, I., Chen, D., Lee, J. J., et al. (2000). Decreased 13-S-hydroxyoctadecadienoic acid levels and 15-lipoxygenase-1 expression in human colon cancers. Carcinogenesis, 21(11), 1985–1995. Available from: [Link]

  • LIPID MAPS. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • Silverman, A. L., Bronstein, J. C., Krymgold, S., et al. (1996). Decreased levels of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in neoplastic tissue of human colon biopsies. Cancer Epidemiology, Biomarkers & Prevention, 5(1), 53–56. Available from: [Link]

  • Shureiqi, I., Chen, D., Lee, J. J., et al. (2000). Decreased 13-S-hydroxyoctadecadienoic acid levels and 15-lipoxygenase-1 expression in human colon cancers. ResearchGate. Available from: [Link]

  • Shureiqi, I., Chen, D., Lee, J. J., et al. (2000). Decreased 13-S-hydroxyoctadecadienoic acid levels and 15-lipoxygenase-1 expression in human colon cancers. PubMed. Available from: [Link]

  • Zhang, Y., Zhou, J., Li, Y., et al. (2024). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. ResearchGate. Available from: [Link]

  • Zhang, Y., Zhou, J., Li, Y., et al. (2024). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. PubMed Central. Available from: [Link]

  • Gaddam, M., Cerkaukas, A., & Brash, A. R. (2012). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Lipid Research, 53(2), 313–324. Available from: [Link]

  • Metherel, A. H., Hogg, R. C., Buzikievich, L. M., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 18. Available from: [Link]

  • Levison, B. S., Zhang, R., DiDonato, J. A., et al. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Free Radical Biology and Medicine, 59, 2–13. Available from: [Link]

  • Gedara, S., Al-Khelaifi, F., & Al-Sheikh, A. (2021). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Metabolites, 11(10), 661. Available from: [Link]

  • Sivakumar, V. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. ResearchGate. Available from: [Link]

  • Fernández-Alonso, S., Bleda-Comesaña, D., Tormos, A. M., et al. (2022). Analysis of Lipid Peroxidation by UPLC-MS/MS and Retinoprotective Effects of the Natural Polyphenol Pterostilbene. Antioxidants, 11(3), 446. Available from: [Link]

  • Al-Adham, I. S. I., & Al-Haj, A. A. (2012). Application of experimental design for extraction of BHA and BHT from edible vegetable oil and their determination using HPLC. QScience Connect, 2012(1), 8. Available from: [Link]

  • Metherel, A. H., Hogg, R. C., Buzikievich, L. M., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. ResearchGate. Available from: [Link]

  • Leslie, C. A., & El-Bayoumy, K. (1987). Methods of extraction and high-performance liquid chromatographic analysis of butylated hydroxytoluene from the tissues and serum of rats. Journal of Chromatography B: Biomedical Sciences and Applications, 416, 176–182. Available from: [Link]

  • Creative Proteomics. (2022). Tissue Sample Preparation for LC-MS Analysis. protocols.io. Available from: [Link]

  • Wikipedia contributors. (2023). 13-Hydroxyoctadecadienoic acid. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Correia, M., Pimpão, A. B., & Brites, D. (2021). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa Repository. Available from: [Link]

  • Shappell, S. B., Manning, S., Boeglin, W. E., et al. (1997). Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines. Biochemical and Biophysical Research Communications, 239(3), 775–781. Available from: [Link]

  • Lee, J. C. Y., & Jenner, A. M. (2018). LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples. Methods in Molecular Biology. Available from: [Link]

  • Farvid, M. S., Holmes, M. D., Chen, W. Y., et al. (2021). Association between dietary intake of fatty acids and colorectal cancer, a case-control study. Frontiers in Nutrition, 8, 706782. Available from: [Link]

  • Haas, T. A., & Buchanan, M. R. (1995). 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion. Thrombosis and Haemostasis, 74(3), 967–972. Available from: [Link]

  • Nieman, D. C., Shanely, R. A., Gillitt, N. D., et al. (2014). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 307(2), R158–R164. Available from: [Link]

  • Zhang, Z., Newman, J. W., & Adams, S. H. (2021). Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(4), 158870. Available from: [Link]

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Validating the Role of 13(S)-HpODE in Atherosclerosis: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the complexities of cardiovascular disease, understanding the nuanced roles of lipid hydroperoxides is paramount. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a primary oxidation product of linoleic acid, has emerged as a significant modulator of cellular signaling in the pathogenesis of atherosclerosis. This guide provides an in-depth, experimentally-driven framework for validating the specific contributions of this compound in an atherosclerotic model. We will dissect the causal logic behind experimental choices, compare this compound with its more stable metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), and provide actionable protocols to ensure scientific integrity and reproducibility.

The Dichotomy of a Lipid Mediator: this compound in the Arterial Wall

This compound is enzymatically generated in macrophages by 15-lipoxygenase-1 (15-LOX-1) and is also formed through non-enzymatic free radical-mediated oxidation, both processes heightened in the pro-oxidative environment of an atherosclerotic lesion.[1] While its unstable nature leads to rapid reduction to the more stable 13(S)-HODE, this compound itself can exert direct biological effects, including the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of oxidative stress.[2][3] Distinguishing the effects of the hydroperoxide from its reduced alcohol form is a critical experimental challenge. This guide will focus on methodologies to dissect these distinct roles in the context of macrophage function, a key cell type in the development and progression of atherosclerosis.

Experimental Strategy: A Multi-pronged Approach to Validation

Our validation strategy is built on a progressive, multi-layered approach, moving from in vitro characterization to in vivo confirmation. This ensures that each step informs the next, creating a self-validating experimental cascade.

Phase 1: In Vitro Characterization in a Macrophage Model

The initial phase focuses on dissecting the specific effects of this compound on macrophage biology compared to its downstream metabolite, 13(S)-HODE, and an alternative lipid hydroperoxide, such as 15(S)-HpETE (a hydroperoxide of arachidonic acid), to assess specificity.

Experimental Workflow for In Vitro Characterization

G cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Signaling Pathway Analysis macrophage Macrophage Cell Line (e.g., THP-1 or RAW 264.7) treatment Treat with: 1. Vehicle Control 2. This compound 3. 13(S)-HODE 4. 15(S)-HpETE macrophage->treatment cytotoxicity Cytotoxicity Assay (e.g., LDH release) treatment->cytotoxicity ros ROS Production Assay (e.g., DCFDA staining) treatment->ros cytokine Cytokine Profiling (e.g., ELISA or Luminex) treatment->cytokine gene_expression Gene Expression Analysis (e.g., qRT-PCR for inflammatory markers) treatment->gene_expression western_blot Western Blot for Phosphorylated Proteins (e.g., p-EGFR, p-p38) treatment->western_blot pathway_inhibitor Pathway Inhibition (e.g., EGFR inhibitor) treatment->pathway_inhibitor Assess rescue of phenotype pathway_inhibitor->gene_expression Assess rescue of phenotype G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular hpode This compound egfr EGFR hpode->egfr Inhibits dephosphorylation p_egfr Phosphorylated EGFR egfr->p_egfr EGF binding dephosphorylation Receptor Dephosphorylation (PTPs) dephosphorylation->egfr p_egfr->dephosphorylation Inactivated by mapk_pathway MAP Kinase Pathway p_egfr->mapk_pathway inflammation Pro-inflammatory Gene Expression mapk_pathway->inflammation

Caption: this compound augments EGFR signaling by attenuating receptor dephosphorylation. [2]

Phase 3: In Vivo Validation in an Atherosclerosis Model

The final and most critical phase is to translate the in vitro findings to a relevant in vivo model of atherosclerosis, such as the ApoE-/- or Ldlr-/- mouse model fed a high-fat diet.

Experimental Workflow for In Vivo Validation

  • Animal Model: Utilize ApoE-/- mice on a high-fat diet for 12-16 weeks to induce atherosclerotic plaque formation.

  • Treatment Groups:

    • Vehicle control (e.g., saline or PBS).

    • 15-LOX inhibitor (to reduce endogenous this compound production).

    • Exogenous this compound (administered via osmotic mini-pumps to overcome stability issues, though technically challenging).

  • Endpoint Analysis:

    • Atherosclerotic Plaque Analysis: Quantify plaque size and composition in the aortic root via histological staining (e.g., Oil Red O for lipids, Mac-2 for macrophages).

    • Lipidomic Analysis of Plaques: Isolate plaques and perform LC-MS/MS to quantify the levels of this compound and 13(S)-HODE.

    • Gene Expression in Aortic Tissue: Perform qRT-PCR or RNA-seq on aortic arches to assess inflammatory gene expression.

    • Systemic Markers of Inflammation: Measure circulating cytokine levels in plasma.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound and 13(S)-HODE by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of this compound and its metabolite 13(S)-HODE in biological samples.

Materials:

  • Internal standards (e.g., 13(S)-HODE-d4)

  • Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

Procedure:

  • Spike the sample (e.g., cell lysate, plasma, or tissue homogenate) with the internal standard.

  • Perform lipid extraction using the Folch method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in a small volume of mobile phase and purify using SPE.

  • Inject the purified sample into the LC-MS/MS system.

  • Separate the lipids using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol containing 0.1% formic acid.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

Self-Validation: The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for sample loss during extraction and ionization variability in the mass spectrometer.

Protocol 2: In Vitro Macrophage Foam Cell Formation Assay

This assay assesses the impact of this compound on a key event in early atherosclerosis: the uptake of modified lipoproteins by macrophages.

Materials:

  • THP-1 monocytes

  • PMA (phorbol 12-myristate 13-acetate)

  • Oxidized LDL (oxLDL)

  • This compound and 13(S)-HODE

  • Oil Red O staining solution

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.

  • Pre-treat the macrophages with this compound, 13(S)-HODE, or vehicle control for 2 hours.

  • Incubate the treated macrophages with oxLDL (50 µg/mL) for 24 hours to induce foam cell formation.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Elute the stain with isopropanol and quantify the absorbance at 510 nm.

Causality: This experiment directly tests the hypothesis that this compound modulates a critical cellular process in atherosclerosis. Comparing its effect to 13(S)-HODE helps to dissect the specific role of the hydroperoxide.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a comprehensive approach to validating the role of this compound in an atherosclerotic disease model. By systematically progressing from in vitro characterization to in vivo validation and employing self-validating protocols, researchers can generate robust and reproducible data. The comparative approach, contrasting the effects of this compound with its more stable metabolite and other lipid hydroperoxides, is essential for elucidating its specific contributions to disease pathogenesis.

Future investigations should focus on identifying the direct protein targets of this compound through advanced techniques such as activity-based protein profiling and exploring the therapeutic potential of modulating the 15-LOX pathway in cardiovascular disease.

References

  • Glasgow, W.C., Hui, R., Everhart, A.L., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Differential response in Syrian hamster embryo tumor suppressor phenotypes. Journal of Biological Chemistry, 272(31), 19269-19276. [Link]

  • Roy, P., Jana, A., Chakraborty, A., et al. (2022). IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis. Free Radical Biology and Medicine, 195, 134-149. [Link]

  • Wikipedia contributors. (2023, December 12). 13-Hydroxyoctadecadienoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280720, this compound. Retrieved January 14, 2026 from [Link].

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  • Kim, D., Kim, C., Lee, G., et al. (2021). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv. [Link]

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  • Al-Saeedi, F. J., & Parthasarathy, S. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. International Journal of Molecular Sciences, 22(21), 11584. [Link]

  • Miyazawa, T. (2021). Lipid hydroperoxides in nutrition, health, and diseases. Proceedings of the Japan Academy, Series B, 97(4), 161–186. [Link]

  • Al-Saeedi, F. J., & Parthasarathy, S. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Foods, 10(2), 314. [Link]

  • Macdougall, C. E., & Widdop, J. T. (2012). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism, 3(4), 115–127. [Link]

  • Al-Saeedi, F. J., & Parthasarathy, S. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Foods, 10(2), 314. [Link]

  • Jira, W., Spiteller, G., & Schramm, A. (1998). Determination of Lipid Hydroperoxides in Serum Iodometry and High Performance Liquid Chromatography Compared. Journal of Clinical Chemistry and Clinical Biochemistry, 36(11), 849-854. [Link]

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A Senior Application Scientist's Guide to the Analytical Determination of 13(S)-HpODE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate measurement of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) is of paramount importance. As a primary product of linoleic acid oxidation, this compound is a critical bioactive lipid mediator implicated in a host of physiological and pathological processes, including inflammation and cancer.[1] However, its inherent instability presents a significant analytical challenge. This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound, offering field-proven insights to inform your experimental design.

The Challenge of this compound Measurement: A Note on Stability

This compound is a hydroperoxide, making it susceptible to reduction to its more stable corresponding alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1] This conversion can occur both enzymatically within biological systems and spontaneously during sample handling and analysis. Consequently, many analytical strategies either aim to minimize this reduction or quantify the more stable 13(S)-HODE as a surrogate marker for the initial presence of this compound. This guide will address methods for both the direct measurement of this compound and the indirect approach of quantifying 13(S)-HODE.

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound measurement is a critical decision that balances the need for sensitivity, specificity, throughput, and cost. Here, we compare three widely employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureHPLC-UVLC-MS/MSELISA
Principle Separation by chromatography, detection by UV absorbance of conjugated dienes.Separation by chromatography, detection by mass-to-charge ratio.Immuno-detection using specific antibodies.
Specificity Moderate. Relies on chromatographic separation.High. Based on specific precursor-product ion transitions.High, but potential for cross-reactivity.
Sensitivity Moderate.High.Good.
Throughput Low to moderate.Moderate.High.
Cost Low to moderate instrument cost, moderate running costs.High instrument cost, high running costs.Low instrument cost, moderate consumable costs.
Expertise Required Moderate.High.Low to moderate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV represents a robust and accessible method for the quantification of lipid hydroperoxides. The principle of this technique lies in the separation of the analyte of interest from a complex mixture using a chromatographic column, followed by detection based on the absorbance of ultraviolet light. This compound contains a conjugated diene system that exhibits a characteristic UV absorbance maximum at approximately 234 nm, providing a basis for its detection and quantification.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid Phase Extraction (SPE) (for cleanup) Extraction->SPE HPLC HPLC Separation (Normal or Reverse Phase) SPE->HPLC Inject UV UV Detection (at 234 nm) HPLC->UV Quant Quantification (vs. Standard Curve) UV->Quant

Caption: HPLC-UV workflow for this compound analysis.

Detailed Protocol: Normal-Phase HPLC-UV for 13-HODE

While direct analysis of the unstable this compound is possible, it is often reduced to the more stable 13(S)-HODE prior to analysis. The following protocol is for the analysis of 13(S)-HODE:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • To minimize auto-oxidation, it is advisable to keep samples on ice and add antioxidants like butylated hydroxytoluene (BHT) to the solvents.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

  • HPLC Conditions:

    • Column: Normal-phase silica column.

    • Mobile Phase: A mixture of hexane, isopropanol, acetonitrile, and acetic acid (e.g., 800:8:30:1, v/v/v/v).

    • Flow Rate: Typically 1-2 mL/min.

    • Detection: UV detector set at 235 nm.

    • Quantification: Generate a standard curve using a certified 13(S)-HODE standard.

Performance and Limitations

A key advantage of HPLC-UV is its relatively low cost and accessibility. However, its sensitivity is lower compared to LC-MS/MS, with detection limits for 13(S)-HODE in the range of 0.5 ng per injection. The specificity can also be a limitation, as other molecules with similar retention times and UV absorbance may interfere with the analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of lipids due to its exceptional sensitivity and specificity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of a tandem mass spectrometer. The analyte is first separated by LC and then ionized, and specific precursor ions are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS Add Internal Standard (e.g., deuterated 13-HODE) Sample->IS Extraction Lipid Extraction & SPE IS->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC Inject MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS workflow for 13(S)-HODE analysis.

Detailed Protocol: LC-MS/MS for 13-HODE
  • Sample Preparation:

    • Spike the sample with a deuterated internal standard (e.g., 13-HODE-d4) to correct for extraction losses and matrix effects.

    • Perform lipid extraction and solid-phase extraction as described for the HPLC-UV method.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acetic or formic acid to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: For 13-HODE, a common transition is m/z 295.2 -> 195.1. The internal standard would have a corresponding shifted transition.

Performance and Limitations

The primary advantage of LC-MS/MS is its high sensitivity and specificity, with limits of quantification for HODEs reported in the range of 9.7–35.9 nmol/L.[2] This allows for the detection of low-abundance lipids in complex biological matrices. The main drawbacks are the high initial instrument cost, which can be upwards of $200,000, and the need for highly skilled operators.[3][4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that utilizes the specific binding of an antibody to the target analyte. For 13(S)-HODE, competitive ELISAs are commonly available. In this format, the 13(S)-HODE in the sample competes with a labeled 13(S)-HODE for a limited number of antibody binding sites. The amount of labeled 13(S)-HODE that binds is inversely proportional to the amount of 13(S)-HODE in the sample.

Experimental Workflow

ELISA_Workflow cluster_assay ELISA Procedure cluster_analysis Data Analysis Plate Antibody-coated plate Sample Add Sample/Standard and Labeled-Analyte Plate->Sample Incubate Incubate & Wash Sample->Incubate Substrate Add Substrate Incubate->Substrate Read Read Absorbance Substrate->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Competitive ELISA workflow for 13(S)-HODE.

Detailed Protocol: Competitive ELISA for 13-HODE
  • Sample Preparation:

    • Samples may require dilution to fall within the dynamic range of the assay.

    • It is crucial to validate the assay for the specific sample matrix (e.g., serum, plasma, cell culture supernatant) to assess for matrix effects.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific kit.

    • Typically, samples and standards are added to the antibody-coated microplate, followed by the addition of a horseradish peroxidase (HRP)-labeled 13-HODE.

    • After an incubation period, the plate is washed, and a substrate solution is added.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

Performance and Limitations

ELISA offers high throughput and is relatively easy to perform, making it suitable for screening large numbers of samples. The sensitivity of commercially available kits for 13-HODE is typically around 1.6 ng/mL. However, a significant limitation is the potential for cross-reactivity with other structurally similar lipids, which can lead to an overestimation of the analyte concentration. Therefore, it is highly recommended to validate ELISA results with a more specific method like LC-MS/MS.[5][6]

Recommendations for Method Selection

The optimal method for measuring this compound depends on the specific research question and available resources.

  • For high-throughput screening and relative quantification: ELISA is a cost-effective and efficient choice. However, it is imperative to validate the assay for your specific sample matrix and consider confirming key findings with a more specific method.

  • For routine, quantitative analysis where high sensitivity is not the primary concern: HPLC-UV provides a reliable and more affordable alternative to LC-MS/MS.

  • For definitive quantification, high sensitivity, and specificity, especially in complex matrices: LC-MS/MS is the method of choice. It is particularly crucial for studies requiring the distinction between different isomers and for the analysis of low-abundance species.

Conclusion

The measurement of this compound is a challenging yet critical aspect of lipid research. Each of the analytical methods discussed in this guide possesses a unique set of advantages and limitations. A thorough understanding of these characteristics, coupled with a clear definition of the research objectives, will enable the selection of the most appropriate technique to generate accurate and reliable data, ultimately advancing our understanding of the role of this important lipid mediator in health and disease.

References

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  • Axion Labs. (2021, April 1). How much does an HPLC or an LC-MS cost in 2021? [Video]. YouTube. Retrieved from [Link]

  • Prostaglandins. (1997). Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples. PubMed. Retrieved from [Link]

  • Prostate. (1998). Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines. PubMed. Retrieved from [Link]

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  • Prostaglandins. (1997). Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples. PubMed. Retrieved from [Link]

  • Prostate. (1998). Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines. PubMed. Retrieved from [Link]

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A Comparative Guide to the Functional Differences Between 13(S)-HpODE and 13(S)-HODE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in lipid biology, inflammation, and drug development, understanding the nuanced differences between closely related signaling molecules is paramount. This guide provides an in-depth comparison of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and its more stable metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). While separated by only a single enzymatic reduction step, their functional roles diverge significantly, shifting from a reactive mediator of oxidative stress to a specific signaling lipid. This analysis is grounded in experimental data to elucidate their distinct impacts on cellular pathways and disease pathophysiology.

Biosynthesis and Chemical Divergence: The Foundation of Function

Both this compound and 13(S)-HODE originate from the essential omega-6 fatty acid, linoleic acid. The initial and rate-limiting step is the stereospecific oxygenation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1 or ALOX15), which is highly expressed in macrophages, endothelial cells, and eosinophils.[1] This reaction introduces a hydroperoxy group at the 13th carbon, yielding this compound.[1][2][3]

However, this compound is a chemically unstable and reactive hydroperoxide with a short intracellular half-life.[4] It is rapidly reduced by cellular peroxidases, such as glutathione peroxidases (GPX), to form the more stable alcohol, 13(S)-HODE.[1][2] This fundamental difference in chemical stability—a reactive hydroperoxide versus a stable alcohol—is the primary driver of their distinct biological functions.

Biosynthesis Pathway cluster_0 LA Linoleic Acid LA->p1 HpODE This compound HpODE->p2 HODE 13(S)-HODE p1->HpODE p2->HODE e1 15-Lipoxygenase-1 (ALOX15) e1->p1 e2 Peroxidases (e.g., GPX) e2->p2

Caption: Biosynthesis of this compound and 13(S)-HODE from linoleic acid.

Core Functional Distinctions: A Head-to-Head Comparison

The conversion from a hydroperoxide to an alcohol fundamentally alters the molecule's interaction with the cellular environment. This compound acts primarily as a potent oxidizing agent and a modulator of enzyme activity through oxidative mechanisms, while 13(S)-HODE functions as a specific signaling molecule through receptor-mediated pathways.

FeatureThis compound (Hydroperoxide Precursor)13(S)-HODE (Stable Metabolite)
Primary Biological Role Inducer of oxidative stress; precursor to 13(S)-HODE.[5]Signaling molecule in inflammation, atherosclerosis, and cancer.[2][5][6]
Chemical Stability Reactive and unstable.[4]Chemically stable alcohol.
Key Receptor Interactions Weak activator of GPR132.[2][7]Potent endogenous ligand for PPARγ and PPARβ.[2][6][8] Weak activator of GPR132.[2][7]
Effect on EGFR Signaling Augments signaling by inhibiting EGFR dephosphorylation, prolonging pathway activation.[3][9]Does not share the same mechanism of EGFR modulation.
Role in Inflammation Induces ICAM-1 expression; can have pro- or anti-inflammatory effects on cytokine signaling depending on exposure time.[10]Potent inducer of ICAM-1 expression; generally considered a signaling mediator in inflammation.[10]
Role in Atherosclerosis Contributes to oxidative stress within atherosclerotic plaques.[3]Promotes foam cell formation via PPARγ activation in macrophages, increasing uptake of oxidized lipoproteins.[6]
Role in Cancer Biology Can create a tumorigenic environment by inducing oxidative stress and altering metabolic gene expression.[11] Can also induce apoptosis via MAO-A/ROS/p53 signaling.[12]Suppresses cancer cell growth by inhibiting mTOR.[13] Induces apoptosis in colon cancer cells via PPARγ activation.[2][8]

Deep Dive into Divergent Signaling Pathways

This compound: A Modulator of Receptor Tyrosine Kinase Signaling

A key function that distinguishes this compound from its reduced metabolite is its ability to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Experimental evidence shows that this compound augments EGF-dependent mitogenesis.[3][9] It achieves this not by altering the receptor's kinase activity directly, but by inhibiting the dephosphorylation of the EGFR.[9] This extends the duration of receptor tyrosine phosphorylation, leading to a sustained activation of downstream signaling cascades, including the MAP kinase pathway.[9] This function is critically dependent on the hydroperoxy group and is lost upon reduction to 13(S)-HODE.

13(S)-HODE: A Specific Ligand for Nuclear Receptors

In contrast, the primary signaling functions of 13(S)-HODE are mediated through its direct interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][6][8] 13(S)-HODE is a well-established endogenous ligand for PPARγ.[2][8] This interaction is stereospecific, with the 13(S) enantiomer being the active ligand, while the 13(R) form is not.[8]

Activation of PPARγ by 13(S)-HODE has profound consequences:

  • In Atherosclerosis: It stimulates macrophages to increase the expression of the scavenger receptor CD36, enhancing the uptake of oxidized lipids and promoting the formation of foam cells, a hallmark of atherosclerotic plaques.[2][6]

  • In Cancer: The 13(S)-HODE/PPARγ axis can induce apoptosis in cancer cells, such as those in the colon, highlighting a potential anti-tumorigenic role.[2][8] More recently, 13(S)-HODE was also found to directly bind and inhibit the mTOR kinase in an ATP-competitive manner, suppressing cancer cell growth.[13]

  • In Ferroptosis: 13(S)-HODE has been identified as a biphasic modulator of ferroptosis, an iron-dependent form of cell death. It appears to regulate this process by influencing the expression of GPX4, a key enzyme that prevents lipid peroxidation.[14]

Signaling Pathways HpODE This compound PTP Protein Tyrosine Phosphatase HpODE->PTP Inhibits Stress Oxidative Stress (ROS Generation) HpODE->Stress EGFR EGFR MAPK MAP Kinase Pathway EGFR->MAPK Activates PTP->EGFR Dephosphorylates HODE 13(S)-HODE PPARg PPARγ (Nuclear Receptor) HODE->PPARg Activates mTOR mTOR Kinase HODE->mTOR Inhibits Gene Gene Expression (e.g., CD36) PPARg->Gene Apoptosis Apoptosis / Growth Suppression PPARg->Apoptosis mTOR->Apoptosis Regulates

Caption: Divergent signaling cascades of this compound and 13(S)-HODE.

Experimental Protocols for Analysis and Functional Characterization

Distinguishing between this compound and 13(S)-HODE requires robust analytical methods, while confirming their functional differences necessitates specific bioassays.

Protocol 1: Quantification of Lipid Mediators by LC-MS/MS

This protocol provides a reliable method for the simultaneous measurement of this compound and 13(S)-HODE in biological samples.

Objective: To extract and quantify this compound and 13(S)-HODE from plasma or cell culture supernatant.

Methodology:

  • Sample Preparation & Protein Precipitation:

    • Thaw biological samples (e.g., 500 µL plasma) on ice.

    • Add 2 volumes of ice-cold methanol containing an antioxidant (e.g., 0.02% BHT) and a mixture of deuterated internal standards (e.g., 13(S)-HODE-d4) to precipitate proteins.

    • Vortex briefly and incubate at -20°C for 60 minutes to ensure complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.

    • Acidify the supernatant from Step 1 to pH ~3.5 with 0.1 M HCl.

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the lipids with 2 mL of methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of mobile phase (e.g., 50:50 methanol:water).

    • Inject 10 µL onto a reverse-phase C18 column (e.g., Kinetix Polar C18).[15]

    • Perform chromatographic separation using a gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile/Methanol with 0.1% formic acid).

    • Analyze using a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).

      • 13(S)-HODE MRM Transition: Q1: 311.2 m/z -> Q3: 195.1 m/z

      • This compound MRM Transition: Q1: 327.2 m/z -> Q3: 195.1 m/z (Note: HpODE is often measured after reduction to HODE for stability, or by specific transitions if instrument sensitivity allows).

Protocol 2: PPARγ Reporter Gene Assay

This assay confirms the specific activity of 13(S)-HODE as a PPARγ agonist.

Objective: To measure the activation of PPARγ in response to treatment with 13(S)-HODE.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T or a similar cell line in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Co-transfect the cells using a suitable lipid-based transfection reagent with:

      • A PPARγ expression vector.

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

      • A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.

  • Lipid Treatment:

    • After 24 hours, replace the medium with fresh serum-free medium containing the test compounds.

    • Treat cells with varying concentrations of 13(S)-HODE (e.g., 0.1 to 10 µM), this compound (as a negative control for direct activation), and a known PPARγ agonist like Rosiglitazone (positive control). Include a vehicle control (e.g., ethanol).

  • Luciferase Assay:

    • Incubate the cells for an additional 18-24 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Measure the activity of the control reporter for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity.

    • Plot the fold-change in normalized luciferase activity relative to the vehicle control. This will demonstrate a dose-dependent activation of the PPARγ reporter by 13(S)-HODE.

Conclusion and Future Directions

The functional dichotomy between this compound and 13(S)-HODE serves as a compelling example of how a single enzymatic step can dramatically alter the biological impact of a lipid mediator. This compound functions as a transient, reactive species that contributes to oxidative stress and modulates signaling through oxidative mechanisms, such as the inhibition of phosphatases. In sharp contrast, its stable reduction product, 13(S)-HODE, acts as a specific signaling molecule, exerting precise control over gene expression and cellular fate through receptor-mediated pathways, primarily involving PPARγ.

References

  • Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism, 1(2), 51-60.
  • Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Park, S. J., et al. (2023). Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR. bioRxiv.
  • Glasgow, W. C., et al. (1997). The linoleic acid metabolite, (13S)-hydroperoxyoctadecadienoic acid, augments the epidermal growth factor receptor signaling pathway by attenuation of receptor dephosphorylation. Journal of Biological Chemistry, 272(31), 19269-19276.
  • Graul, C., et al. (2007). 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells. Gut, 56(8), 1163-1164.
  • Li, J., et al. (2023). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. Frontiers in Endocrinology, 14, 1226305.
  • Vangaveti, V., et al. (2018). 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. Therapeutic Advances in Endocrinology and Metabolism, 9(5), 137-150.
  • D-G, D., et al. (2020).
  • Grau, R., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American Journal of Physiology-Cell Physiology, 307(6), C547-C557.
  • Adhikary, R., et al. (2022). IL-13 and the hydroperoxy fatty acid 13(S)HpODE play crucial role in inducing an apoptotic pathway in cancer cells involving MAO-A/ROS/p53/p21 signaling axis. Free Radical Biology and Medicine, 194, 143-158.
  • Vangaveti, V., et al. (2018). 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4.
  • Friedrichs, B., et al. (1999). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. BioFactors, 9(1), 61-72.
  • Nieman, D. C., et al. (2019). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling.
  • Cherednichenko, G. A., et al. (1995). Impact of this compound, a lipoxygenase product of linoleic acid, on calcium transport and Na,K-ATPase activity in the myocardial sarcolemma. Bulletin of Experimental Biology and Medicine, 120(3), 895-897.
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  • Abu-El-Rub, E., et al. (2020). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Nutrients, 12(11), 3299.
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  • Schmit, J., et al. (2007). Effects of 13-HPODE on Expression of Genes Involved in Thyroid Hormone Synthesis, Iodide Uptake and Proliferation in Porcine Thyrocytes. Hormone and Metabolic Research, 39(12), 876-881.
  • Human Metabolome Database. (n.d.). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • Abu-El-Rub, E., et al. (2020). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI.
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A Researcher's Guide to Confirming the Identity of 13(S)-HpODE Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate identification of lipid mediators is paramount. Among these, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), a primary product of 15-lipoxygenase (15-LOX) activity on linoleic acid, stands out as a critical, yet notoriously challenging, analyte.[1][2] Its inherent instability and the presence of structurally similar isomers necessitate a robust, multi-faceted approach for confident peak identification in chromatographic analyses.[3]

This guide provides an in-depth comparison of established methodologies for confirming the identity of this compound, moving beyond simple procedural lists to explain the rationale behind experimental choices. We will explore a self-validating system of analysis that combines chromatographic separation with spectroscopic and biochemical techniques, ensuring the highest degree of scientific integrity.

The Central Challenge: Specificity and Stability

This compound is a hydroperoxide, making it thermally labile and prone to degradation.[3][4] Furthermore, its biological matrix is often a complex mixture of regioisomers (e.g., 9-HpODE) and stereoisomers (e.g., 13(R)-HpODE), which may have overlapping chromatographic profiles and distinct biological activities.[5][6] Therefore, a definitive identification of a chromatographic peak as this compound requires more than just a matching retention time to a commercial standard.

A Multi-Modal Approach to Peak Confirmation

A truly rigorous confirmation of a this compound peak relies on a combination of techniques that probe different physicochemical properties of the molecule. The workflow presented here is designed to systematically build a case for the identity of the analyte, leaving little room for ambiguity.

G cluster_0 Initial Analysis & Hypothesis cluster_1 Confirmation Cascade Sample Prep Sample Prep LC_Separation LC_Separation Sample Prep->LC_Separation Injection UV_Detection UV_Detection LC_Separation->UV_Detection Elution Peak_Hypothesis Peak_Hypothesis UV_Detection->Peak_Hypothesis λmax ~234 nm LC_MS LC_MS Peak_Hypothesis->LC_MS Structural Info Reduction Reduction LC_MS->Reduction Chemical Derivatization Chiral_Analysis Chiral_Analysis Reduction->Chiral_Analysis Stereochemistry Enzymatic_Assay Enzymatic_Assay Chiral_Analysis->Enzymatic_Assay Biological Origin Confirmed_Identity Confirmed_Identity Enzymatic_Assay->Confirmed_Identity Final Confirmation

Caption: Workflow for the Confirmatory Identification of this compound.

Chromatographic Separation: A Comparative Overview

The initial separation of lipid hydroperoxides is typically achieved using High-Performance Liquid Chromatography (HPLC). The choice between normal-phase and reverse-phase chromatography is a critical first step.

Chromatographic Method Stationary Phase Mobile Phase Elution Order Advantages Disadvantages
Normal-Phase (NP) HPLC Polar (e.g., Silica)Non-polar (e.g., Hexane/Isopropanol)Least polar elutes first.Excellent for separating lipid classes and isomers.[7][8]Sensitive to water content in the mobile phase, which can affect reproducibility.[9]
Reverse-Phase (RP) HPLC Non-polar (e.g., C18)Polar (e.g., Acetonitrile/Water/Methanol)Most polar elutes first.Highly reproducible and versatile.[7] Compatible with a wide range of detectors, including mass spectrometers.[10][11]May have limited selectivity for certain isomers.

Recommendation: For initial analysis, Reverse-Phase HPLC is often preferred due to its robustness and compatibility with mass spectrometry.[7][10] However, for purification and isomer separation, Normal-Phase HPLC can be superior.[12]

Protocol: Initial Screening by RP-HPLC-UV

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% acetic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set to 234 nm, the characteristic absorbance maximum for the conjugated diene system in HpODEs.[1][12]

  • Hypothesis: A peak eluting at the expected retention time of a this compound standard with a UV max of ~234 nm is a preliminary candidate.

Confirmation Step 1: Mass Spectrometry (MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for obtaining structural information.[13]

Experimental Approach:

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for lipid hydroperoxides.[14]

  • MS1: The full scan will confirm the molecular weight of the analyte. For 13-HpODE, the expected [M-H]⁻ ion is at m/z 311.2.

  • MS/MS: Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can help locate the hydroperoxide group.[15][16] Collision-induced dissociation (CID) of the sodiated adduct [M+Na]⁺ can also yield specific fragments indicative of the hydroperoxide position.[13][16]

Technique Expected Outcome for 13-HpODE Reference
LC-MS (ESI-) [M-H]⁻ at m/z 311.2[14]
LC-MS/MS (ESI-) Characteristic fragment ions.[14]
LC-MS/MS of [M+Na]⁺ Specific fragments from α-cleavage around the hydroperoxy group.[13][16]

Confirmation Step 2: Reduction to the Stable Hydroxy Derivative

The instability of the hydroperoxide group can be overcome by reducing it to the more stable alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1][2] This allows for more robust handling and further analysis.

Protocol: Reduction of this compound

  • Collect the HPLC fraction corresponding to the putative this compound peak.

  • Evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in methanol.

  • Add a reducing agent, such as sodium borohydride or triphenylphosphine, and incubate.

  • Quench the reaction and extract the lipid fraction.

  • Re-analyze the product by LC-MS. A successful reduction will show a shift in the [M-H]⁻ ion from m/z 311.2 (HpODE) to m/z 295.2 (HODE).

G cluster_0 Reduction Reaction HpODE This compound (m/z 311.2 [M-H]⁻) HODE 13(S)-HODE (m/z 295.2 [M-H]⁻) HpODE->HODE + NaBH4 or PPh3

Sources

A Senior Application Scientist's Guide to 13(S)-HpODE and Its Metabolites: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the biological effects of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and its principal downstream metabolites, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE). As key lipid mediators derived from the enzymatic oxidation of linoleic acid, these molecules play pivotal roles in a multitude of physiological and pathological processes. For researchers in drug development, a nuanced understanding of their distinct and overlapping functions is critical for identifying novel therapeutic targets and designing effective modulators of inflammatory and cell proliferative diseases.

The Linoleic Acid Cascade: Biosynthesis and Metabolism of this compound and its Derivatives

The journey from the essential fatty acid, linoleic acid, to these potent signaling molecules is initiated by the action of 15-lipoxygenase (15-LOX). This enzyme stereospecifically oxygenates linoleic acid to form the unstable hydroperoxide, this compound.[1][2] In the cellular environment, this compound is rapidly converted to more stable metabolites, each with its own characteristic biological activity.[3]

The primary metabolic fate of this compound is its reduction to 13(S)-HODE, a reaction often facilitated by cellular peroxidases such as glutathione peroxidase.[1][4] 13(S)-HODE can then undergo further oxidation by a NAD+-dependent dehydrogenase to yield 13-oxo-ODE.[1][5] This metabolic cascade is a critical control point, as the biological effects of the initial hydroperoxide can differ significantly from its downstream alcohol and ketone derivatives.

LA Linoleic Acid HpODE This compound LA->HpODE 15-Lipoxygenase (15-LOX) HODE 13(S)-HODE HpODE->HODE Peroxidases (e.g., GPx) oxoODE 13-oxo-ODE HODE->oxoODE 13-HODE Dehydrogenase

Caption: Metabolic conversion of linoleic acid to this compound and its downstream metabolites.

Comparative Biological Activities: A Tale of Three Lipids

The distinct chemical nature of this compound, 13(S)-HODE, and 13-oxo-ODE dictates their unique interactions with cellular machinery, leading to a diverse and sometimes contrasting array of biological effects.

FeatureThis compound13(S)-HODE13-oxo-ODE
Primary Role Precursor, Oxidative Stress InducerSignaling MoleculeSignaling Molecule
Inflammation Pro-inflammatory; induces ICAM-1 expression.[6][7] Can have dual effects on cytokine signaling.[6]Pro-inflammatory; potent inducer of ICAM-1.[6][7]Anti-inflammatory; suppresses pro-inflammatory cytokine production.[4]
Cell Proliferation & Apoptosis Can stimulate EGF-dependent mitogenesis.[8] Induces apoptosis in some cancer cells.[7][9]Can inhibit cell growth and induce apoptosis in a variety of cancer cell lines, often via PPARγ activation.[10][11] The 13(R) enantiomer can have opposing, proliferative effects.[10]Suppresses cancer cell proliferation and stemness.[12]
Key Receptors & Signaling Pathways EGF Receptor Signaling[8]PPARγ, PPARβ, GPR132, TRPV1[1][13][14][15]PPARγ, PPARα[5]
Inflammation: A Double-Edged Sword

Both this compound and 13(S)-HODE exhibit pro-inflammatory properties, notably by inducing the expression of the adhesion molecule ICAM-1 on endothelial cells, a critical step in the recruitment of immune cells to sites of inflammation.[6][7] However, their effects on cytokine signaling are more complex. While 13(S)-HODE is a potent inducer of ICAM-1, this compound can either enhance or inhibit cytokine-induced ICAM-1 expression depending on the timing of exposure.[6] This suggests that the initial oxidative burst from this compound may prime a different cellular response compared to the more stable signaling of 13(S)-HODE. In contrast, 13-oxo-ODE has demonstrated anti-inflammatory effects, including the suppression of LPS-induced nitric oxide production and pro-inflammatory cytokines in macrophages.[4]

Cell Growth and Apoptosis: Context is Key

The influence of these lipid mediators on cell fate is highly context-dependent, particularly in the realm of cancer biology. This compound has been shown to stimulate mitogenesis through the EGF receptor pathway in some cell types.[8] Conversely, it can also trigger apoptosis, potentially through the induction of oxidative stress.[7][9]

13(S)-HODE is a well-documented modulator of cancer cell proliferation and apoptosis. In several cancer cell lines, including colorectal and breast cancer, 13(S)-HODE inhibits cell growth and induces apoptosis.[10][11] This effect is often mediated through its activation of the nuclear receptor PPARγ.[10] It is crucial to note the stereospecificity of these effects, as the 13(R)-HODE enantiomer has been shown to promote cell proliferation.[10]

The downstream metabolite, 13-oxo-ODE, also exhibits anti-cancer properties by suppressing the proliferation of cancer cells and targeting cancer stem cells.[12]

Receptor-Mediated Signaling: Unraveling the Mechanisms

The biological activities of these lipids are largely mediated by their interaction with specific cellular receptors.

cluster_HpODE This compound cluster_HODE 13(S)-HODE cluster_oxoODE 13-oxo-ODE HpODE_node This compound EGFR EGFR Signaling HpODE_node->EGFR OxStress Oxidative Stress HpODE_node->OxStress HODE_node 13(S)-HODE PPARg PPARγ HODE_node->PPARg TRPV1 TRPV1 HODE_node->TRPV1 GPR132 GPR132 HODE_node->GPR132 oxoODE_node 13-oxo-ODE PPARg2 PPARγ oxoODE_node->PPARg2 PPARa PPARα oxoODE_node->PPARa

Caption: Key signaling pathways activated by this compound and its downstream metabolites.

Peroxisome Proliferator-Activated Receptors (PPARs): Both 13(S)-HODE and 13-oxo-ODE are potent endogenous ligands for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[1][5] The activation of PPARγ by these metabolites is a key mechanism underlying their effects on cancer cell apoptosis and macrophage function.[1][10] 13(S)-HODE can also activate PPARβ.[1]

Transient Receptor Potential Vanilloid 1 (TRPV1): 13(S)-HODE and 13-oxo-ODE, along with their 9-HODE counterparts, are part of a family of endogenous agonists for the TRPV1 receptor.[16][17][18][19] TRPV1 is a non-selective cation channel involved in pain sensation and inflammation.

G protein-coupled receptor 132 (GPR132): While 13(S)-HODE can activate GPR132, its role in mediating some of the downstream effects of 13(S)-HODE, such as the regulation of FABP4, appears to be independent of this receptor and instead reliant on PPARγ signaling.[1][13][20]

Experimental Protocols: A Practical Guide for In Vitro Studies

The following protocols provide a starting point for investigating the comparative effects of this compound and its metabolites in a cell-based setting.

Cell Culture and Treatment

Recommended Cell Lines:

  • Human colorectal adenocarcinoma cells (Caco-2): Useful for studying effects on cell proliferation, apoptosis, and intestinal inflammation.[10]

  • Human breast adenocarcinoma cells (MCF-7, MDA-MB-231): Suitable for investigating anti-cancer effects and apoptosis.[11]

  • Human monocytic cells (THP-1): A valuable model for studying inflammatory responses and macrophage differentiation.[13]

  • Human Umbilical Vein Endothelial Cells (HUVEC): Ideal for examining effects on adhesion molecule expression and endothelial activation.[6]

General Protocol:

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.

  • Prior to treatment, serum-starve the cells for 3-6 hours to minimize the confounding effects of growth factors in the serum.

  • Prepare stock solutions of this compound, 13(S)-HODE, and 13-oxo-ODE in ethanol or DMSO. Note: this compound is unstable and should be handled with care, stored at low temperatures, and used promptly after dilution in culture medium.

  • Treat cells with the desired concentrations of the lipid mediators (typically in the range of 1-100 µM) for the appropriate duration (e.g., 24-72 hours). Include a vehicle control (ethanol or DMSO) in all experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, 13(S)-HODE, or 13-oxo-ODE for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with the lipid mediators as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

start Cell Treatment harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain flow Flow Cytometry Analysis stain->flow

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Concluding Remarks for the Drug Development Professional

The differential biological activities of this compound and its downstream metabolites, 13(S)-HODE and 13-oxo-ODE, present both challenges and opportunities for therapeutic intervention. The initial, unstable hydroperoxide, this compound, often acts as a pro-inflammatory and oxidative stress-inducing agent. Its rapid conversion to the more stable alcohol, 13(S)-HODE, shifts the signaling landscape towards more specific receptor-mediated effects, particularly through PPARγ, which can have anti-proliferative and apoptotic consequences in cancer cells. The further oxidation to 13-oxo-ODE appears to potentiate anti-inflammatory and anti-cancer activities.

This comparative guide underscores the importance of considering the entire metabolic cascade when investigating the roles of these lipid mediators in disease. For drug development, this knowledge is critical for:

  • Targeting specific enzymes in the pathway (e.g., 15-LOX, 13-HODE dehydrogenase) to modulate the levels of specific metabolites.

  • Developing stable analogs of these lipids to selectively activate or inhibit their downstream signaling pathways.

  • Understanding the stereochemistry of these molecules, as different enantiomers can have opposing biological effects.

By leveraging a detailed understanding of the distinct and overlapping functions of this compound and its metabolites, researchers can more effectively design and validate novel therapeutic strategies for a range of inflammatory and proliferative disorders.

References

  • Patwardhan, A. M., et al. (2009). Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. Proceedings of the National Academy of Sciences, 106(44), 18820-18824. [Link]

  • Patwardhan, A. M., et al. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. The Journal of Clinical Investigation, 120(5), 1617-1626. [Link]

  • Gadd, C. A., et al. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. The Journal of Clinical Investigation, 120(5), 1617-1626. [Link]

  • Patwardhan, A. M., et al. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. The Journal of Clinical Investigation, 120(5), 1617-1626. [Link]

  • Patwardhan, A. M., et al. (2009). Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. Proceedings of the National Academy of Sciences, 106(44), 18820-18824. [Link]

  • Wikipedia contributors. (2023, October 27). 13-Hydroxyoctadecadienoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Crombie, L., & Morgan, D. O. (1988). The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. Journal of the Chemical Society, Chemical Communications, (8), 556-557. [Link]

  • Schlattner, U., et al. (1999). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. FEBS letters, 451(2), 171-175. [Link]

  • Veldink, G. A., Vliegenthart, J. F., & Boldingh, J. (1970). The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase. Biochemical Journal, 120(3), 55P. [Link]

  • Larré, A., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(6), G649-G660. [Link]

  • Kim, M. S., et al. (2023). 13-Oxo-9Z, 11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. Anticancer Research, 43(5), 1957-1966. [Link]

  • Human Metabolome Database. (n.d.). 13-L-Hydroperoxylinoleic acid (HMDB0003871). [Link]

  • Faizo, A. A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Foods, 10(2), 314. [Link]

  • Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-HPODE is yielded by 15-lypoxygenase via positional, geometric, and enantio selective oxidation from linoleic acid. [Link]

  • Lee, J. W., et al. (2020). Anti-Inflammatory Effects of (9Z, 11E)-13-Oxooctadeca-9, 11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Molecules, 25(21), 5093. [Link]

  • Veldink, G. A., Vliegenthart, J. F., & Boldingh, J. (1968). The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid. Biochemical Journal, 110(4), 58P. [Link]

  • Yin, K., et al. (2018). 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. Lipids in health and disease, 17(1), 1-11. [Link]

  • Williams, J. R., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. British journal of pharmacology, 160(8), 1777-1787. [Link]

  • Parthasarathy, S., et al. (1998). Uptake of 13-Hydroperoxylinoleic Acid by Cultured Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(6), 977-985. [Link]

  • PubChem. (n.d.). 13-Oxo-9Z,11E-octadecadienoic acid. [Link]

  • Parthasarathy, S., et al. (1998). Uptake of 13-hydroperoxylinoleic acid by cultured cells. Arteriosclerosis, thrombosis, and vascular biology, 18(6), 977-985. [Link]

  • Faizo, A. A., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. Applied Sciences, 11(6), 2678. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Protocol for studying macrophage lipid crosstalk with murine tumor cells. [Link]

  • Yin, K., et al. (2018). 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. Lipids in health and disease, 17(1), 46. [Link]

  • Faizo, A. A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Foods, 10(2), 314. [Link]

  • Nieman, D. C., et al. (2018). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. Metabolites, 8(1), 13. [Link]

  • Yura, S., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Scientific reports, 10(1), 6825. [Link]

  • Faizo, A. A., et al. (2021). Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. Foods, 10(2), 314. [Link]

  • Recognition of 9-HODE and 13-HODE by PPAR.(a) Overall view of the two... [Link]

  • Itoh, Y., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924-931. [Link]

  • Shafa, P., et al. (2016). Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231. Iranian journal of basic medical sciences, 19(11), 1220. [Link]

  • Liu, W., et al. (2023). Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens. Antioxidants, 12(8), 1600. [Link]

  • 13-HPODE induces pro-inflammatory gene expression in undifferentiated... [Link]

  • Tanaka, H., et al. (2017). Understanding modulations of lipid mediators in cancer using a murine model of carcinomatous peritonitis. Cancer medicine, 6(10), 2253-2265. [Link]

  • Faizo, A. A., et al. (2021). Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. Applied Sciences, 11(6), 2678. [Link]

  • The Role of Specialized Pro-Resolving Lipid Mediators in Inflammation-Induced Carcinogenesis. [Link]

  • Researching cancer by studying lipids cell by cell. [Link]

  • Lipid metabolism in cancer progression and therapeutic strategies. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 13(S)-HpODE for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Imperative for Proper 13(S)-HpODE Disposal

This compound is a pivotal lipid hydroperoxide in biomedical research, playing a significant role in studies of inflammation, oxidative stress, and various disease pathologies. However, its utility in research is paralleled by its inherent instability and potential hazards. As an organic peroxide, this compound is sensitive to heat, light, and oxygen, and can decompose to form reactive radical species. Improper disposal can lead to safety incidents and environmental contamination. This guide provides the necessary protocols to mitigate these risks through established, reliable disposal procedures.

Pre-Disposal Considerations: Hazard Identification and Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. It is typically supplied as a solution in an organic solvent, most commonly ethanol.

Key Hazards:

  • Organic Peroxide: Inherently unstable and can decompose, potentially leading to the generation of flammable and reactive byproducts.

  • Flammable Solvent: Ethanol is a flammable liquid, posing a fire risk.

  • Reactivity: Can react with other chemicals, emphasizing the need for segregated waste streams.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact and to mitigate fire hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of this compound solution and potential decomposition products.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the lipid hydroperoxide and the solvent.
Body Protection Flame-resistant laboratory coatProvides a barrier against spills and protects from fire hazards associated with ethanol.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for all procedures.A fume hood provides adequate ventilation to prevent inhalation of solvent vapors.

Step-by-Step Disposal Procedures for this compound

The primary method for the safe disposal of small quantities of this compound waste generated in a laboratory setting is through chemical neutralization, followed by disposal as hazardous waste. This two-step process ensures the reactive hydroperoxide is rendered non-hazardous before it enters the waste stream.

Chemical Neutralization: The Core of Safe Disposal

The hydroperoxide group in this compound can be chemically reduced to a more stable hydroxyl group, converting it to 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE), a less hazardous compound.[1] Ferrous sulfate is an effective reducing agent for this purpose.

Experimental Protocol for Chemical Neutralization:

  • Preparation: In a chemical fume hood, prepare a freshly made 10% aqueous solution of ferrous sulfate (FeSO₄·7H₂O).

  • Reaction Setup: Place the waste container of the this compound solution in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Neutralization: While stirring the this compound waste solution, slowly add the 10% ferrous sulfate solution. A general guideline is to add the ferrous sulfate solution in a 1:1 volume ratio to the this compound waste. The iron (II) ions will reduce the hydroperoxide.[2]

  • Observation: Continue stirring for at least 30 minutes. A color change may be observed as the reaction proceeds.

  • Verification (Optional but Recommended): To confirm the absence of peroxides, peroxide test strips can be used. Dip a test strip into the solution according to the manufacturer's instructions. The absence of a color change (or a reading below a specified safe threshold) indicates successful neutralization.

  • Final pH Adjustment: Check the pH of the neutralized solution. If it is acidic, neutralize it to a pH between 6.0 and 8.0 by adding a dilute solution of sodium bicarbonate.

Final Disposal of Neutralized Waste

Once the this compound has been chemically neutralized, the resulting solution must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

  • Containerization: Transfer the neutralized solution to a designated hazardous waste container. The container must be compatible with the waste components (ethanol, water, salts).

  • Labeling: Clearly label the waste container with its contents (e.g., "Ethanol/Water solution containing neutralized 13(S)-HODE and ferrous sulfate") and the appropriate hazard warnings (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Decision Workflow

start This compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood small_quantity Is the quantity small (typical lab scale)? fume_hood->small_quantity neutralize Chemically Neutralize with Ferrous Sulfate Solution small_quantity->neutralize Yes large_quantity Consult EHS for Incineration Options small_quantity->large_quantity No verify Verify Peroxide Absence (Optional but Recommended) neutralize->verify adjust_ph Adjust pH to Neutral verify->adjust_ph hazardous_waste Dispose as Hazardous Waste adjust_ph->hazardous_waste

Sources

Navigating the Handling of 13(S)-HpODE: A Guide to Safe and Effective Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a reactive lipid hydroperoxide, 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13(S)-HpODE) is a critical signaling molecule in various biological pathways, including inflammation. However, its inherent instability and classification as a dangerous good for transport underscore the necessity for meticulous handling procedures to ensure laboratory safety and experimental integrity.[1] This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, to empower researchers in their work with this valuable yet hazardous compound.

Understanding the Risks: Chemical Properties and Hazards

This compound is an oxidized derivative of linoleic acid, playing a role as a human metabolite.[2] Its classification under GHS hazard pictograms as GHS02 indicates its flammable nature.[3] Furthermore, its instability as a metabolite necessitates careful storage and handling to prevent degradation and ensure the validity of experimental results.[4]

Key Hazard Information:

Hazard CategoryGHS PictogramSignal WordNFPA 704 Rating
FlammabilityGHS02DangerHealth: 3, Flammability: 0, Instability: 0

Source: ChemicalBook[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. Standard laboratory PPE should be supplemented with specific considerations for handling flammable and reactive compounds.

Essential PPE for Handling this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides maximum protection from splashes and potential reactions.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact and absorption.
Body Protection Flame-resistant lab coatShields against splashes and provides a barrier in case of fire.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of any potential aerosols or vapors.

This multi-layered approach to PPE is crucial for mitigating the risks associated with this compound.[5][6]

Operational Plan: A Step-by-Step Guide to Handling this compound

A clear and logical workflow is paramount to ensure both safety and the quality of your research. The following protocol outlines the key steps for safely handling this compound from receipt to use.

13S_HpODE_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Disposal Waste Management Receipt Receipt & Inspection Storage Secure Storage (-20°C or colder) Receipt->Storage Immediate Pre_Use Pre-Use Preparation (in fume hood) Storage->Pre_Use As Needed Experiment Experimental Use (inert atmosphere if necessary) Pre_Use->Experiment Decontamination Decontamination of Glassware Experiment->Decontamination Waste_Collection Waste Collection (labeled, sealed container) Experiment->Waste_Collection Decontamination->Waste_Collection Final_Disposal Final Disposal (via certified service) Waste_Collection->Final_Disposal

Caption: Workflow for safe handling of this compound.

Detailed Protocol:

  • Receipt and Inspection: Upon receiving the shipment, immediately inspect the container for any signs of damage or leakage. Verify that the product is correctly labeled.

  • Secure Storage: this compound should be stored at -20°C or colder in a designated, properly labeled, and explosion-proof freezer.[3] This minimizes degradation and reduces the risk of hazardous reactions.

  • Pre-Use Preparation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[5] Prepare all necessary materials and equipment before removing the compound from storage.

  • Experimental Use: When working with this compound, use the smallest quantity necessary for your experiment. For reactions sensitive to oxidation, consider working under an inert atmosphere (e.g., argon or nitrogen).

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated solvents, and disposable labware, in a clearly labeled, sealed, and chemically resistant container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a critical final step in the handling process. As an organic peroxide, specific disposal protocols must be followed.[7]

Waste Management Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste: Organic Peroxide" and list the contents.

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area away from sources of ignition, pending disposal.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. Incineration is a common and recommended method for the disposal of organic peroxides.[7]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining a secure laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 13-L-Hydroperoxylinoleic acid (HMDB0003871). Retrieved from [Link]

  • PubMed. (2018). Standard operation protocol for analysis of lipid hydroperoxides in human serum using a fully automated method based on solid-phase extraction and liquid chromatography-mass spectrometry in selected reaction monitoring. Retrieved from [Link]

  • Wikipedia. (2023). 13-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 13-HPODE(1-) (HMDB0062637). Retrieved from [Link]

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